molecular formula C12H14BrN B1334076 9-Bromo-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline CAS No. 70173-54-5

9-Bromo-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline

Cat. No.: B1334076
CAS No.: 70173-54-5
M. Wt: 252.15 g/mol
InChI Key: PVTRKHJBWSTNOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Bromo-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline is a useful research compound. Its molecular formula is C12H14BrN and its molecular weight is 252.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-bromo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN/c13-11-7-9-3-1-5-14-6-2-4-10(8-11)12(9)14/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVTRKHJBWSTNOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=CC3=C2N(C1)CCC3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373703
Record name 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70173-54-5
Record name 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-julolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 70173-54-5

This technical guide provides an in-depth overview of 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline, a heterocyclic aromatic organic compound. It is intended for researchers, scientists, and professionals in the field of drug development and materials science. This document covers the compound's physicochemical properties, synthesis protocols, and its applications as a key synthetic intermediate.

Core Compound Properties

This compound, also known as 4-Bromojulolidine or 9-Bromojulolidine, is a derivative of julolidine.[1] The presence of a bromine atom at the 9-position of its fused bicyclic structure imparts unique chemical properties that make it a valuable precursor in the synthesis of a variety of more complex molecules.[2]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 70173-54-5[1][3]
Molecular Formula C₁₂H₁₄BrN[1][3]
Molecular Weight 252.155 g/mol [1][4]
Appearance White Crystalline Solid / Yellow to Brown Sticky Oil to Semi-Solid[1]
Melting Point 36.5 °C[2]
Boiling Point 135.0-136.5 °C at 0.15 Torr[2]
Density 1.48 ± 0.1 g/cm³ (Predicted)[2]
Water Solubility 1.468 mg/L at 25 °C[1]
Solubility Soluble in organic solvents like toluene; insoluble in water.[2]
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of the compound.

SpectroscopyDataReference
¹H NMR (500 MHz, CDCl₃) δ/ppm: 6.87 (s, 2H), 3.10 (t, 4H, J=5.50 Hz), 2.70 (t, 4H, J=6.35 Hz), 1.94 (m, 4H)[5][6]
¹³C NMR (500 MHz, CDCl₃) δ/ppm: 142.0, 129.3, 123.7, 107.3, 50.0, 27.6, 21.9[5][6]
IR (KBr, cm⁻¹) 3045, 2935, 2836, 1581, 1506, 1462, 1446, 1310[5][6]
Mass Spec (TOFMS-EI) m/z: calculated for [M]⁺ C₁₂H₁₄NBr: 251.0310, found: 251.0309[5][6]

Experimental Protocols

Synthesis of this compound

This protocol details the synthesis of the title compound from julolidine.

Materials:

  • Julolidine (2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline)

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Hexane

  • Dichloromethane

  • Silica gel for column chromatography

Procedure: [5]

  • Dissolve julolidine (3.90 mmol, 675 mg) and N-bromosuccinimide (4.68 mmol, 832 mg) in 10 mL of N,N-dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 5 hours.

  • Upon completion of the reaction, purify the crude product using silica gel column chromatography.

  • Elute the column with a solvent mixture of hexane and dichloromethane (3:1, v/v).

  • The desired product, 9-bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline, is obtained as an oil (786 mg, 80% yield).

Workflow Diagram:

G cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Final Product Julolidine Julolidine Stir Stir at Room Temperature (5 hours) Julolidine->Stir NBS N-Bromosuccinimide NBS->Stir DMF DMF (Solvent) DMF->Stir ColumnChromatography Silica Gel Column Chromatography (Eluent: Hexane/Dichloromethane 3:1) Stir->ColumnChromatography Product 9-Bromo-2,3,6,7-tetrahydro-1H,5H- pyrido[3,2,1-ij]quinoline ColumnChromatography->Product

Synthesis of 9-Bromojulolidine.

Applications in Research and Development

While direct biological activity data for this compound is not extensively documented, its parent compound, julolidine, and its derivatives are of significant interest in various scientific fields.[7] The primary utility of the title compound is as a versatile synthetic intermediate.

Intermediate for Fluorescent Probes and Dyes

Julolidine derivatives are known for their fluorescence properties and are used in the development of fluorescent sensors for bioimaging and the detection of ions and volatile compounds.[8] The bromo- a tom on the 9-position of the julolidine scaffold serves as a convenient handle for introducing other functional groups through cross-coupling reactions, allowing for the synthesis of a wide array of fluorescent probes with tailored properties.[9]

Role in Medicinal Chemistry

The quinoline core is a well-established pharmacophore found in numerous drugs with a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.[10][11][12] Brominated quinolines, in particular, are valuable precursors in the synthesis of novel drug candidates. The bromo-substituent can be readily replaced or modified to explore structure-activity relationships (SAR) and optimize the pharmacological profile of a lead compound. For instance, various substituted quinoline derivatives have been investigated for their antiproliferative activity against different cancer cell lines.[13][14]

Logical Relationship Diagram:

G cluster_reactions Chemical Transformations cluster_products Synthesized Products cluster_applications Potential Applications Compound 9-Bromo-julolidine CrossCoupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Compound->CrossCoupling OtherReactions Other Derivatizations Compound->OtherReactions FluorescentProbes Fluorescent Probes CrossCoupling->FluorescentProbes BioactiveMolecules Bioactive Molecules CrossCoupling->BioactiveMolecules OtherReactions->BioactiveMolecules Bioimaging Bioimaging FluorescentProbes->Bioimaging DrugDiscovery Drug Discovery Scaffolds BioactiveMolecules->DrugDiscovery

Role as a Synthetic Intermediate.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound. It should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn.[4] Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[4] For detailed safety information, refer to the Safety Data Sheet (SDS).[3]

Conclusion

This compound is a valuable and versatile chemical building block. Its well-defined synthesis and the reactivity of the bromo-substituent make it an important intermediate for the development of novel fluorescent probes, dyes, and potential therapeutic agents. The data and protocols presented in this guide are intended to support researchers and drug development professionals in leveraging the potential of this compound in their scientific endeavors.

References

An In-depth Technical Guide to 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological significance of 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Compound Properties

This compound, also known as 4-Bromojulolidine, is a heterocyclic compound with the chemical formula C12H14BrN.[1][2][3][4][5] Its structure is characterized by a fused bicyclic system comprising a pyridine and a quinoline moiety, with a bromine atom substituted at the 9-position of the tetrahydroquinoline ring.[1] This bromine substitution is a key feature, influencing the compound's chemical reactivity and potential biological activities.[1]

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Weight 252.15 g/mol [1]
252.155 g/mol [2][3][4]
Molecular Formula C12H14BrN[1][2][3][4][5]
CAS Number 70173-54-5[2][4]
Appearance White Crystalline Solid[2][3]
Yellow to Brown Sticky Oil to Semi-Solid[2]
Melting Point 155 °C[3]
Boiling Point 378.2 °C at 760 mmHg[3]
Water Solubility 1.468 mg/L at 25 °C[2]
XLogP3 3.5[3]
Topological Polar Surface Area (PSA) 3.2 Ų[3]
Exact Mass 251.03100[3]

Synthesis and Characterization

A common and effective method for the synthesis of this compound is through the bromination of julolidine.

Experimental Protocol: Synthesis from Julolidine

Materials:

  • Julolidine (2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline)

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Hexane

  • Dichloromethane

  • Silica gel for column chromatography

Procedure:

  • Dissolve julolidine (1.0 equivalent) and N-bromosuccinimide (1.2 equivalents) in N,N-dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 5 hours.

  • Upon completion of the reaction, the crude product is purified using silica gel column chromatography.

  • Elute the column with a solvent system of hexane/dichloromethane (3:1, v/v).

  • The desired product, 9-bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline, is obtained as an oil with a reported yield of 80%.

Characterization Data

The structure of the synthesized compound can be confirmed by various spectroscopic methods. The following data has been reported for this compound:

  • ¹H NMR (500 MHz, CDCl₃): δ/ppm: 6.87 (s, 2H), 3.10 (t, 4H, J=5.50 Hz), 2.70 (t, 4H, J=6.35 Hz), 1.94 (m, 4H).

  • ¹³C NMR (500 MHz, CDCl₃): δ/ppm: 142.0, 129.3, 123.7, 107.3, 50.0, 27.6, 21.9.

  • IR (KBr, cm⁻¹): 3045, 2935, 2836, 1581, 1506, 1462, 1446, 1310.

  • High-Resolution Mass Spectrometry (TOFMS-EI) m/z: Calculated for C₁₂H₁₄NBr [M]⁺: 251.0310; Found: 251.0309.

Biological Activity and Research Perspectives

Currently, there is a lack of specific experimental data in the public domain detailing the biological activity and mechanism of action of this compound. However, the broader classes of quinoline and tetrahydroquinoline derivatives are well-documented for a wide range of pharmacological activities.

Derivatives of quinoline have been investigated for their potential as:

  • Anticancer agents[3][6][7]

  • Antimicrobial and antifungal agents[2][8][9]

  • Antiviral compounds

  • Anti-inflammatory molecules

The presence of the bromine atom on the aromatic ring of this compound may enhance its biological potential, a phenomenon observed in other brominated heterocyclic compounds. For instance, some brominated quinolines have shown significant inhibitory effects against cancer cell lines and human topoisomerase I.[3] Furthermore, certain 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives have demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), by inhibiting DNA gyrase and topoisomerase IV.[2]

Given the established biological activities of related compounds, this compound represents a valuable scaffold for further investigation in drug discovery programs.

Proposed Experimental Workflow for Biological Screening

For researchers and drug development professionals interested in exploring the therapeutic potential of this compound, a systematic screening workflow is essential. The following diagram illustrates a logical progression of experiments to elucidate the biological activity of this compound.

experimental_workflow start Compound Synthesis and Purification physchem Physicochemical Characterization start->physchem in_vitro_screening In Vitro Biological Screening physchem->in_vitro_screening cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cell lines) in_vitro_screening->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC against bacterial/fungal strains) in_vitro_screening->antimicrobial enzyme_inhibition Enzyme Inhibition Assays (e.g., Topoisomerase, Kinases) in_vitro_screening->enzyme_inhibition hit_identification Hit Identification and Validation cytotoxicity->hit_identification antimicrobial->hit_identification enzyme_inhibition->hit_identification moa_studies Mechanism of Action Studies hit_identification->moa_studies in_vivo_testing In Vivo Animal Models moa_studies->in_vivo_testing lead_optimization Lead Optimization in_vivo_testing->lead_optimization

Caption: A proposed workflow for the biological evaluation of this compound.

This logical workflow provides a structured approach, starting from the fundamental characterization of the compound and progressing through various stages of biological testing to identify and optimize its potential therapeutic applications. The initial broad screening can help to identify promising areas of activity, which can then be explored in more detail through mechanism of action studies and in vivo models.

References

An In-depth Technical Guide to 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characteristics of 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline, a heterocyclic compound with potential applications in pharmaceutical and chemical research.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Chemical Properties

This compound, also known by synonyms such as 4-Bromojulolidine and 9-Bromojulolidine, is a substituted quinoline derivative.[2][3] Its core structure consists of a fused bicyclic system incorporating both pyridine and quinoline moieties, with a bromine atom at the 9-position of the tetrahydroquinoline ring.[1] This bromine substitution is a key feature, influencing the compound's reactivity and potential biological activity.[1]

The following table summarizes the key quantitative data for this compound:

PropertyValueReference
CAS Number 70173-54-5[2][4][5]
Molecular Formula C12H14BrN[2][4][5]
Molecular Weight 252.155 g/mol [2][4][5]
Appearance White Crystalline Solid / Yellow to Brown Sticky Oil to Semi-Solid / Brown to reddish brown <36.5°C Solid, >36.5°C Liquid[2][4][6]
Melting Point 36.5 °C / 155 °C (Note: Discrepancy in reported values)[2][6]
Boiling Point 135.0-136.5 °C at 0.15 Torr / 378.2°C at 760 mmHg[2][6]
Density 1.48 ± 0.1 g/cm³ (Predicted)[1][6]
Solubility Soluble in toluene, insoluble in water.[1] Water solubility at 25°C: 1.468 mg/L.[4][1][4]
pKa 5.61 ± 0.20 (Predicted)[6]
XLogP3 3.5[2]
Topological Polar Surface Area (PSA) 3.2 Ų[2]

Synthesis Protocol

A common method for the synthesis of this compound involves the bromination of julolidine.[7]

Materials:

  • Julolidine

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Hexane

  • Dichloromethane

  • Silica gel

Procedure:

  • Dissolve julolidine (e.g., 675 mg, 3.90 mmol) and N-bromosuccinimide (e.g., 832 mg, 4.68 mmol) in N,N-dimethylformamide (e.g., 10 mL).[7]

  • Stir the reaction mixture at room temperature for 5 hours.[7]

  • Upon completion of the reaction, purify the crude product using silica gel column chromatography.[7]

  • Elute the product with a mixture of hexane and dichloromethane (e.g., 3:1 v/v).[7]

  • The final product, this compound, is obtained as an oil (e.g., 786 mg, 80% yield).[7]

Synthesis_Workflow Julolidine Julolidine Reaction Reaction (Room Temp, 5h) Julolidine->Reaction NBS N-Bromosuccinimide (NBS) NBS->Reaction DMF DMF (Solvent) DMF->Reaction Purification Silica Gel Chromatography Reaction->Purification Product 9-Bromo-2,3,6,7-tetrahydro- 1H,5H-pyrido[3,2,1-ij]quinoline Purification->Product

Synthesis of this compound.

Spectroscopic Data

The structure of the synthesized compound can be confirmed by various spectroscopic methods. The following data has been reported:

Technique Data Reference
¹H NMR (500 MHz, CDCl₃) δ/ppm: 6.87 (s, 2H), 3.10 (t, 4H, J=5.50 Hz), 2.70 (t, 4H, J=6.35 Hz), 1.94 (m, 4H)[8]
¹³C NMR (500 MHz, CDCl₃) δ/ppm: 142.0, 129.3, 123.7, 107.3, 50.0, 27.6, 21.9[8]
IR (KBr, cm⁻¹) 3045, 2935, 2836, 1581, 1506, 1462, 1446, 1310[8]
High-Resolution Mass Spectrometry (TOFMS-EI) m/z: calculated for C₁₂H₁₄NBr [M]⁺ 251.0310, found 251.0309[8]

Biological Activity

While specific studies on the biological activity of this compound are not extensively available in the reviewed literature, the broader class of quinoline derivatives is well-known for a wide range of pharmacological properties.[9] Quinolines are a significant scaffold in medicinal chemistry, with derivatives exhibiting anticancer, antimalarial, antibacterial, and anti-inflammatory activities.[9][10][11] The presence of a bromine atom can enhance the biological activity of heterocyclic compounds. Therefore, it is plausible that this compound may exhibit similar properties, making it a candidate for further investigation in drug discovery programs.[1]

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment, including gloves and eye protection, should be worn.[2] It is recommended to avoid contact with skin and eyes and to prevent the formation of dust and aerosols.[2] The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[2] For detailed safety information, refer to the Safety Data Sheet (SDS).[5]

References

Technical Guide: Physical Properties of 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline, also known as 4-Bromojulolidine, is a heterocyclic organic compound with the chemical formula C₁₂H₁₄BrN.[1][2] Its structure is derived from julolidine through bromination at the 9-position.[1] This compound holds potential as an intermediate in organic synthesis and as a lead compound in drug development, particularly in the fields of oncology and infectious diseases.[1] A thorough understanding of its physical properties is crucial for its application in research and development.

This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and a workflow for its synthesis and characterization.

Physical Properties

The physical properties of this compound are summarized in the table below. It is important to note that there are some discrepancies in the reported values from different sources, which may be attributed to variations in experimental conditions or the purity of the samples.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₄BrN[1][2][3]
Molecular Weight 252.15 g/mol , 252.155 g/mol [1][2][3]
Appearance Brown to reddish-brown solid (<36.5°C), liquid (>36.5°C); White crystalline; Yellow to brown sticky oil to semi-solid[2][3]
Melting Point 36.5°C[1]
Boiling Point 135.0-136.5°C at 0.15 Torr[1]
Density (Predicted) 1.48 ± 0.1 g/cm³[1]
Water Solubility 1.468 mg/L at 25°C[3]
pKa (Predicted) 5.61 ± 0.20
Refractive Index 1.651[2]
Flash Point 182.5°C[2]
XLogP3 3.5[2]
Polar Surface Area (PSA) 3.2 Ų[2]

Experimental Protocols

Detailed experimental methodologies for determining the key physical properties of organic compounds like this compound are provided below.

Melting Point Determination

The melting point of a solid organic compound can be determined using a capillary tube method with a melting point apparatus.

Procedure:

  • A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end.

  • The capillary tube is placed in a heating block or an oil bath within a melting point apparatus.

  • The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) as it approaches the expected melting point.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-1°C).

Boiling Point Determination under Reduced Pressure

For compounds that may decompose at their atmospheric boiling point, the boiling point is determined at a reduced pressure (vacuum distillation).

Procedure:

  • The compound is placed in a distillation flask with a stir bar.

  • The flask is connected to a distillation apparatus, which includes a condenser, a receiving flask, and a connection to a vacuum pump. A manometer is included in the system to measure the pressure.

  • The system is evacuated to the desired pressure.

  • The distillation flask is heated gently.

  • The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.

Density Determination

The density of a solid or liquid organic compound can be determined by measuring its mass and volume.

For a Solid:

  • The mass of the solid is measured using an analytical balance.

  • The volume can be determined by liquid displacement. A graduated cylinder is partially filled with a liquid in which the solid is insoluble. The initial volume is recorded.

  • The solid is carefully added to the graduated cylinder, and the final volume is recorded. The difference between the final and initial volumes gives the volume of the solid.

  • The density is calculated by dividing the mass by the volume.

For a Liquid:

  • A known volume of the liquid is carefully measured using a volumetric flask or a graduated cylinder.

  • The mass of the empty container is measured.

  • The container is then filled with the liquid to the calibrated mark, and the total mass is measured.

  • The mass of the liquid is determined by subtracting the mass of the empty container.

  • The density is calculated by dividing the mass of the liquid by its volume.

Water Solubility Determination

The shake-flask method is a common technique for determining the water solubility of an organic compound.

Procedure:

  • An excess amount of the compound is added to a known volume of distilled water in a flask.

  • The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The mixture is then allowed to stand to let any undissolved material settle.

  • A sample of the aqueous solution is carefully removed, ensuring no solid particles are included. This can be achieved by centrifugation and filtration.

  • The concentration of the dissolved compound in the aqueous sample is determined using an appropriate analytical technique, such as UV-Vis spectroscopy, high-performance liquid chromatography (HPLC), or gas chromatography (GC).

Synthesis and Characterization Workflow

As no specific signaling pathways involving this compound have been prominently documented, a generalized workflow for its synthesis and characterization is presented below. This workflow is based on typical laboratory procedures for the preparation and verification of similar organic compounds.

Synthesis_and_Characterization_Workflow cluster_char Start Start Materials: Julolidine and N-Bromosuccinimide (NBS) Reaction Bromination Reaction in DMF at Room Temperature Start->Reaction Purification Purification: Silica Gel Column Chromatography Reaction->Purification Crude Product Characterization Structural Characterization Purification->Characterization Purified Product NMR NMR Spectroscopy (¹H and ¹³C) Characterization->NMR MS Mass Spectrometry (HRMS) Characterization->MS IR Infrared (IR) Spectroscopy Characterization->IR FinalProduct Pure 9-Bromo-2,3,6,7-tetrahydro-1H,5H- pyrido[3,2,1-ij]quinoline

References

An In-depth Technical Guide to the Structure of 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document consolidates available spectroscopic and physical data into structured tables for ease of reference and details the experimental protocol for its synthesis. While specific crystallographic and detailed biological signaling pathway data for this particular molecule are not extensively available in the public domain, this guide discusses the known biological activities of structurally related quinoline and julolidine derivatives to infer potential areas of pharmacological interest.

Introduction

This compound, also known as 9-Bromojulolidine, is a derivative of julolidine, a tricyclic aromatic amine. The introduction of a bromine atom at the 9-position of the pyrido[3,2,1-ij]quinoline core significantly influences its electronic properties and reactivity, making it a subject of interest for the development of novel chemical entities. The rigid, planar structure of the julolidine framework, combined with the electronic effects of the bromine substituent, suggests potential for this molecule to interact with biological targets. Derivatives of the broader quinoline and julolidine classes have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5] This guide aims to provide a detailed summary of the known structural and chemical data for this compound to support further research and development efforts.

Chemical Structure and Properties

The core structure of this compound consists of a fused N-heterocyclic system. The key chemical and physical properties are summarized in the tables below.

General Properties
PropertyValueReference(s)
Molecular Formula C₁₂H₁₄BrN[6][7]
Molecular Weight 252.15 g/mol [6][7]
CAS Number 70173-54-5[6][8]
Appearance White Crystalline Solid[6][7]
Physical Properties
PropertyValueReference(s)
Melting Point 155 °C[6][7]
Boiling Point 378.2 °C at 760 mmHg[6][7]
Density ~7 g/cm³[6][7]
Refractive Index 1.651[6][7]
Flash Point 182.5 °C[6][7]
LogP (XLogP3) 3.5[6][7]
Polar Surface Area (PSA) 3.2 Ų[6][7]
Spectroscopic Data

The structural confirmation of this compound is supported by various spectroscopic techniques.

Table 2.3.1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference(s)
6.87s2HAromatic CH[8]
3.10t4H-NCH₂-[8]
2.70t4HAr-CH₂-[8]
1.94m4H-CH₂-[8]

Table 2.3.2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignmentReference(s)
142.0Aromatic C[8]
129.3Aromatic C[8]
123.7Aromatic C[8]
107.3Aromatic C-Br[8]
50.0-NCH₂-[8]
27.6Ar-CH₂-[8]
21.9-CH₂-[8]

Table 2.3.3: Infrared (IR) Spectroscopic Data (KBr)

Wavenumber (cm⁻¹)AssignmentReference(s)
3045Aromatic C-H stretch[8]
2935, 2836Aliphatic C-H stretch[8]
1581, 1506Aromatic C=C stretch[8]
1462, 1446C-H bend[8]
1310C-N stretch[8]

Table 2.3.4: High-Resolution Mass Spectrometry (HRMS) Data

IonCalculated m/zFound m/zReference(s)
[M]⁺251.0310251.0309[8]

Experimental Protocols

Synthesis of this compound

The primary method for the synthesis of this compound is through the electrophilic bromination of julolidine.[8]

Materials:

  • Julolidine (1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline)

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Hexane

  • Dichloromethane

  • Silica gel for column chromatography

Procedure:

  • Dissolve julolidine (1.0 eq) in N,N-dimethylformamide (DMF).

  • Add N-Bromosuccinimide (NBS) (1.2 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for approximately 5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction and extract the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/dichloromethane (3:1, v/v) eluent system to yield the final product as an oil.

Potential Biological Activity and Signaling Pathways

While specific biological studies on this compound are limited, the broader classes of quinoline and julolidine derivatives have been extensively investigated for their pharmacological properties.

  • Anticancer Activity: Many quinoline derivatives have been reported to exhibit potent anticancer activity through various mechanisms, including the inhibition of topoisomerase I, cell cycle arrest, and induction of apoptosis.[1][3][9] The planar aromatic structure of the pyrido[3,2,1-ij]quinoline core could potentially intercalate with DNA or interact with the active sites of enzymes involved in cancer progression.

  • Anti-inflammatory Activity: Certain pyridoquinoline derivatives have shown anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1]

  • Antimicrobial Activity: The quinoline scaffold is a well-known pharmacophore in antimicrobial agents.[5] The introduction of a bromine atom can enhance lipophilicity, potentially improving cell membrane penetration and antimicrobial efficacy.

Based on the known activities of related compounds, a hypothetical signaling pathway illustrating potential anticancer mechanisms is presented below. This diagram is for illustrative purposes and requires experimental validation for this compound.

G Compound 9-Bromo-pyrido[3,2,1-ij]quinoline CellMembrane Cell Membrane Penetration Compound->CellMembrane Topoisomerase Topoisomerase I Inhibition CellMembrane->Topoisomerase DNA_Damage DNA Damage Topoisomerase->DNA_Damage Prevents DNA re-ligation CellCycleArrest Cell Cycle Arrest (G1 Phase) DNA_Damage->CellCycleArrest Apoptosis Apoptosis Induction CellCycleArrest->Apoptosis CancerCellDeath Cancer Cell Death Apoptosis->CancerCellDeath

Caption: Hypothetical anticancer signaling pathway.

Experimental and Synthetic Workflow

The general workflow for the synthesis and characterization of this compound is outlined below.

G Start Starting Materials: Julolidine, NBS, DMF Reaction Bromination Reaction (Room Temperature, 5h) Start->Reaction Purification Purification: Silica Gel Column Chromatography Reaction->Purification Product Pure Product: 9-Bromo-pyrido[3,2,1-ij]quinoline Purification->Product Analysis Structural Analysis Product->Analysis NMR NMR Spectroscopy (¹H, ¹³C) Analysis->NMR MS Mass Spectrometry (HRMS) Analysis->MS IR IR Spectroscopy Analysis->IR

Caption: Synthesis and characterization workflow.

Conclusion

This compound is a readily synthesizable derivative of julolidine with well-defined spectroscopic properties. While its full biological potential remains to be elucidated, the known activities of related quinoline and julolidine compounds suggest that it may be a valuable scaffold for the development of new therapeutic agents, particularly in the areas of oncology, inflammation, and infectious diseases. Further research is warranted to determine its precise crystal structure through X-ray crystallography and to investigate its mechanism of action in relevant biological systems. This guide provides a solid foundation of the current knowledge to facilitate such future investigations.

References

An In-Depth Technical Guide to 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document consolidates key data on its chemical identity, physicochemical properties, and synthesis. Furthermore, it delves into the current understanding of its biological activities, highlighting its potential as a scaffold for the development of novel therapeutic agents.

Chemical Identity and Nomenclature

The compound, this compound, is a brominated derivative of julolidine. Its structure is characterized by a fused tricyclic system.

IUPAC Name: this compound

Synonyms:

  • 4-Bromojulolidine[1][2]

  • 9-Bromojulolidine

  • 9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline[3]

  • 1H,5H-Benzo[ij]quinolizine, 9-bromo-2,3,6,7-tetrahydro-[3]

CAS Number: 70173-54-5[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₁₂H₁₄BrN[1][2]
Molecular Weight 252.15 g/mol [1]
Appearance White Crystalline Solid[2][4]
Melting Point 155 °C[4]
Boiling Point 378.2 °C at 760 mmHg[4]
Solubility Soluble in organic solvents like toluene; insoluble in water.[5]
Density 1.48 ± 0.1 g/cm³ (predicted)[5]

Synthesis

The primary synthetic route to this compound involves the electrophilic bromination of julolidine.

Experimental Protocol: Bromination of Julolidine

Reagents:

  • Julolidine

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Hexane

  • Dichloromethane

Procedure:

  • Dissolve julolidine (1 equivalent) and N-bromosuccinimide (1.2 equivalents) in N,N-dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 5 hours.

  • Upon completion of the reaction, purify the crude product using silica gel column chromatography.

  • Elute the product with a mixture of hexane and dichloromethane (3:1, v/v) to yield 9-bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline.

This procedure has been reported to yield the desired product in approximately 80% yield.

Synthesis Workflow```dot

G Julolidine Julolidine Reaction Reaction Mixture (Stir at RT, 5h) Julolidine->Reaction NBS N-Bromosuccinimide (NBS) NBS->Reaction DMF DMF (Solvent) DMF->Reaction Purification Silica Gel Column Chromatography Reaction->Purification Crude Product Product This compound Purification->Product Purified Product

Potential applications derived from the core structure.

Future Directions

The information available on this compound and its derivatives indicates a promising future for this chemical entity in medicinal chemistry. Future research should focus on:

  • Elucidation of Mechanism of Action: Investigating the specific molecular targets and signaling pathways modulated by this compound and its derivatives is crucial for rational drug design.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the 9-bromojulolidine scaffold will help in identifying key structural features responsible for its biological activity and in optimizing its potency and selectivity.

  • Exploration of Other Therapeutic Areas: Given its chemical nature, this compound could be explored for its potential in other therapeutic areas beyond oncology, such as neurodegenerative diseases or as an antimicrobial agent.

Conclusion

This compound is a readily synthesizable compound with a chemical structure that holds significant potential for the development of new therapeutic agents and research tools. While current research has highlighted the cytotoxic properties of its derivatives, a deeper understanding of its biological interactions is necessary to fully exploit its therapeutic potential. This guide serves as a foundational resource for researchers interested in exploring the promising avenues this compound offers.

References

An In-depth Technical Guide to the Synthesis of 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline from Julolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline, commonly known as 9-bromojulolidine, through the electrophilic bromination of julolidine. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Introduction

Julolidine and its derivatives are an important class of N-heterocyclic compounds, recognized for their unique fluorescence properties and applications in various scientific and technological fields.[1] They serve as crucial building blocks in the development of fluorescent probes for bioimaging, sensors for ion and volatile compound detection, and materials for dye-sensitized solar cells.[1] The targeted compound, 9-bromojulolidine, is a key intermediate, allowing for further functionalization at the 9-position through cross-coupling reactions and other transformations.[1] This guide focuses on a reliable and efficient method for the synthesis of 9-bromojulolidine from the readily available starting material, julolidine.

Reaction Scheme

The synthesis proceeds via an electrophilic aromatic substitution, where julolidine is treated with a brominating agent, typically N-bromosuccinimide (NBS), to regioselectively install a bromine atom at the 9-position of the julolidine core.

Overall Reaction:

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis and characterization of 9-bromojulolidine.

Table 1: Reactant and Product Specifications

CompoundMolecular FormulaMolecular Weight ( g/mol )Molar EquivalentAmount Used/Obtained
JulolidineC₁₂H₁₅N173.251.00675 mg (3.90 mmol)
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.981.20832 mg (4.68 mmol)
This compound (Product)C₁₂H₁₄BrN252.15-786 mg (80% yield)

Table 2: Physical and Spectroscopic Data of this compound

PropertyValue
Physical Appearance Brown to reddish-brown solid (<36.5°C) or liquid (>36.5°C)[2]
Melting Point 36.5°C[3]
Boiling Point 135.0-136.5 °C at 0.15 Torr[2]
Density 1.48 ± 0.1 g/cm³ (Predicted)[2]
¹H NMR (500 MHz, CDCl₃) δ 6.87 (s, 2H), 3.10 (t, J=5.50 Hz, 4H), 2.70 (t, J=6.35 Hz, 4H), 1.94 (m, 4H)[4]
¹³C NMR (500 MHz, CDCl₃) δ 142.0, 129.3, 123.7, 107.3, 50.0, 27.6, 21.9[4]
IR (KBr, cm⁻¹) 3045, 2935, 2836, 1581, 1506, 1462, 1446, 1310[4]
High-Resolution Mass Spec. m/z: Calculated for C₁₂H₁₄NBr [M]⁺ 251.0310, Found 251.0309[4]

Experimental Protocol

This section provides a detailed methodology for the synthesis of 9-bromojulolidine from julolidine.

Materials and Reagents:

  • Julolidine (C₁₂H₁₅N)

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Hexane

  • Dichloromethane (DCM)

  • Silica Gel (for column chromatography)

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, etc.)

Procedure:

  • Reaction Setup: In a suitable round-bottom flask, dissolve julolidine (675 mg, 3.90 mmol) in 10 mL of N,N-dimethylformamide (DMF).[4]

  • Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (832 mg, 4.68 mmol).[4]

  • Reaction: Allow the reaction mixture to stir at room temperature for 5 hours.[4]

  • Work-up and Purification: Upon completion of the reaction, the crude product is purified by silica gel column chromatography. The column is eluted with a solvent mixture of hexane and dichloromethane (3:1, v/v).[4]

  • Product Isolation: The fractions containing the desired product are combined and the solvent is removed under reduced pressure to afford this compound as an oil (786 mg, 80% yield).[4]

Visualizations

The following diagrams illustrate the chemical structures and the experimental workflow for the synthesis.

experimental_workflow start Start dissolve Dissolve Julolidine in DMF start->dissolve add_nbs Add NBS dissolve->add_nbs react Stir at Room Temp for 5 hours add_nbs->react purify Purify by Silica Gel Column Chromatography react->purify Crude Product isolate Isolate Product purify->isolate Purified Fractions end End Product: 9-Bromojulolidine isolate->end

Caption: Experimental Workflow for the Synthesis of 9-Bromojulolidine.

Safety Precautions

  • N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood.

  • Dichloromethane and N,N-dimethylformamide are hazardous solvents and appropriate personal protective equipment (gloves, safety glasses) should be worn.

  • Standard laboratory safety procedures should be followed throughout the experiment.

Conclusion

The synthesis of this compound from julolidine via electrophilic bromination with N-bromosuccinimide is a straightforward and high-yielding procedure.[4] The detailed protocol and characterization data provided in this guide offer a solid foundation for researchers to produce this valuable synthetic intermediate for a wide range of applications in medicinal chemistry and materials science.

References

An In-depth Technical Guide to the Synthesis of 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline from Tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline, a halogenated derivative of julolidine, with a focus on its preparation from tetrahydroquinoline precursors. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound, also known as 9-bromojulolidine, is a heterocyclic compound with a fused bicyclic structure.[1] Its chemical properties and potential biological activities make it a compound of interest in pharmaceutical chemistry and materials science.[1] The introduction of a bromine atom at the 9-position of the julolidine core significantly influences its electronic properties and reactivity, making it a valuable intermediate for further chemical modifications.[1]

This guide will detail the synthetic pathway, experimental protocols, and relevant data for the preparation of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₂H₁₄BrN[1][2][3][4]
Molecular Weight~252.15 g/mol [1][2][3][4]
CAS Number70173-54-5[2][3][4][5]
AppearanceYellow to Brown Sticky Oil to Semi-Solid or White Crystalline[2]
Melting Point36.5°C[1]
Boiling Point135.0-136.5°C at 0.15 Torr[1]

Synthetic Pathway

The synthesis of this compound from a simple tetrahydroquinoline precursor is a multi-step process. The overall strategy involves the construction of the tricyclic julolidine ring system, followed by regioselective bromination.

The general synthetic workflow is depicted in the following diagram:

Synthesis_Workflow Tetrahydroquinoline Tetrahydroquinoline Derivative Julolidine 2,3,6,7-tetrahydro-1H,5H- pyrido[3,2,1-ij]quinoline (Julolidine) Tetrahydroquinoline->Julolidine Cyclization Bromojulolidine 9-Bromo-2,3,6,7-tetrahydro-1H,5H- pyrido[3,2,1-ij]quinoline Julolidine->Bromojulolidine Bromination

Figure 1: General synthetic workflow for 9-bromojulolidine.

Step 1: Synthesis of 2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline (Julolidine)

The formation of the julolidine ring system can be achieved through various methods, often involving the cyclization of an appropriate N-substituted tetrahydroquinoline derivative. One common approach is the reaction of tetrahydroquinoline with a suitable three-carbon synthon, such as 1,3-dihalopropanes or acrolein derivatives, under conditions that promote double N-alkylation and subsequent intramolecular cyclization.

Step 2: Bromination of Julolidine

The second key step is the regioselective bromination of the pre-formed julolidine. The electron-rich aromatic ring of julolidine is susceptible to electrophilic aromatic substitution. The bromine atom is directed to the 9-position due to the activating effect of the fused ring system. N-Bromosuccinimide (NBS) is a commonly used and effective brominating agent for this transformation.

The bromination reaction is illustrated in the following diagram:

Bromination_Reaction Julolidine Julolidine Bromojulolidine 9-Bromojulolidine Julolidine->Bromojulolidine NBS N-Bromosuccinimide (NBS) Succinimide Succinimide NBS->Succinimide

Figure 2: Bromination of julolidine to form 9-bromojulolidine.

Experimental Protocols

Synthesis of this compound from Julolidine

The following protocol is based on a reported procedure for the bromination of julolidine.[5]

Materials:

  • 2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline (Julolidine)

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Hexane

  • Dichloromethane

  • Silica gel for column chromatography

Procedure:

  • In a suitable reaction flask, dissolve julolidine (1.0 equivalent) in N,N-dimethylformamide (DMF).

  • Add N-bromosuccinimide (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 5 hours.

  • Upon completion of the reaction (monitored by TLC), the crude product is purified by silica gel column chromatography.

  • The column is eluted with a mixture of hexane and dichloromethane (3:1, v/v).

  • The fractions containing the desired product are collected and the solvent is removed under reduced pressure to afford this compound as an oil.

Quantitative Data: A summary of the reported reaction parameters is provided in Table 2.

Table 2: Reaction Parameters for the Bromination of Julolidine

ParameterValueReference
Starting MaterialJulolidine (675 mg, 3.90 mmol)[5]
Brominating AgentN-Bromosuccinimide (832 mg, 4.68 mmol)[5]
SolventN,N-Dimethylformamide (10 mL)[5]
Reaction Time5 hours[5]
Product Yield786 mg (80%)[5]

Conclusion

The synthesis of this compound can be effectively achieved through a two-step process starting from a tetrahydroquinoline derivative. The key steps involve the formation of the tricyclic julolidine core followed by a high-yielding, regioselective bromination using N-bromosuccinimide. The detailed experimental protocol and quantitative data provided in this guide offer a solid foundation for the laboratory preparation of this valuable synthetic intermediate. Researchers can utilize this information for further exploration of its chemical reactivity and potential applications in various scientific domains.

References

Synthesis of 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline with N-Bromosuccinimide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline, a valuable heterocyclic compound, utilizing N-Bromosuccinimide (NBS) as the brominating agent. This document details the experimental protocol, reaction mechanism, quantitative data, and safety considerations pertinent to this chemical transformation.

Introduction

This compound, also known as 9-Bromojulolidine or 4-Bromojulolidine, is a halogenated derivative of julolidine. Julolidine and its derivatives are recognized for their unique fluorescence properties and are employed in the development of fluorescent probes, dye-sensitized solar cells, and photoconductive materials. The introduction of a bromine atom at the 9-position offers a reactive handle for further functionalization through cross-coupling reactions, making it a key intermediate in the synthesis of more complex molecules for applications in medicinal chemistry and materials science.[1] The synthesis described herein involves the electrophilic aromatic substitution of the electron-rich julolidine core using N-Bromosuccinimide.

Reaction Scheme and Mechanism

The synthesis proceeds via an electrophilic aromatic substitution reaction. The julolidine ring system is highly activated towards electrophilic attack due to the electron-donating effect of the tertiary amine. The bromine atom from N-Bromosuccinimide acts as the electrophile.

Reaction:

2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline (Julolidine) + N-Bromosuccinimide (NBS) → this compound + Succinimide

Mechanism:

The reaction is a classic electrophilic aromatic substitution. The lone pair of electrons on the nitrogen atom delocalizes into the aromatic ring, increasing its nucleophilicity, particularly at the para-position (C9). The polarized bromine atom in NBS is attacked by the electron-rich aromatic ring, forming a sigma complex (arenium ion intermediate). A base (such as another molecule of the solvent or the succinimide anion) then abstracts a proton from the C9 carbon, restoring aromaticity and yielding the final product.

Caption: Mechanism of Electrophilic Bromination.

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the product of this synthesis.

Table 1: Properties of Reactants and Product

CompoundIUPAC NameCAS No.Molecular FormulaMolecular Weight ( g/mol )Appearance
Julolidine2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline479-59-4C₁₂H₁₅N173.26White to brown solid/liquid
N-Bromosuccinimide1-Bromo-2,5-pyrrolidinedione128-08-5C₄H₄BrNO₂177.98White to off-white crystalline solid
9-BromojulolidineThis compound70173-54-5C₁₂H₁₄BrN252.15Red oil / Yellow to off-white solid

Table 2: Reaction Conditions and Yield

SubstrateReagent (Equivalents)SolventTemperatureTime (h)Yield (%)Reference
Julolidine (1.0)NBS (1.2)DMFRoom Temp.580--INVALID-LINK--[2]

Table 3: Spectroscopic Data for this compound [2]

SpectroscopyData
¹H NMR (500 MHz, CDCl₃)δ/ppm: 6.87 (s, 2H), 3.10 (t, 4H, J=5.50 Hz), 2.70 (t, 4H, J=6.35 Hz), 1.94 (m, 4H)
¹³C NMR (500 MHz, CDCl₃)δ/ppm: 142.0, 129.3, 123.7, 107.3, 50.0, 27.6, 21.9
IR (KBr)cm⁻¹: 3045, 2935, 2836, 1581, 1506, 1462, 1446, 1310
HRMS (TOFMS-EI)m/z: calculated for C₁₂H₁₄NBr [M]⁺ 251.0310, found 251.0309

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials:

  • 2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline (Julolidine)

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Hexane

  • Dichloromethane

  • Silica gel for column chromatography

Procedure: [2]

  • In a round-bottom flask, dissolve julolidine (675 mg, 3.90 mmol) in 10 mL of N,N-dimethylformamide (DMF).

  • To this solution, add N-Bromosuccinimide (NBS) (832 mg, 4.68 mmol).

  • Stir the reaction mixture at room temperature for 5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the crude product is purified by silica gel column chromatography.

  • Elute the column with a mixture of hexane and dichloromethane (3:1 v/v).

  • Combine the fractions containing the desired product and concentrate under reduced pressure to obtain this compound as an oil (786 mg, 80% yield).

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve Julolidine in DMF add_nbs Add NBS dissolve->add_nbs stir Stir at Room Temp for 5 hours add_nbs->stir monitor Monitor by TLC stir->monitor purify Silica Gel Column Chromatography monitor->purify elute Elute with Hexane/ Dichloromethane (3:1) purify->elute concentrate Concentrate Fractions elute->concentrate product 9-Bromojulolidine (80% Yield) concentrate->product

Caption: Experimental Workflow for Synthesis.

Safety and Handling

Julolidine:

  • Hazards: Suspected of causing genetic defects. May cause skin and eye irritation.

  • Precautions: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wear protective gloves, protective clothing, and eye/face protection. Store in a cool, dry, well-ventilated place, preferably refrigerated and under an inert atmosphere. It is sensitive to light, air, and heat.

N-Bromosuccinimide (NBS):

  • Hazards: Harmful if swallowed. Causes severe skin burns and eye damage. May intensify fire; oxidizer.

  • Precautions: Wear protective gloves, protective clothing, and eye/face protection. Keep away from heat, sparks, open flames, and other ignition sources. Avoid contact with skin and eyes. Handle in a well-ventilated area. Store in a cool, dry place away from combustible materials.

This compound:

  • Hazards: Potential for skin, eye, and respiratory tract irritation. Potential genotoxicity due to the presence of a halogen.

  • Precautions: Handle in a well-ventilated place. Wear suitable protective clothing. Avoid contact with skin and eyes. Store the container tightly closed in a dry, cool, and well-ventilated place.

General Laboratory Safety:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.

Conclusion

The synthesis of this compound from julolidine using N-Bromosuccinimide is a straightforward and high-yielding procedure. This method provides a valuable intermediate for further synthetic elaborations, particularly in the fields of medicinal chemistry and materials science. Adherence to the detailed protocol and safety precautions is essential for the successful and safe execution of this synthesis.

References

Technical Guide: Solubility Profile of 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline, also known as 9-bromo-julolidine, is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties, particularly its solubility in various solvent systems, is fundamental for its effective use in synthesis, purification, formulation, and various analytical procedures. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, outlines a detailed experimental protocol for its solubility determination, and presents a logical workflow for this process.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior in different environments.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 70173-54-5[1][2][3][4]
Molecular Formula C₁₂H₁₄BrN[5]
Molecular Weight 252.15 g/mol [5]
Appearance Brown to reddish-brown solid (<36.5°C) or liquid (>36.5°C)[6]
Melting Point 36.5°C[5]
Boiling Point 135.0-136.5°C at 0.15 Torr[6]
Density (Predicted) 1.48 ± 0.1 g/cm³[6]
pKa (Predicted) 5.61 ± 0.20[6]

Solubility Data

The solubility of a compound is a critical parameter that influences its bioavailability, formulation, and route of administration in drug development, as well as its handling in chemical synthesis and purification.

Quantitative Solubility

Currently, publicly available quantitative solubility data for this compound is limited. The known quantitative value for its solubility in water is presented in Table 2.

Table 2: Quantitative Solubility of this compound

SolventTemperature (°C)Solubility (mg/L)Reference(s)
Water251.468[1]
Qualitative and Inferred Solubility

Based on its chemical structure—a largely nonpolar aromatic system with a bromine substituent—and information from synthesis and purification procedures, the solubility of this compound in various organic solvents can be inferred. This information is summarized in Table 3. The compound exhibits moderate solubility in organic solvents and is generally insoluble in aqueous media.[5]

Table 3: Qualitative and Inferred Solubility of this compound in Common Organic Solvents

SolventSolubilityRationale/Reference(s)
TolueneSolubleReported as soluble.[5]
Dichloromethane (DCM)SolubleUsed as an eluent in column chromatography for purification.
HexaneSolubleUsed as an eluent in column chromatography for purification.
N,N-Dimethylformamide (DMF)SolubleUsed as a solvent for its synthesis.

Experimental Protocol for Thermodynamic Solubility Determination

To obtain precise and reproducible solubility data, a standardized experimental protocol is essential. The following methodology, based on the widely accepted shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis, is recommended for determining the equilibrium (thermodynamic) solubility of this compound.

Objective

To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials
  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, acetonitrile, etc.)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. The excess solid should be clearly visible.

    • Add a known volume of the selected solvent to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.

  • Quantitative Analysis (HPLC):

    • Prepare a series of standard solutions of known concentrations of this compound in the selected solvent.

    • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the detector response (e.g., peak area) against concentration.

    • Inject the filtered sample from the saturated solution into the HPLC system.

    • Determine the concentration of the compound in the sample by comparing its detector response to the calibration curve.

  • Data Reporting:

    • The solubility is reported as the determined concentration (e.g., in mg/mL or µg/mL) of the saturated solution.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the thermodynamic solubility of this compound.

G A Preparation of Saturated Solution (Excess solid + Solvent) B Equilibration (Orbital Shaker, 24-48h) A->B C Sample Collection (Supernatant) B->C D Filtration (0.22 µm Syringe Filter) C->D E Quantitative Analysis (HPLC) D->E F Data Reporting (Solubility Value) E->F

Caption: Thermodynamic solubility determination workflow.

Conclusion

This technical guide has summarized the available solubility data for this compound and provided a detailed, standardized protocol for its experimental determination. While quantitative data in a wide range of organic solvents is not yet publicly available, the provided information on its physicochemical properties and inferred solubility, combined with the robust experimental methodology, offers a solid foundation for researchers, scientists, and drug development professionals working with this compound. Accurate and comprehensive solubility data is paramount for advancing the potential applications of this molecule in various scientific disciplines.

References

An In-Depth Technical Safety Guide on 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and does not constitute a fully comprehensive safety data sheet (SDS). Users should consult official SDS documentation from their supplier and conduct their own risk assessments before handling this chemical.

Chemical Identification and Properties

9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline, also known as 4-Bromojulolidine, is a heterocyclic aromatic organic compound.[1] Its structure is based on the julolidine scaffold, a fused ring system of interest in various chemical research areas, including materials science and medicinal chemistry.[2][3]

Table 1: Chemical Identifiers

IdentifierValue
Chemical Name This compound
Synonyms 4-Bromojulolidine, 9-Bromojulolidine[4]
CAS Number 70173-54-5[4]
Molecular Formula C12H14BrN[4]
Molecular Weight 252.15 g/mol [5]
InChIKey PVTRKHJBWSTNOI-UHFFFAOYSA-N[4]

Table 2: Physicochemical Properties

PropertyValue
Appearance Yellow to off-white solid; may also appear as a yellow to brown sticky oil to semi-solid.[6][7]
Melting Point Data unavailable
Boiling Point Data unavailable
Density Data unavailable
Solubility Water solubility at 25°C: 1.468 mg/L.[6]
LogP 3.5[5]

Hazard Identification and Classification

Based on available GHS classifications, this compound is considered hazardous.[5]

Table 3: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[5]
Acute Toxicity, Dermal4H312: Harmful in contact with skin[5]
Acute Toxicity, Inhalation4H332: Harmful if inhaled[5]

Note: Data on skin corrosion/irritation, eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, and reproductive toxicity are not available.[8]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the bromination of julolidine using N-bromosuccinimide (NBS).[9]

Protocol:

  • Dissolve julolidine (1 equivalent) in N,N-dimethylformamide (DMF).

  • Add N-bromosuccinimide (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for approximately 5 hours.

  • Upon completion, the crude product can be purified using silica gel column chromatography with a hexane/dichloromethane eluent.[9]

General Protocol for Acute Oral Toxicity Assessment (Illustrative)

While specific toxicological studies for this compound are not publicly available, a general procedure for determining the acute oral toxicity (LD50) of a chemical is outlined below. This is a generalized protocol and would need to be adapted for the specific test substance and regulatory guidelines.[10]

Protocol:

  • Animal Selection: Typically, laboratory rats or mice of a specific strain and age are used. Both sexes are often required.[10]

  • Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., water, corn oil) at various concentrations.

  • Administration: A single dose of the substance is administered to the animals via oral gavage. A control group receives only the vehicle.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a specified period (e.g., 14 days).

  • Necropsy: At the end of the observation period, all animals are humanely euthanized and a gross necropsy is performed.

  • Data Analysis: The LD50 value, the statistically derived dose expected to cause death in 50% of the treated animals, is calculated using appropriate statistical methods.[10]

Safety and Handling

4.1. Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or if handling fine powders.

4.2. Handling and Storage

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors. Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

4.3. First Aid Measures

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[8]

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician.[8]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[8]

4.4. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

  • Hazardous Combustion Products: May include carbon oxides, nitrogen oxides, and hydrogen bromide.

  • Special Protective Equipment: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[8]

4.5. Accidental Release Measures

  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation. Evacuate personnel to safe areas.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal.

Toxicological and Ecotoxicological Information

Table 4: Toxicological Data

TestRouteSpeciesValue
Acute Toxicity (LD50) OralNot availableNo data available
Acute Toxicity (LD50) DermalNot availableNo data available
Acute Toxicity (LC50) InhalationNot availableNo data available

Signaling Pathways and Mechanism of Toxicity: There is no publicly available information on the specific signaling pathways or mechanisms of toxicity for this compound.

Ecotoxicity: No data is available on the ecotoxicological effects of this compound.

Visualized Workflows and Logical Relationships

G Figure 1: General Workflow for Acute Oral Toxicity Testing A Animal Acclimatization C Randomization and Grouping A->C B Dose Preparation D Dose Administration (Oral Gavage) B->D C->D E Observation for Clinical Signs (e.g., 14 days) D->E F Body Weight Measurement D->F G Mortality Check E->G H Terminal Necropsy F->H G->H I Statistical Analysis (LD50 Calculation) H->I

Caption: Figure 1: General Workflow for Acute Oral Toxicity Testing

G Figure 2: Chemical Spill Response Workflow A Spill Occurs B Alert personnel and evacuate area A->B C Assess the risk (identify chemical, quantity) B->C D Don appropriate PPE C->D E Contain the spill (use absorbent material) D->E F Neutralize (if applicable and safe) E->F G Clean up spill residue F->G H Decontaminate area and equipment G->H I Dispose of waste in labeled container H->I J Report the incident I->J

Caption: Figure 2: Chemical Spill Response Workflow

G Figure 3: Hierarchy of Controls for Chemical Safety cluster_0 Most Effective cluster_1 Figure 3: Hierarchy of Controls for Chemical Safety cluster_2 Figure 3: Hierarchy of Controls for Chemical Safety cluster_3 Figure 3: Hierarchy of Controls for Chemical Safety cluster_4 Least Effective A Elimination (Physically remove the hazard) B Substitution (Replace the hazard) C Engineering Controls (Isolate people from the hazard) D Administrative Controls (Change the way people work) E PPE (Protect the worker with Personal Protective Equipment)

Caption: Figure 3: Hierarchy of Controls for Chemical Safety

References

The Versatile Reactivity of 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Synthetic Utility of a Key Julolidine Intermediate for Researchers, Scientists, and Drug Development Professionals.

9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline, commonly known as 9-bromojulolidine, is a halogenated heterocyclic compound that serves as a pivotal building block in the synthesis of a wide array of functional molecules. Its rigid, tricyclic structure and the presence of a reactive bromine atom on the aromatic ring make it a valuable precursor for creating complex molecular architectures with applications in materials science and medicinal chemistry, particularly in the development of fluorescent probes and dyes. This technical guide provides a comprehensive overview of the core reactivity of 9-bromojulolidine, focusing on its participation in palladium-catalyzed cross-coupling reactions and electrophilic substitution, supported by detailed experimental protocols and quantitative data.

Core Reactivity Profile

The reactivity of 9-bromojulolidine is primarily centered around the carbon-bromine bond at the 9-position of the julolidine core. This bond is susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-nitrogen bonds. Additionally, the electron-rich nature of the julolidine aromatic system influences its susceptibility to electrophilic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions

9-Bromojulolidine is an excellent substrate for numerous palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse range of substituents at the 9-position. These reactions are fundamental to the synthesis of functionalized julolidine derivatives.

1. Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling 9-bromojulolidine with organoboron compounds, typically boronic acids or their esters. The Suzuki-Miyaura coupling is widely employed for the synthesis of 9-aryl or 9-heteroaryl julolidines.

2. Heck Reaction: The Heck reaction facilitates the coupling of 9-bromojulolidine with alkenes to form 9-alkenyljulolidine derivatives. This reaction is particularly useful for extending the conjugation of the julolidine system.

3. Sonogashira Coupling: For the introduction of alkynyl moieties, the Sonogashira coupling is the reaction of choice. It involves the palladium- and copper-co-catalyzed reaction of 9-bromojulolidine with terminal alkynes, yielding 9-alkynyljulolidines.

4. Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling 9-bromojulolidine with primary or secondary amines. It is a key method for synthesizing 9-aminojulolidine derivatives, which are often employed in the design of fluorescent probes.

Electrophilic Aromatic Substitution

The julolidine ring system is electron-rich, making it amenable to electrophilic aromatic substitution reactions. A key example is the Vilsmeier-Haack reaction, which introduces a formyl group onto the aromatic ring. While this reaction is typically performed on the parent julolidine, the bromo-substituent can direct or influence further functionalization. The conversion of 9-bromojulolidine to 9-formyljulolidine is a critical step in the synthesis of many julolidine-based dyes and probes.

Quantitative Data on Reactivity

The following table summarizes representative quantitative data for key reactions involving 9-bromojulolidine and its derivatives.

Reaction TypeCoupling PartnerCatalyst/ReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura Coupling Phenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/EtOH/H₂O1001285Hypothetical
Heck Reaction StyrenePd(OAc)₂, P(o-tol)₃, Et₃NDMF1002478Hypothetical
Sonogashira Coupling PhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃NTHF65690Hypothetical
Buchwald-Hartwig Amination AnilinePd₂(dba)₃, BINAP, NaOtBuToluene1001882Hypothetical
Vilsmeier-Haack Reaction POCl₃, DMFN/ADichloromethane0 to RT495 (on Julolidine)Hypothetical

Note: The yields presented are representative and can vary based on the specific substrate and reaction conditions.

Experimental Protocols

This section provides detailed experimental methodologies for key reactions of 9-bromojulolidine.

Protocol 1: Suzuki-Miyaura Coupling of 9-Bromojulolidine with Phenylboronic Acid

Objective: To synthesize 9-phenyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline.

Materials:

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol)

  • Potassium carbonate (2.0 mmol)

  • Toluene (10 mL)

  • Ethanol (2 mL)

  • Water (2 mL)

Procedure:

  • To a round-bottom flask, add 9-bromojulolidine, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add toluene, ethanol, and water to the flask.

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Vilsmeier-Haack Formylation of Julolidine

Objective: To synthesize 2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde.

Materials:

  • Julolidine (1.0 mmol)

  • Phosphorus oxychloride (POCl₃) (1.2 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Dichloromethane (DCM) (10 mL)

  • Saturated sodium bicarbonate solution

Procedure:

  • In a flask cooled in an ice bath, slowly add phosphorus oxychloride to N,N-dimethylformamide with stirring.

  • Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.

  • Dissolve julolidine in dichloromethane and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Carefully quench the reaction by pouring it into a beaker of ice and then slowly adding a saturated sodium bicarbonate solution until the mixture is basic.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Visualizing Reaction Pathways and Mechanisms

The following diagrams, generated using the DOT language, illustrate key experimental workflows and reaction mechanisms related to the reactivity of 9-bromojulolidine and its derivatives.

experimental_workflow_suzuki_coupling cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification 9-Bromojulolidine 9-Bromojulolidine Combine Reactants Combine Reactants 9-Bromojulolidine->Combine Reactants Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->Combine Reactants Pd(PPh3)4 Pd(PPh3)4 Pd(PPh3)4->Combine Reactants K2CO3 K2CO3 K2CO3->Combine Reactants Add Solvents Add Solvents Combine Reactants->Add Solvents Heat & Stir Heat & Stir Add Solvents->Heat & Stir Quench & Extract Quench & Extract Heat & Stir->Quench & Extract Dry & Concentrate Dry & Concentrate Quench & Extract->Dry & Concentrate Column Chromatography Column Chromatography Dry & Concentrate->Column Chromatography Final Product Final Product Column Chromatography->Final Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling of 9-bromojulolidine.

buchwald_hartwig_catalytic_cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(L2)-Br Pd(0)L2->Oxidative Addition Complex + Ar-Br Amine Coordination [Ar-Pd(II)(L2)(R2NH)]+Br- Oxidative Addition Complex->Amine Coordination + R2NH Deprotonation Ar-Pd(II)(L2)(R2N) Amine Coordination->Deprotonation + Base Deprotonation->Pd(0)L2 Reductive Elimination (Ar-NR2)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

julolidine_fluorescent_probe_moa Julolidine-based Probe Julolidine-based Probe Complex Formation Complex Formation Julolidine-based Probe->Complex Formation Target Analyte (e.g., Cu2+) Target Analyte (e.g., Cu2+) Target Analyte (e.g., Cu2+)->Complex Formation Conformational Change Conformational Change Complex Formation->Conformational Change PET Quenching Off Photoinduced Electron Transfer (PET) Quenching Off Conformational Change->PET Quenching Off Fluorescence Emission Fluorescence Emission PET Quenching Off->Fluorescence Emission

Caption: Mechanism of a julolidine-based fluorescent sensor.

Conclusion

This compound is a highly versatile and valuable intermediate in organic synthesis. Its reactivity, dominated by palladium-catalyzed cross-coupling reactions, provides a reliable platform for the construction of a diverse range of functionalized julolidine derivatives. The detailed protocols and reactivity data presented in this guide are intended to serve as a practical resource for researchers and scientists in the fields of medicinal chemistry and materials science, facilitating the development of novel compounds with tailored properties. The continued exploration of the reactivity of this compound and its derivatives holds significant promise for advancements in areas such as bio-imaging, sensor technology, and drug discovery.

Commercial Sourcing and Technical Guide for 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and analysis of 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline (also known as 9-Bromo-julolidine), a valuable heterocyclic building block in medicinal chemistry and materials science. This document is intended to assist researchers in sourcing this compound and provides detailed experimental protocols for its synthesis and analysis.

Commercial Suppliers

This compound, identified by CAS number 70173-54-5, is available from a variety of commercial suppliers.[1][][3][4] The table below summarizes key information from several vendors to facilitate procurement decisions. Please note that pricing is often subject to quotation and may vary based on quantity and purity.

SupplierProduct Name(s)CAS NumberPurityAvailable Quantities
Alfa Chemistry9-Bromo-julolidine70173-54-5InquiryInquiry
BOC Sciences9-Bromo-julolidine70173-54-5Inquirymg, g, kg, ton
Santa Cruz Biotechnology9-Bromo-julolidine70173-54-5InquiryInquiry
BLDpharm9-Bromo-julolidine70173-54-5InquiryInquiry
ChemicalBookThis compound70173-54-5>98%Inquiry

Experimental Protocols

Synthesis of this compound

This protocol details the synthesis of the title compound from julolidine via electrophilic bromination.

Materials:

  • Julolidine

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Hexane

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Dissolve julolidine (1.0 eq) in N,N-dimethylformamide (DMF).

  • Add N-Bromosuccinimide (NBS) (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification: The crude product is purified by silica gel column chromatography using a hexane/dichloromethane (3:1, v/v) eluent system to yield this compound as an oil.

Characterization Data:

  • ¹H NMR (CDCl₃): Chemical shifts (δ) will be observed for the aromatic and aliphatic protons.

  • ¹³C NMR (CDCl₃): Chemical shifts (δ) will be observed for the carbon atoms of the quinoline ring system.

  • Mass Spectrometry (MS): The mass-to-charge ratio (m/z) corresponding to the molecular ion [M]⁺ should be confirmed.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This representative HPLC method can be adapted for the purity analysis of this compound and other bromo-substituted quinolines.[5][6]

Instrumentation:

  • HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • A mixture of acetonitrile and water. A gradient elution may be necessary to achieve optimal separation of impurities. For Mass Spectrometry (MS) compatible applications, formic acid can be used as a modifier instead of phosphoric acid.[5]

Exemplary Gradient Program:

  • Start with a lower percentage of acetonitrile and gradually increase the concentration over the course of the run to elute compounds with varying polarities.

Detection:

  • UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 220 nm).[7]

Procedure:

  • Prepare a standard solution of the compound in the mobile phase.

  • Inject the standard solution onto the HPLC system to determine the retention time.

  • Prepare a sample solution of the synthesized and purified product.

  • Inject the sample solution and analyze the chromatogram for the main peak and any impurities.

  • Calculate the purity of the sample based on the peak area percentages.

Visualizations

Procurement Workflow

The following diagram illustrates a typical workflow for sourcing and procuring this compound.

G Procurement Workflow for 9-Bromo-julolidine A Identify Requirement B Search Commercial Suppliers A->B CAS: 70173-54-5 C Request Quotations (Purity, Quantity, Price) B->C D Evaluate Supplier Responses C->D E Select Supplier D->E F Place Purchase Order E->F G Receive and Verify Compound (QC Analysis) F->G

Procurement Workflow for 9-Bromo-julolidine
Conceptual Signaling Pathway Application

Julolidine derivatives are known for their fluorescent properties and are often used as molecular probes in biological research.[8][9][10][11][12] The diagram below illustrates a conceptual signaling pathway where a fluorescently labeled ligand, potentially derived from 9-bromo-julolidine, is used to visualize receptor binding and downstream signaling events.

G Use of a Julolidine-Derived Fluorescent Probe in a Signaling Pathway cluster_0 Extracellular cluster_1 Intracellular A Fluorescent Ligand (Julolidine-based) B Cell Surface Receptor A->B Binding C Receptor Activation B->C Conformational Change D Second Messenger Generation C->D E Kinase Cascade Activation D->E F Cellular Response E->F

Julolidine Probe in a Signaling Pathway

References

An In-depth Technical Guide to 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline, also known as 9-Bromo-julolidine. The document covers its chemical and physical properties, pricing and availability, a detailed synthesis protocol, and an exploration of its potential applications in research and drug development based on the activities of structurally related compounds.

Core Compound Information

This compound is a halogenated derivative of julolidine. Its rigid, tricyclic structure and the presence of a bromine atom on the aromatic ring make it an interesting candidate for various chemical and biological studies.

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 70173-54-5[1][2][3][4]
Molecular Formula C₁₂H₁₄BrN[1][2][3][4]
Molecular Weight 252.15 g/mol [1][2][3]
Appearance White to yellow or brown crystalline solid/oil[1][]
Melting Point 155 °C[1]
Boiling Point 378.2 °C at 760 mmHg[1]
Density ~1.48 g/cm³[]
Flash Point 182.5 °C[1]
Solubility Soluble in organic solvents like DMF and toluene; insoluble in water.[6][7]
InChI Key PVTRKHJBWSTNOI-UHFFFAOYSA-N[1]
Canonical SMILES C1CC2=CC(=CC3=C2N(C1)CCC3)Br[]

Pricing and Availability

As a specialized research chemical, this compound is not available with standardized pricing. The cost is subject to quotation and depends on the quantity and purity required.

Table 2: Supplier Information

SupplierLocationPurityNotes
Xiamen Equation Chemical Co., Ltd.ChinaIndustrial GradeManufactory with 6 years of experience on ECHEMI.[1]
Shanghai Rlavie Technology Co., Ltd.China≥ 98%Price listed as $0.00/G, indicating a quote is required.[6]
Bide Pharmatech Ltd.--Listed as a supplier on ChemicalBook.[6]
Shanghai YuanYe Biotechnology Co., Ltd.--Listed as a supplier on ChemicalBook.[6]
Suzhou Nuoouman Biological Technology Co., Ltd.--Listed as a supplier on ChemicalBook.[6]
ParchemWorldwide-Specialty chemical supplier.[8]
BOC SciencesUSA-Offers the compound for various research applications.[]
Santa Cruz BiotechnologyUSA-Biochemical for proteomics research.[2]
Alfa ChemistryUSA-For experimental/research use.[4]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the electrophilic bromination of julolidine.[6]

Reaction Scheme:

G Julolidine Julolidine DMF DMF, Room Temp, 5h Julolidine->DMF NBS N-Bromosuccinimide (NBS) NBS->DMF Product 9-Bromo-julolidine DMF->Product 80% yield Purification Silica Gel Chromatography (hexane/dichloromethane, 3:1) Product->Purification

Fig. 1: Synthesis workflow for 9-Bromo-julolidine.

Materials:

  • Julolidine (2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline)

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Hexane

  • Dichloromethane

  • Silica gel

Procedure:

  • Dissolve julolidine (675 mg, 3.90 mmol) and N-bromosuccinimide (832 mg, 4.68 mmol) in 10 mL of N,N-dimethylformamide (DMF).[6]

  • Stir the reaction mixture at room temperature for 5 hours.[6]

  • Upon completion of the reaction, purify the crude product using silica gel column chromatography.[6]

  • Elute the column with a mixture of hexane and dichloromethane (3:1, v/v) to obtain the target compound as an oil (786 mg, 80% yield).[6]

Characterization Data

The structure of the synthesized product can be confirmed by various spectroscopic methods.

Table 3: Spectroscopic Data for this compound

TechniqueData
¹H NMR (500 MHz, CDCl₃)δ/ppm: 6.87 (s, 2H), 3.10 (t, 4H, J=5.50 Hz), 2.70 (t, 4H, J=6.35 Hz), 1.94 (m, 4H)[6]
¹³C NMR (500 MHz, CDCl₃)δ/ppm: 142.0, 129.3, 123.7, 107.3, 50.0, 27.6, 21.9[6]
IR (KBr, cm⁻¹)3045, 2935, 2836, 1581, 1506, 1462, 1446, 1310[6]
HRMS (TOFMS-EI)m/z: calculated for C₁₂H₁₄NBr [M]⁺ 251.0310, found 251.0309[6]

Potential Applications and Biological Activity

While specific biological studies on this compound are not extensively documented in peer-reviewed literature, the broader classes of quinoline and julolidine derivatives have shown significant potential in drug discovery and materials science.

Potential in Drug Discovery

The quinoline scaffold is a well-established pharmacophore found in numerous drugs with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a bromine atom can modulate the lipophilicity, metabolic stability, and receptor binding affinity of a molecule, often enhancing its therapeutic potential.

Inferred Biological Roles:

  • Anticancer Activity: Many quinoline derivatives exhibit anticancer properties by various mechanisms, including the inhibition of topoisomerase and kinase enzymes, which are crucial for cancer cell proliferation. The pyrido[3,2,1-ij]quinoline framework, being a rigid and planar system, could potentially intercalate with DNA or bind to enzyme active sites.

  • Antimicrobial Activity: The quinoline core is famous for its role in antimalarial drugs like chloroquine. Halogenated quinolines have also been investigated for their antibacterial and antifungal activities. The bromine atom in 9-bromo-julolidine could enhance its antimicrobial efficacy.

G cluster_quinoline Quinoline/Pyridoquinoline Core cluster_properties Molecular Properties cluster_applications Potential Applications Quinoline 9-Bromo-julolidine Properties Bromine Substitution Rigid Tricyclic Structure Quinoline->Properties Anticancer Anticancer Research Properties->Anticancer Antimicrobial Antimicrobial Research Properties->Antimicrobial Materials Materials Science Properties->Materials

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3][4] This palladium-catalyzed reaction between an organohalide and an organoboron compound is widely employed in the pharmaceutical industry for the construction of complex molecular architectures.[4] The 2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline core is a privileged scaffold found in many biologically active compounds, making its functionalization a key objective in drug discovery. These application notes provide a detailed protocol and optimization guidelines for the Suzuki coupling of 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline with various boronic acids, based on established methodologies for structurally similar bromoquinolines and other nitrogen heterocycles.

Reaction Principle and Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[3][5] The cycle consists of three primary steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the 9-bromo-tetrahydro-pyridoquinoline, forming a palladium(II) complex.[3][5]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, replacing the bromide.[5][6]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final product and regenerating the active palladium(0) catalyst, which re-enters the cycle.[5]

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition reductive_elimination Reductive Elimination reductive_elimination->pd0 product Product (R¹-R²) reductive_elimination->product int1 R¹-Pd(II)L₂-Br oxidative_addition->int1 transmetalation Transmetalation int2 R¹-Pd(II)L₂-R² transmetalation->int2 int1->transmetalation int2->reductive_elimination substrate Substrate (R¹-Br) substrate->oxidative_addition boronic_acid Boronic Acid (R²-B(OH)₂) boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes: Key Reaction Parameters

The success of the Suzuki coupling is highly dependent on the careful selection of the catalyst, base, and solvent.

  • Palladium Catalyst: The choice of palladium source and its associated ligand is critical for achieving high yields.[1] For bromoquinolines and related heterocycles, common and effective catalysts include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂).[1][7][8] Pd(dppf)Cl₂ is often favored as it can shorten reaction times and improve yields.[7]

  • Base: A base is required to activate the boronic acid for the transmetalation step.[6] Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used.[1][2] The choice of base can be solvent-dependent.[5]

  • Solvent System: The reaction is often performed in a mixture of an organic solvent and water.[3] Common organic solvents include 1,4-dioxane, toluene, N,N-Dimethylformamide (DMF), and tetrahydrofuran (THF).[2][3] A biphasic system facilitates the interaction of the organic-soluble reactants and the water-soluble inorganic base.

  • Boronic Acid/Ester: While arylboronic acids are common, boronic esters (e.g., pinacol esters) can also be used and may offer improved stability, preventing premature protodeboronation.[3]

Table 1: Representative Catalyst Systems for Suzuki Coupling of Bromo-N-Heterocycles
Catalyst SystemLigandBaseSolventTemp (°C)Typical Yield (%)ObservationsCite
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90-11075Good general catalyst for bromoquinolines.[1]
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane80>85Excellent choice, often providing high yields in shorter times.[7][8]
Pd(dppf)Cl₂dppfCs₂CO₃1,4-Dioxane/H₂O90>80Effective system for various substituted arylboronic acids.[7]
Pd₂(dba)₃PCy₃·HBF₄K₂CO₃THF/H₂O8070-90Effective for sterically hindered or complex substrates.[9]

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound with a representative arylboronic acid. Optimization may be required for different coupling partners.

Materials and Reagents
  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (e.g., Schlenk flask or sealed reaction vial)

  • Solvents for work-up and chromatography (e.g., Ethyl Acetate, Hexanes, Brine)

G start Start setup 1. Reagent Setup Add solid reagents (bromo-compound, boronic acid, catalyst, base) to a Schlenk flask. start->setup inert 2. Inert Atmosphere Evacuate and backfill the flask with Nitrogen/Argon (3 cycles). setup->inert solvent 3. Solvent Addition Add degassed solvent system (e.g., Dioxane/H₂O) via syringe. inert->solvent reaction 4. Reaction Heat the mixture (e.g., 80-100 °C) with vigorous stirring. solvent->reaction monitor 5. Monitoring Monitor progress by TLC or LC-MS until starting material is consumed. reaction->monitor workup 6. Work-up Cool to RT, dilute with Ethyl Acetate, wash with water and brine. monitor->workup purify 7. Purification Dry organic layer, concentrate, and purify by flash column chromatography. workup->purify product Pure Product purify->product

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Procedure
  • Reaction Setup: To a dry Schlenk flask or sealable reaction vial, add this compound, the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inerting the Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.[4][10]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O in a 4:1 ratio) to the reaction mixture via syringe.[4]

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[4][7]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromo-compound is consumed (typically 2-24 hours).[4][10]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then with brine.[4][10]

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.[4][10]

General Reaction Scheme

G start_mol arrow Pd Catalyst Base, Solvent Heat boronic_acid Ar-B(OH)₂ plus + final_mol arrow->final_mol

Caption: General scheme for the Suzuki coupling of 9-bromo-tetrahydro-pyridoquinoline.

Disclaimer: This document provides a representative protocol based on literature for similar compounds. Researchers should conduct their own risk assessment and optimization studies to achieve the best results for their specific substrates and laboratory conditions.

References

Application Notes and Protocols: Heck Reaction with 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction, a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene, stands as a cornerstone of modern organic synthesis. This application note provides a detailed protocol for the Heck reaction of 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline, also known as 9-bromojulolidine. The julolidine scaffold is a valuable structural motif in medicinal chemistry and materials science due to its unique electronic and photophysical properties. The ability to functionalize this core structure via the Heck reaction opens avenues for the synthesis of novel derivatives with potential applications in drug discovery and as fluorescent probes.

The electron-rich nature of the 9-bromojulolidine ring system presents specific challenges and considerations for the Heck coupling, influencing the choice of catalyst, ligands, and reaction conditions to achieve optimal yields and selectivity. These notes provide a comprehensive guide to navigate these aspects.

Reaction Principle

The Heck reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps include the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of the alkene. Subsequently, migratory insertion of the alkene into the aryl-palladium bond occurs, followed by a β-hydride elimination to form the vinylated product and a palladium-hydride species. The final step involves the regeneration of the Pd(0) catalyst by a base, which neutralizes the generated hydrobromic acid.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical reaction conditions for the Heck reaction of this compound with representative alkenes, based on established protocols for electron-rich aryl bromides.[1][2] Yields are illustrative and may vary based on the specific reaction setup and purification.

Table 1: Heck Coupling of 9-Bromojulolidine with Styrene Derivatives

EntryStyrene DerivativeCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)PPh₃ (4)Et₃N (2)DMF1001285
24-MethylstyrenePd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃ (2)DMAc1101682
34-MethoxystyrenePdCl₂(PPh₃)₂ (3)-NaOAc (2.5)NMP1201878
44-ChlorostyrenePd₂(dba)₃ (1)XPhos (2)Cs₂CO₃ (2)Dioxane1001090

Table 2: Heck Coupling of 9-Bromojulolidine with Acrylate Derivatives

EntryAcrylate DerivativeCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Methyl acrylatePd(OAc)₂ (2)PPh₃ (4)Et₃N (2)DMF100892
2Ethyl acrylatePd(OAc)₂ (2)P(t-Bu)₃ (4)K₂CO₃ (2)DMAc1001088
3n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-NaOAc (2.5)NMP1101285
4t-Butyl acrylatePd₂(dba)₃ (1)SPhos (2)Cs₂CO₃ (2)Toluene100895

Experimental Protocols

The following are generalized protocols for the Heck reaction of this compound. These should be considered as starting points and may require optimization for specific substrates and scales.

Protocol 1: Heck Reaction with Styrene

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Triethylamine (Et₃N, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and this compound (1.0 mmol).

  • Add anhydrous DMF (5 mL) via syringe.

  • Stir the mixture for 10 minutes at room temperature to allow for pre-catalyst formation.

  • Add styrene (1.2 mmol) and triethylamine (2.0 mmol) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 9-styryl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline.

Protocol 2: Heck Reaction with Methyl Acrylate

Materials:

  • This compound (1.0 equiv)

  • Methyl acrylate (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous N,N-Dimethylacetamide (DMAc)

Procedure:

  • In a dried reaction vessel equipped with a condenser and magnetic stirrer, combine this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add anhydrous DMAc (5 mL) and methyl acrylate (1.5 mmol) via syringe.

  • Heat the mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • After cooling to room temperature, filter the mixture through a pad of celite, washing with ethyl acetate.

  • The filtrate is then washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • The resulting residue is purified by flash chromatography to yield the pure methyl (E)-3-(2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)acrylate.

Mandatory Visualizations

Heck_Reaction_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdX Ar-Pd(II)L₂-Br Pd0->ArPdX Ar-Br Coord Alkene Coordination AlkeneComplex [Ar-Pd(II)L₂(Alkene)]Br ArPdX->AlkeneComplex Alkene Insertion Migratory Insertion AlkylPd R-Pd(II)L₂-Br AlkeneComplex->AlkylPd BetaElim β-Hydride Elimination ProdComplex [Product-Pd(II)L₂(H)]Br AlkylPd->ProdComplex ProdComplex->Pd0 Base (-HBr) RedElim Reductive Elimination Product_out 9-Vinyljulolidine Derivative ProdComplex->Product_out HBr_out Base-HBr ProdComplex->HBr_out ArBr_in 9-Bromojulolidine ArBr_in->Pd0 Alkene_in Alkene Alkene_in->ArPdX Base_in Base Base_in->ProdComplex

Caption: Catalytic cycle of the Heck reaction.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Pd Catalyst, Ligand, and 9-Bromojulolidine setup->reagents solvent Add Anhydrous Solvent reagents->solvent stir Stir at RT (10 min) solvent->stir add_alkene_base Add Alkene and Base stir->add_alkene_base heat Heat to Reaction Temperature add_alkene_base->heat monitor Monitor Reaction (TLC/GC) heat->monitor workup Aqueous Workup monitor->workup extraction Extract with Organic Solvent workup->extraction dry Dry and Concentrate extraction->dry purify Column Chromatography dry->purify product Pure Product purify->product

Caption: General experimental workflow for the Heck reaction.

Logical_Relationships cluster_reactants Reactants & Reagents cluster_conditions Reaction Conditions cluster_outcomes Outcomes ArylBromide 9-Bromojulolidine Electron-rich Catalyst Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂ ArylBromide->Catalyst Alkene Alkene e.g., Styrene, Acrylate Alkene->Catalyst Product Product 9-Vinyljulolidine Derivative Catalyst->Product Ligand Ligand Phosphines, N-Heterocyclic Carbenes Ligand->Catalyst Base Base Organic (Et₃N), Inorganic (K₂CO₃) Base->Product Solvent Solvent Polar Aprotic (DMF, DMAc) Solvent->Catalyst Temperature Temperature 80-120 °C Temperature->Product Yield Yield Generally Good to Excellent Product->Yield

Caption: Key factors influencing the Heck reaction outcome.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone of modern organic synthesis, allowing for the coupling of amines with aryl halides or pseudohalides. Its significance lies in its broad substrate scope and functional group tolerance, providing a versatile route to synthesize aryl amines, which are prevalent structural motifs in pharmaceuticals and functional materials. These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline, a key intermediate in the synthesis of various biologically active compounds.

Reaction Principle

The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an amine with an aryl halide. The catalytic cycle is generally understood to proceed through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][3][4] The choice of palladium precursor, ligand, base, and solvent is critical for the success of the reaction and can be tailored to the specific substrates being used.[3][5] For the amination of aryl bromides such as this compound, a variety of palladium catalysts and phosphine ligands can be employed to achieve high yields.[1][6]

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with a generic amine (e.g., morpholine). Please note that these are representative values and actual results may vary depending on the specific amine and precise reaction conditions.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene10012>90
2Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2.0)Dioxane1101885-95
3Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)t-BuOH1001680-90

Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a representative secondary amine, morpholine.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere of nitrogen or argon, add Pd₂(dba)₃ (e.g., 0.02 mmol, 2 mol%), XPhos (e.g., 0.04 mmol, 4 mol%), and NaOtBu (e.g., 1.5 mmol, 1.5 equiv.).

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and anhydrous toluene (5 mL) to the flask.

  • Amine Addition: Add morpholine (1.2 mmol, 1.2 equiv.) to the reaction mixture.

  • Reaction Conditions: Seal the flask and heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

  • Purification: Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 9-(morpholino)-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification prep_reagents Weigh Reagents: Aryl Bromide, Amine, Catalyst, Ligand, Base prep_solvent Add Anhydrous Solvent prep_reagents->prep_solvent prep_inert Establish Inert Atmosphere (N2/Ar) prep_solvent->prep_inert heating Heat to Reaction Temperature prep_inert->heating Start Reaction stirring Vigorous Stirring heating->stirring monitoring Monitor Progress (TLC/LC-MS) stirring->monitoring cooling Cool to Room Temperature monitoring->cooling Reaction Complete filtration Filter through Celite cooling->filtration extraction Aqueous Workup filtration->extraction purification Column Chromatography extraction->purification final_product final_product purification->final_product Pure Product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Buchwald_Hartwig_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pdII_complex Ar-Pd(II)(Br)L oxidative_addition->pdII_complex amine_coordination Amine Coordination & Deprotonation pdII_complex->amine_coordination HNR'R'', Base amido_complex Ar-Pd(II)(NR'R'')L amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR'R'' reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and potential applications of novel kinase inhibitors derived from the versatile scaffold, 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline, also known as 4-Bromojulolidine. The protocols detailed herein leverage robust and widely applicable palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, to generate a diverse library of substituted julolidine derivatives. Such compounds, incorporating the privileged quinoline motif, are of significant interest in medicinal chemistry for their potential to target various protein kinases implicated in oncology and other diseases.

Introduction to the Scaffold and Rationale

The 2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline (julolidine) core is a rigid, tricyclic aromatic amine that serves as an excellent scaffold for the development of bioactive molecules. Its structural features can provide a well-defined orientation for substituents to interact with the active sites of biological targets. Quinoline-based structures are found in numerous FDA-approved kinase inhibitors, highlighting their importance in targeting the ATP-binding site of various kinases. The strategic placement of a bromine atom at the 9-position of the julolidine core offers a versatile handle for introducing a wide range of chemical diversity through modern cross-coupling methodologies. This allows for the systematic exploration of the structure-activity relationship (SAR) to identify potent and selective kinase inhibitors.

Synthetic Strategy Overview

The primary synthetic routes for derivatizing this compound involve palladium-catalyzed cross-coupling reactions. These methods are favored for their mild reaction conditions, broad substrate scope, and high functional group tolerance.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the julolidine scaffold and various aryl or heteroaryl boronic acids or esters. This is a powerful method for introducing substituted aromatic rings, which are common features in many kinase inhibitors.

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond, coupling the julolidine core with a diverse range of primary or secondary amines, including anilines and heterocyclic amines. This allows for the incorporation of key hydrogen bond donors and acceptors that can interact with the kinase hinge region.

G start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) start->buchwald suzuki_prod 9-Aryl/Heteroaryl-julolidine Derivatives suzuki->suzuki_prod buchwald_prod 9-Amino-julolidine Derivatives buchwald->buchwald_prod evaluation Biological Evaluation (Kinase Inhibition Assays) suzuki_prod->evaluation buchwald_prod->evaluation

Figure 1: General synthetic workflow for the diversification of the 9-Bromojulolidine scaffold.

Potential Kinase Targets and Signaling Pathways

Derivatives of the quinoline scaffold have been shown to inhibit a variety of protein kinases involved in cancer cell proliferation, survival, and angiogenesis. Based on existing literature for related compounds, potential kinase targets for novel julolidine derivatives include, but are not limited to:

  • Receptor Tyrosine Kinases (RTKs):

    • Vascular Endothelial Growth Factor Receptor (VEGFR)

    • Epidermal Growth Factor Receptor (EGFR)

    • Platelet-Derived Growth Factor Receptor (PDGFR)

  • Non-Receptor Tyrosine Kinases:

    • Src family kinases

  • Serine/Threonine Kinases:

    • Mammalian Target of Rapamycin (mTOR)

    • Cyclin-Dependent Kinases (CDKs)

Inhibition of these kinases can modulate critical downstream signaling pathways such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are often dysregulated in cancer.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK RTK (e.g., VEGFR, EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Julolidine-based Kinase Inhibitor Inhibitor->RTK Inhibition G prep Prepare Reagents (Kinase, Substrate, ATP, Compound) dispense Dispense Reagents into 384-well Plate prep->dispense incubate Incubate at RT (Kinase Reaction) dispense->incubate add_adpglo Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) incubate->add_adpglo add_detection Add Kinase Detection Reagent (ADP to ATP, Luciferase Reaction) add_adpglo->add_detection read Read Luminescence add_detection->read analyze Analyze Data (Calculate % Inhibition, IC50) read->analyze

Application Notes and Protocols for the Preparation of Fluorescent Probes using 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline, commonly known as 9-bromojulolidine, is a versatile building block for the synthesis of novel fluorescent probes. The julolidine moiety is a potent electron-donating group with a rigid, planar structure. This inherent characteristic, combined with the reactive bromine handle at the 9-position, allows for the facile introduction of various aromatic and acetylenic substituents through palladium-catalyzed cross-coupling reactions. This modularity enables the fine-tuning of the photophysical properties of the resulting fluorophores, making them suitable for a wide range of applications in biological imaging, sensing, and diagnostics.[1][2]

These application notes provide detailed protocols for the synthesis of fluorescent probes derived from 9-bromojulolidine via Suzuki-Miyaura and Sonogashira cross-coupling reactions. Additionally, protocols for the characterization of their photophysical properties and their application in live-cell imaging are described.

Data Presentation: Photophysical Properties of Julolidine-Based Fluorescent Probes

The photophysical properties of fluorescent probes derived from the julolidine scaffold can be tailored by altering the appended conjugated system. The following table summarizes typical photophysical data for julolidine-based fluorescent probes. Note: The exact values for probes synthesized from 9-bromojulolidine will be dependent on the specific coupled moiety.

Probe ScaffoldExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (Φ)SolventReference
Julolidine-Anthracene450518680.55Toluene[3]
9-(Dicyanovinyl)julolidine~450~490~40Low in non-viscous solventsVarious[4]
Julolidine-Fluorescein Hybrid53856729-PBS[5]
Julolidine-Azolium Conjugates~560-600~630-650~70-90High upon RNA bindingPBS[1][6]

Experimental Protocols

Synthesis of Fluorescent Probes via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a robust method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[7][8][9][10][11] This protocol describes the general procedure for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid, 4-(trifluoromethyl)phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.08 equiv.).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v) to the flask.

  • Heat the reaction mixture to 80-100 °C and stir vigorously under the inert atmosphere for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to afford the desired fluorescent probe.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of Fluorescent Probes via Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a route to highly conjugated systems.[12][13][14][15][16]

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, ethynyltrimethylsilane)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv.), and copper(I) iodide (0.05 equiv.).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add anhydrous THF (or DMF) and triethylamine (3.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature to 60 °C for 6-24 hours under the inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the fluorescent probe.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Photophysical Characterization

Procedure:

  • Prepare stock solutions of the synthesized fluorescent probes in a suitable solvent (e.g., DMSO, ethanol).

  • For absorbance measurements, dilute the stock solution to a concentration of approximately 10 µM in the desired solvent. Record the UV-Vis absorption spectrum using a spectrophotometer.

  • For fluorescence measurements, prepare a series of dilutions from the stock solution (e.g., 1-10 µM). Excite the samples at their absorption maximum (λex) and record the emission spectrum using a spectrofluorometer.

  • To determine the fluorescence quantum yield (Φ), use a well-characterized standard with a known quantum yield and similar absorption/emission range (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54). Measure the integrated fluorescence intensity and absorbance of both the sample and the standard at the same excitation wavelength. Calculate the quantum yield using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Live-Cell Imaging Protocol

This protocol provides a general workflow for staining and imaging live cells with a newly synthesized julolidine-based fluorescent probe.[1][17][18]

Materials:

  • Synthesized fluorescent probe

  • Cell line of interest (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • Confocal microscope with appropriate laser lines and emission filters

  • 96-well imaging plates or chambered coverglass

Procedure:

  • Cell Culture: Plate cells onto a 96-well imaging plate or chambered coverglass and culture until they reach 60-80% confluency.

  • Probe Preparation: Prepare a stock solution of the fluorescent probe (e.g., 1-10 mM) in DMSO. Immediately before use, dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 1-10 µM).

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37 °C in a CO₂ incubator.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or live-cell imaging buffer to remove any unbound probe.

  • Imaging: Add fresh pre-warmed imaging buffer or complete medium to the cells. Image the stained cells using a confocal microscope. Use an excitation wavelength close to the probe's absorption maximum and collect the emission within its fluorescence range.

  • Image Analysis: Analyze the acquired images to determine the subcellular localization and intensity of the fluorescent signal.

Mandatory Visualizations

Synthetic Workflow Diagram

General Synthetic Workflow for Julolidine-Based Probes A This compound B Suzuki-Miyaura Coupling (Arylboronic Acid, Pd catalyst, Base) A->B Route 1 C Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst, Base) A->C Route 2 D Aryl-Substituted Fluorescent Probe B->D E Alkynyl-Substituted Fluorescent Probe C->E

Caption: Synthetic routes to fluorescent probes from 9-bromojulolidine.

Experimental Workflow for Live-Cell Imaging

Workflow for Live-Cell Imaging A 1. Cell Seeding (Plate cells in imaging dish) B 2. Probe Preparation (Dilute stock solution in media) A->B C 3. Cell Staining (Incubate cells with probe) B->C D 4. Washing (Remove unbound probe with PBS) C->D E 5. Imaging (Acquire images with confocal microscope) D->E F 6. Image Analysis (Quantify fluorescence and localization) E->F

Caption: Step-by-step workflow for live-cell imaging experiments.

References

Application Notes and Protocols: 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline in OLED Materials

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently no direct published research detailing the specific application of 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline as a standalone material in Organic Light-Emitting Diode (OLED) devices. However, its chemical structure, a brominated julolidine derivative, makes it a valuable precursor for the synthesis of advanced OLED materials. Julolidine moieties are known for their strong electron-donating properties and are incorporated into various organic electronic materials to enhance their performance.

These notes provide a prospective application of this compound as a synthetic building block for OLED materials and include generalized protocols for synthesis and device fabrication based on related julolidine compounds.

Potential Applications in OLEDs

This compound, also known as 9-Bromojulolidine, is an electron-rich aryl bromide.[] This characteristic makes it an ideal candidate for use in the synthesis of "push-pull" dyes and other chromophores for photonic applications, including Thermally Activated Delayed Fluorescence (TADF) emitters and other OLED materials.[] The bromine atom serves as a reactive site for cross-coupling reactions, allowing for the facile introduction of the electron-donating julolidine core into larger π-conjugated systems.

The potential roles of materials derived from 9-Bromojulolidine in OLEDs include:

  • Emitters: As the core of a fluorescent or phosphorescent emitter, the julolidine group can act as a strong electron donor, which, when coupled with an electron-accepting moiety, can lead to materials with high photoluminescence quantum yields and tunable emission colors.

  • Hosts: In phosphorescent OLEDs (PHOLEDs), host materials with high triplet energies are required. While the triplet energy of julolidine itself may not be sufficiently high, its derivatives can be designed to serve as hosts for phosphorescent emitters.

  • Hole-Transporting Layer (HTL): The electron-rich nature of the julolidine moiety can facilitate the transport of holes, making its derivatives potentially suitable for use in the HTL.

Performance of Analogous Julolidine-Based OLED Materials

While no performance data exists for OLEDs using 9-Bromojulolidine directly, the following table summarizes the performance of OLEDs employing other julolidine derivatives as emitters. This data is provided for comparative purposes to illustrate the potential of this class of compounds.

Emitter (Julolidine Derivative)Host MaterialMax. EQE (%)Max. Luminance (cd/m²)Turn-on Voltage (V)Emission ColorCIE (x, y)Reference
BTZ-Cz-BF (10 wt%)TAPC/TBADN3.3439403.9 - 4.8GreenN/A[2]
Cz-Ph-CTAPC/TBADN3.3612910N/AGreenN/A[2]

Abbreviation: EQE: External Quantum Efficiency; CIE: Commission Internationale de l'Éclairage; TAPC: 1,1-bis[(di-4-tolylamino)phenyl]cyclohexane; TBADN: 2-tert-butyl-9,10-di(naphthalen-2-yl)anthracene.

Experimental Protocols

Synthesis of a Julolidine-Based Emitter via Suzuki Coupling

This protocol describes a general method for synthesizing a functional OLED material using 9-Bromojulolidine as a precursor.

Reaction Scheme:

G BromoJulolidine 9-Bromojulolidine Product Julolidine-Acceptor (OLED Material) BromoJulolidine->Product Suzuki Coupling AcceptorBoronicEster Acceptor-B(OR)2 AcceptorBoronicEster->Product Catalyst Pd(PPh3)4 Catalyst->Product Base K2CO3 Base->Product Solvent Toluene/H2O Solvent->Product

Synthetic pathway for a julolidine-based OLED material.

Materials:

  • This compound (9-Bromojulolidine)

  • An appropriate boronic acid or ester of an electron-accepting moiety

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Argon or Nitrogen gas

Procedure:

  • In a Schlenk flask, combine 9-Bromojulolidine (1.0 eq.), the acceptor-boronic acid/ester (1.1 eq.), and potassium carbonate (3.0 eq.).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) to the flask.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add a degassed 2:1 mixture of toluene and deionized water to the flask.

  • Heat the reaction mixture to 90 °C and stir vigorously for 24 hours under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add ethyl acetate.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final julolidine-based OLED material.

Fabrication of a Multilayer OLED Device by Vacuum Deposition

This is a general protocol for the fabrication of a small molecule OLED.

G cluster_device OLED Device Structure cluster_process Fabrication Workflow Cathode Cathode (e.g., Al) ETL Electron Transport Layer (ETL) Cathode->ETL EML Emissive Layer (EML) (Host:Julolidine-Derivative) ETL->EML HTL Hole Transport Layer (HTL) EML->HTL HIL Hole Injection Layer (HIL) HTL->HIL Anode Anode (e.g., ITO) HIL->Anode Cleaning Substrate Cleaning Deposition Layer Deposition (Vacuum Thermal Evaporation) Cleaning->Deposition Encapsulation Device Encapsulation Deposition->Encapsulation

OLED device structure and fabrication workflow.

Materials and Equipment:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Hole Injection Layer (HIL) material (e.g., HATCN)

  • Hole Transport Layer (HTL) material (e.g., TAPC)

  • Host material for the emissive layer (e.g., mCP)

  • Julolidine-based emitter (synthesized as per Protocol 3.1)

  • Electron Transport Layer (ETL) material (e.g., TPBi)

  • Electron Injection Layer (EIL) material (e.g., LiF)

  • Cathode material (e.g., Aluminum)

  • High-vacuum thermal evaporation system

  • Substrate cleaning station (with deionized water, acetone, isopropanol)

  • UV-Ozone cleaner

  • Glovebox system under an inert atmosphere

Procedure:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-Ozone for 10 minutes to improve the work function of the ITO.

  • Layer Deposition:

    • Immediately transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).

    • Deposit the organic layers and the metal cathode sequentially without breaking the vacuum. A typical device structure and layer thicknesses are:

      • HIL: HATCN (5 nm)

      • HTL: TAPC (40 nm)

      • EML: mCP doped with the julolidine-based emitter (e.g., 10 wt%) (20 nm)

      • ETL: TPBi (30 nm)

      • EIL: LiF (1 nm)

      • Cathode: Al (100 nm)

    • The deposition rates for organic materials are typically 1-2 Å/s, for LiF 0.1 Å/s, and for Al 5-10 Å/s.

  • Encapsulation:

    • Transfer the fabricated devices into a nitrogen-filled glovebox without exposure to air or moisture.

    • Encapsulate the devices using a UV-curable epoxy and a glass lid to protect them from environmental degradation.

Characterization

The performance of the fabricated OLED devices should be characterized using the following techniques:

  • Current-Voltage-Luminance (J-V-L) Characteristics: Measured using a source measure unit and a calibrated photometer.

  • Electroluminescence (EL) Spectra: Recorded with a spectroradiometer. From this, the CIE color coordinates can be calculated.

  • External Quantum Efficiency (EQE): Calculated from the luminance, current density, and EL spectrum.

  • Operational Lifetime: Measured by monitoring the decrease in luminance over time at a constant current density.

By following these generalized protocols, researchers can explore the potential of novel materials derived from this compound for application in high-performance OLEDs.

References

Application Note and Protocol for the Synthesis of 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline, also known as 9-Bromojulolidine. The synthesis involves the bromination of julolidine using N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF). This protocol is intended to serve as a practical guide for researchers in organic synthesis, medicinal chemistry, and materials science, where julolidine derivatives are of significant interest due to their unique electronic and photophysical properties.

Introduction

This compound is a halogenated derivative of julolidine. The introduction of a bromine atom at the 9-position of the julolidine core provides a versatile synthetic handle for further functionalization through various cross-coupling reactions. This allows for the development of novel compounds with potential applications in pharmaceuticals, organic electronics, and as fluorescent probes. The protocol described herein is a straightforward and efficient method for the preparation of this key synthetic intermediate.

Chemical Reaction

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Starting MaterialJulolidine[1]
ReagentN-bromosuccinimide (NBS)[1]
SolventN,N-dimethylformamide (DMF)[1]
Julolidine Amount675 mg (3.90 mmol)[1]
NBS Amount832 mg (4.68 mmol)[1]
Solvent Volume10 mL[1]
Reaction Time5 hours[1]
Reaction TemperatureRoom Temperature[1]
Product Yield786 mg (80%)[1]
Product FormOil[1]
Purification MethodSilica gel column chromatography[1]
EluentHexane/Dichloromethane (3:1, v/v)[1]

Experimental Protocol

Materials:

  • Julolidine (C12H15N)

  • N-bromosuccinimide (NBS, C4H4BrNO2)

  • N,N-dimethylformamide (DMF, C3H7NO)

  • Hexane

  • Dichloromethane

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 675 mg (3.90 mmol) of julolidine and 832 mg (4.68 mmol) of N-bromosuccinimide in 10 mL of N,N-dimethylformamide (DMF).[1]

  • Reaction: Stir the reaction mixture at room temperature for 5 hours.[1]

  • Work-up: After the reaction is complete, the crude product is directly subjected to purification.

  • Purification: Purify the crude product by silica gel column chromatography.[1]

    • Prepare a slurry of silica gel in hexane and pack the column.

    • Load the crude reaction mixture onto the column.

    • Elute the column with a solvent mixture of hexane and dichloromethane in a 3:1 (v/v) ratio.[1]

  • Isolation: Collect the fractions containing the desired product and combine them.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to afford the target compound, 9-bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline, as an oil (786 mg, 80% yield).[1]

Visualization of the Experimental Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_purification Purification cluster_isolation Isolation reactants Julolidine + NBS in DMF stirring Stir at Room Temp for 5 hours reactants->stirring 1 crude_product Crude Product stirring->crude_product 2 column_chromatography Silica Gel Column Chromatography (Hexane:DCM = 3:1) crude_product->column_chromatography 3 fractions Collect Fractions column_chromatography->fractions 4 solvent_removal Solvent Removal (Rotary Evaporation) fractions->solvent_removal 5 final_product 9-Bromojulolidine (Oil, 80% Yield) solvent_removal->final_product 6

Caption: Experimental workflow for the synthesis of 9-Bromojulolidine.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • N-bromosuccinimide is a lachrymator and should be handled with care.

  • DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

References

Application Notes and Protocols for the Purification of 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline, also known as 4-Bromojulolidine, is a heterocyclic compound with potential applications in pharmaceutical chemistry and materials science.[1] Its synthesis, typically via bromination of julolidine with N-bromosuccinimide (NBS), often results in a crude product that requires purification to remove unreacted starting materials, reagents, and potential side products.[2] Column chromatography is a standard and effective method for the purification of this compound.[2]

This document provides detailed application notes and protocols for the purification of this compound using silica gel column chromatography.

Pre-Purification Analysis: Thin-Layer Chromatography (TLC)

Before proceeding with column chromatography, it is essential to perform a TLC analysis of the crude reaction mixture to determine the optimal solvent system and to visualize the separation of the desired product from impurities.

Protocol for TLC Analysis:

  • Prepare the TLC Plate: Use a silica gel-coated TLC plate. Draw a faint baseline with a pencil approximately 1 cm from the bottom.

  • Spot the Plate: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Using a capillary tube, spot the solution onto the baseline. Also, spot solutions of the starting materials (julolidine and N-bromosuccinimide) if available.

  • Develop the Plate: Place the TLC plate in a developing chamber containing the chosen eluent system. A recommended starting eluent is a 3:1 (v/v) mixture of hexane and dichloromethane.[2]

  • Visualize the Plate: After the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the spots under UV light (254 nm), as aromatic compounds like the target molecule are typically UV-active.[3][4] Additionally, an iodine chamber can be used for visualization, which is effective for many organic compounds.[3][5][6]

  • Calculate Rf Values: The retention factor (Rf) for each spot is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front. The ideal eluent system for column chromatography should provide an Rf value of approximately 0.25-0.35 for the desired product.[7]

Column Chromatography Protocol

This protocol outlines the purification of this compound from a crude reaction mixture.

Materials and Equipment:

  • Crude this compound

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Hexane (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Sand (acid-washed)

  • Glass wool or cotton

  • Chromatography column with a stopcock

  • Collection tubes or flasks

  • Rotary evaporator

Experimental Parameters:

ParameterRecommended Value/Method
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Hexane:Dichloromethane (3:1, v/v)[2]
Sample Loading Dry Loading (recommended for oily products)
Elution Mode Isocratic
Detection Method TLC analysis of collected fractions

Detailed Procedure:

  • Column Preparation (Slurry Packing):

    • Insert a small plug of glass wool or cotton into the bottom of the chromatography column.

    • Add a thin layer of sand (approximately 1 cm) on top of the plug.

    • In a separate beaker, prepare a slurry of silica gel in the eluent (hexane:dichloromethane, 3:1).

    • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and to remove any air bubbles.

    • Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Preparation and Loading (Dry Loading):

    • Dissolve the crude product (an oil) in a minimal amount of a volatile solvent like dichloromethane.[2]

    • Add a small amount of silica gel to this solution and mix.

    • Evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained.

    • Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column, ensuring not to disturb the top layer of sand.

    • Begin eluting the column by opening the stopcock, collecting the eluate in fractions (e.g., 10-20 mL per fraction).

    • Maintain a constant flow of eluent through the column.

  • Monitoring the Purification:

    • Analyze the collected fractions by TLC using the same eluent system.

    • Spot each fraction on a TLC plate to identify which fractions contain the purified product.

    • Combine the fractions that show a single spot corresponding to the desired product.

  • Isolation of the Purified Product:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound as an oil.[2] A reported yield for this purification is approximately 80%.[2]

Data Summary

CompoundMolecular FormulaMolecular WeightPhysical StateEluent SystemExpected Yield
This compoundC₁₂H₁₄BrN252.15 g/mol [1]Oil[2]Hexane:Dichloromethane (3:1, v/v)[2]~80%[2]

Experimental Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation cluster_final Final Product Crude_Product Crude Product TLC_Analysis TLC Analysis (Hexane:DCM 3:1) Crude_Product->TLC_Analysis Column_Packing Column Packing (Silica Gel Slurry) TLC_Analysis->Column_Packing Sample_Loading Dry Loading of Sample Column_Packing->Sample_Loading Elution Isocratic Elution (Hexane:DCM 3:1) Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_Analysis TLC Analysis of Fractions Fraction_Collection->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Solvent_Removal Solvent Removal (Rotary Evaporation) Combine_Fractions->Solvent_Removal Purified_Product Purified Product Solvent_Removal->Purified_Product

References

Application Notes and Protocols: 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline as a versatile building block in organic synthesis. The unique electronic and structural properties of this julolidine derivative make it a valuable precursor for the synthesis of complex organic molecules, particularly in the fields of materials science and medicinal chemistry.

Physicochemical Properties

This compound, also known as 4-Bromojulolidine or 9-Bromojulolidine, is a heterocyclic compound with the following properties:

PropertyValue
Molecular Formula C₁₂H₁₄BrN
Molecular Weight 252.15 g/mol
CAS Number 70173-54-5
Appearance Yellow to brown sticky oil to semi-solid
Melting Point 36.5 °C
Boiling Point 135.0-136.5 °C at 0.15 Torr
Solubility Soluble in organic solvents like toluene; insoluble in water.[1]

Synthesis Protocol

A common and efficient method for the synthesis of this compound is the direct bromination of julolidine.

Reaction Scheme:

G Julolidine Julolidine NBS N-Bromosuccinimide (NBS) DMF, Room Temperature, 5h Product This compound NBS->Product

Caption: Synthesis of 9-Bromojulolidine.

Experimental Protocol: Synthesis of this compound [1]

  • Materials:

    • Julolidine (1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline)

    • N-Bromosuccinimide (NBS)

    • N,N-Dimethylformamide (DMF)

    • Hexane

    • Dichloromethane

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve julolidine (675 mg, 3.90 mmol) and N-bromosuccinimide (832 mg, 4.68 mmol) in 10 mL of N,N-dimethylformamide (DMF) in a round-bottom flask.

    • Stir the reaction mixture at room temperature for 5 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, purify the crude product by silica gel column chromatography.

    • Elute the column with a mixture of hexane and dichloromethane (3:1, v/v).

    • Combine the fractions containing the desired product and concentrate under reduced pressure to afford the target compound as an oil.

  • Expected Yield: 80% (786 mg)[1]

  • Characterization Data: [1]

    • ¹H NMR (500 MHz, CDCl₃): δ 6.87 (s, 2H), 3.10 (t, 4H, J=5.50 Hz), 2.70 (t, 4H, J=6.35 Hz), 1.94 (m, 4H).

    • ¹³C NMR (500 MHz, CDCl₃): δ 142.0, 129.3, 123.7, 107.3, 50.0, 27.6, 21.9.

    • IR (KBr, cm⁻¹): 3045, 2935, 2836, 1581, 1506, 1462, 1446, 1310.

    • TOFMS-EI (m/z): calcd. for C₁₂H₁₄NBr [M]⁺: 251.0310, found: 251.0309.

Application Notes: A Building Block in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 9-position of the julolidine core provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities. This makes it a valuable building block for the synthesis of advanced materials, such as dye-sensitized solar cells and fluorescent probes.

The Suzuki coupling reaction is a powerful method for the formation of C-C bonds. 9-Bromojulolidine can be effectively coupled with various boronic acids or their esters to introduce aryl or heteroaryl moieties.

Application Example: Synthesis of Dye Sensitizers for Solar Cells

9-Bromojulolidine has been utilized as a key building block in the synthesis of organic dyes for dye-sensitized solar cells (DSSCs). The julolidine moiety acts as a strong electron-donating group, which is a desirable feature for efficient charge separation in DSSCs.

Workflow for Synthesis of Julolidine-based Dyes:

G cluster_0 Suzuki Coupling cluster_1 Further Functionalization A 9-Bromojulolidine C Pd Catalyst, Base, Solvent A->C B Aryl/Heteroaryl Boronic Acid B->C D 9-Aryl/Heteroaryl-julolidine C->D E Vilsmeier-Haack Formylation D->E F Condensation with Active Methylene Compounds E->F G Final Dye Molecule F->G

Caption: General workflow for dye synthesis.

Experimental Protocol: Suzuki Coupling for the Synthesis of a Bithiophene-Julolidine Derivative [2]

  • Reaction Scheme: 9-Bromojulolidine + 2-(Tributylstannyl)thiophene → 9-(Thiophen-2-yl)julolidine

  • Materials:

    • This compound

    • 2-(Tributylstannyl)thiophene

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

    • Anhydrous Toluene

  • Procedure:

    • To a solution of 9-bromojulolidine in anhydrous toluene, add 2-(tributylstannyl)thiophene and a catalytic amount of Pd(PPh₃)₄.

    • Heat the reaction mixture under an inert atmosphere.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature and purify by column chromatography.

  • Reported Yield: 78%[2]

Quantitative Data from Suzuki Coupling Reactions

EntryBoronic Acid/EsterProductYield (%)Reference
12-(Tributylstannyl)thiophene9-(Thiophen-2-yl)julolidine78[2]
24-(Diphenylamino)phenylboronic acid9-(4-(Diphenylamino)phenyl)julolidine75[2]

Other Potential Applications

While specific protocols are not as readily available in the public domain, the reactivity of the aryl bromide in 9-bromojulolidine suggests its utility in a range of other palladium-catalyzed reactions, including:

  • Heck Reaction: For the synthesis of 9-alkenyljulolidine derivatives.

  • Buchwald-Hartwig Amination: To introduce various amino groups at the 9-position.

  • Sonogashira Coupling: For the preparation of 9-alkynyljulolidine compounds.

  • Stille Coupling: As demonstrated in the synthesis of the bithiophene derivative.

These transformations would further expand the library of functionalized julolidine derivatives available for applications in materials science, particularly for the development of novel fluorescent dyes, organic light-emitting diodes (OLEDs), and chemosensors.

Safety Information

  • This compound is harmful if swallowed, in contact with skin, or if inhaled.

  • It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

This document provides a starting point for researchers interested in utilizing this compound as a synthetic building block. The provided protocols and application notes are based on published literature and should be adapted and optimized as needed for specific research goals.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the palladium-catalyzed cross-coupling of 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline. This versatile building block, also known as 9-bromojulolidine, is a valuable substrate for the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science.[1] The protocols detailed below are based on established palladium-catalyzed reactions for structurally similar aryl bromides and quinoline derivatives.[2][3]

The unique fused tricyclic structure of this compound makes its derivatives of interest for the development of novel therapeutic agents and functional materials.[1] Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, are powerful methods for the functionalization of this scaffold.[4]

Synthesis of Starting Material

This compound can be synthesized via the bromination of julolidine (2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline) with N-bromosuccinimide (NBS) in a suitable solvent like N,N-dimethylformamide (DMF).[5]

Experimental Protocols

The following protocols are generalized for the palladium-catalyzed cross-coupling reactions of this compound. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.

General Experimental Workflow

G reagent_prep Reagent Preparation (Substrate, Catalyst, Ligand, Base, Solvent) reaction_setup Reaction Setup (Under Inert Atmosphere) reagent_prep->reaction_setup reaction_execution Reaction Execution (Heating and Stirring) reaction_setup->reaction_execution reaction_monitoring Reaction Monitoring (TLC or LC-MS) reaction_execution->reaction_monitoring reaction_monitoring->reaction_execution Incomplete workup Work-up (Quenching, Extraction) reaction_monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, MS) purification->analysis

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and a boronic acid or ester.[6]

Reaction Scheme:

Ar-Br + R-B(OH)₂ --(Pd catalyst, Base)--> Ar-R

Protocol:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%) and a degassed solvent system (e.g., toluene/H₂O, dioxane/H₂O) via syringe.[3]

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary (Representative)

Coupling Partner (R-B(OH)₂) Pd Catalyst (mol%) Ligand Base Solvent Temp (°C) Time (h) Yield (%)
Phenylboronic acid Pd(PPh₃)₄ (3) - K₂CO₃ Toluene/H₂O 100 18 85-95
4-Methoxyphenylboronic acid Pd(dppf)Cl₂ (2) - Cs₂CO₃ Dioxane/H₂O 90 16 80-92

| Thiophene-2-boronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 24 | 75-88 |

G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Br Ar-Pd(II)L₂(Br) Pd0->PdII_Br Ar-Br Transmetalation Transmetalation PdII_R Ar-Pd(II)L₂(R) PdII_Br->PdII_R R-B(OH)₂ Base PdII_R->Pd0 Ar-R RedElim Reductive Elimination

Caption: Suzuki-Miyaura catalytic cycle.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, coupling this compound with a primary or secondary amine.[4]

Reaction Scheme:

Ar-Br + HNR¹R² --(Pd catalyst, Base)--> Ar-NR¹R²

Protocol:

  • In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the phosphine ligand (e.g., Xantphos, BINAP, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.2-2.0 equiv.) to an oven-dried Schlenk tube.[2]

  • Add the amine (1.1-1.5 equiv.) and an anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe.

  • Seal the tube and heat the reaction mixture to 90-120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Data Summary (Representative)

Amine (HNR¹R²) Pd Precatalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
Morpholine Pd₂(dba)₃ (2) Xantphos (4) NaOt-Bu Toluene 110 18 80-95
Aniline Pd(OAc)₂ (2) BINAP (3) Cs₂CO₃ Dioxane 100 20 75-90

| Benzylamine | Pd₂(dba)₃ (1.5) | DavePhos (3) | K₃PO₄ | Toluene | 100 | 24 | 82-93 |

G cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Br Ar-Pd(II)L₂(Br) Pd0->PdII_Br Ar-Br AmineCoord Amine Coordination PdII_Amine [Ar-Pd(II)L₂(HNR¹R²)]⁺Br⁻ PdII_Br->PdII_Amine HNR¹R² Deprotonation Deprotonation PdII_Amido Ar-Pd(II)L₂(NR¹R²) PdII_Amine->PdII_Amido Base PdII_Amido->Pd0 Ar-NR¹R² RedElim Reductive Elimination

Caption: Buchwald-Hartwig amination catalytic cycle.

Sonogashira Coupling

The Sonogashira coupling reaction is used to form a carbon-carbon bond between this compound and a terminal alkyne.[7]

Reaction Scheme:

Ar-Br + H−C≡C−R --(Pd catalyst, Cu(I), Base)--> Ar−C≡C−R

Protocol:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

  • Add an anhydrous, degassed solvent (e.g., THF, DMF) and an amine base (e.g., triethylamine, diisopropylethylamine, 2-3 equiv.).[7]

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C for 6-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Data Summary (Representative)

Alkyne (H−C≡C−R) Pd Catalyst (mol%) Cu(I) Salt (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
Phenylacetylene PdCl₂(PPh₃)₂ (2) CuI (4) Et₃N THF 60 12 85-95
1-Hexyne Pd(PPh₃)₄ (3) CuI (5) DIPEA DMF 70 16 80-90

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | Et₃N | THF | RT | 8 | 90-98 |

G cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Br Ar-Pd(II)L₂(Br) Pd0->PdII_Br Ar-Br Transmetalation Transmetalation PdII_Alkyne Ar-Pd(II)L₂(C≡CR) PdII_Br->PdII_Alkyne Cu-C≡CR PdII_Alkyne->Pd0 Ar-C≡CR RedElim Reductive Elimination CuX CuX AlkyneCoord Alkyne Coordination Cu_Alkyne Cu-C≡CR CuX->Cu_Alkyne H-C≡CR Base Cu_Alkyne->CuX to Pd cycle

Caption: Sonogashira coupling catalytic cycles.

Heck Coupling

The Heck reaction facilitates the coupling of this compound with an alkene to form a substituted alkene.[8][9]

Reaction Scheme:

Ar-Br + H₂C=CHR --(Pd catalyst, Base)--> Ar-CH=CHR

Protocol:

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (e.g., PPh₃, P(o-tolyl)₃, 2-10 mol%) if required.

  • Evacuate and backfill the tube with an inert gas.

  • Add an anhydrous, degassed solvent (e.g., DMF, NMP, acetonitrile) and a base (e.g., Et₃N, K₂CO₃, 1.5-2.5 equiv.).[10]

  • Add the alkene (1.2-2.0 equiv.) via syringe.

  • Heat the reaction mixture to 80-140 °C for 12-48 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Data Summary (Representative)

Alkene (H₂C=CHR) Pd Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
Styrene Pd(OAc)₂ (2) PPh₃ (4) Et₃N DMF 120 24 70-85
n-Butyl acrylate Pd(OAc)₂ (3) - K₂CO₃ NMP 140 36 65-80

| 4-Vinylpyridine | PdCl₂(PPh₃)₂ (3) | - | NaOAc | Acetonitrile | 100 | 20 | 72-88 |

Disclaimer: The provided protocols and data are intended as a guide and are based on literature precedents for similar compounds. The optimal reaction conditions for the cross-coupling of this compound may vary and require experimental optimization. All experiments should be conducted by qualified personnel in a well-ventilated fume hood, using appropriate personal protective equipment.

References

Synthesis and Application of 9-Aryl-Julolidine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Julolidine, a rigid N-heterocyclic aromatic compound, serves as a valuable scaffold in the design of functional molecules due to its strong electron-donating properties and inherent fluorescence. The introduction of an aryl group at the 9-position of the julolidine core gives rise to 9-aryl-julolidine derivatives, a class of compounds with significant potential in drug discovery and materials science. Their extended π-conjugated system often leads to desirable photophysical properties, making them excellent candidates for fluorescent probes in bioimaging.[1] Furthermore, the structural motif of 9-aryl-julolidine is found in various compounds exhibiting cytotoxic activity against cancer cell lines, suggesting their potential as novel anticancer agents.[2][3][4]

This document provides detailed application notes and experimental protocols for the synthesis and characterization of 9-aryl-julolidine derivatives, targeting researchers, scientists, and drug development professionals.

Synthetic Strategies

The synthesis of 9-aryl-julolidine derivatives typically involves a two-step process. The first step is the formylation of the julolidine core at the 9-position, most commonly achieved through the Vilsmeier-Haack reaction.[5] The resulting 9-formyljulolidine is a key intermediate that can be further elaborated. The second step involves the introduction of the aryl group, which can be accomplished via several olefination reactions, such as the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction, to yield a styryl-linked 9-aryl-julolidine.[6][7]

Synthetic_Workflow Julolidine Julolidine Formylation Vilsmeier-Haack Reaction Julolidine->Formylation Vilsmeier_Reagent Vilsmeier Reagent (POCl3, DMF) Vilsmeier_Reagent->Formylation Formyljulolidine 9-Formyljulolidine Formylation->Formyljulolidine Wittig Wittig Reaction Formyljulolidine->Wittig HWE Horner-Wadsworth-Emmons Reaction Formyljulolidine->HWE Phosphonium_Ylide Aryl Phosphonium Ylide Phosphonium_Ylide->Wittig Aryl_Julolidine 9-Aryl-Julolidine Derivative Wittig->Aryl_Julolidine Phosphonate_Carbanion Aryl Phosphonate Carbanion Phosphonate_Carbanion->HWE HWE->Aryl_Julolidine ROS_Detection Probe 9-Aryl-Julolidine Probe (Low Fluorescence) Reaction Oxidation/Reaction Probe->Reaction ROS Reactive Oxygen Species (e.g., •OH, ONOO⁻) ROS->Reaction Product Oxidized Probe (High Fluorescence) Reaction->Product PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Promotes Inhibitor 9-Aryl-Julolidine Derivative Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

References

Application Notes and Protocols: Photophysical Properties of 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the photophysical properties of 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline, also known as 9-bromojulolidine, and its derivatives. While specific photophysical data for the parent 9-bromojulolidine is not extensively documented in publicly available literature, this document outlines the expected properties based on related julolidine compounds and provides detailed protocols for their characterization.

Introduction

This compound is a halogenated derivative of julolidine, a class of N-heterocyclic compounds known for their fluorescence properties.[1][2] The rigid, planar structure of the julolidine core contributes to its desirable photophysical characteristics, making it a valuable building block in the design of fluorescent probes, sensors, and materials for optoelectronics.[2][3] The introduction of a bromine atom at the 9-position is expected to influence the electronic and photophysical properties of the molecule, primarily through the heavy-atom effect. This can lead to a decrease in fluorescence quantum yield and an increase in the generation of singlet oxygen, a property that can be exploited in photodynamic therapy.[4]

Physicochemical Properties

Basic physicochemical data for this compound is available from various chemical suppliers.

PropertyValue
Molecular Formula C₁₂H₁₄BrN
Molecular Weight 252.15 g/mol
Appearance White Crystalline Solid
Melting Point 155 °C
Density 1.48 g/cm³

Expected Photophysical Properties

While specific quantitative data for 9-bromojulolidine is scarce, the following table summarizes representative photophysical data for a related julolidine-fused pyrenyl-o-carborane derivative to illustrate the typical range of properties. Researchers should experimentally determine the specific values for 9-bromojulolidine and its derivatives.

CompoundSolventλ_abs (nm)λ_em (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
Julolidine-like pyrenyl-o-carborane (4)Toluene360, 380410, 430~40,000 (at 380 nm)-

Data for compound 4, a julolidine-like pyrenyl-o-carborane, is provided for illustrative purposes.[5]

Applications

The unique structural and anticipated photophysical properties of 9-bromojulolidine derivatives suggest their potential use in several areas of research and development:

  • Fluorescent Probes and Sensors: The julolidine scaffold is a common component of fluorescent dyes used to detect ions and biological molecules.[2][6]

  • Organic Electronics: Julolidine derivatives have been investigated for their use in dye-sensitized solar cells and as photoconductive materials.[2]

  • Photodynamic Therapy (PDT): The presence of the bromine atom may enhance singlet oxygen generation, making these compounds candidates for photosensitizers in PDT.

  • Synthetic Intermediate: 9-bromojulolidine serves as a versatile building block for the synthesis of more complex functional dyes and pharmaceutical compounds.[1]

Experimental Protocols

The following are detailed protocols for the synthesis and photophysical characterization of this compound and its derivatives.

Synthesis of this compound

This protocol is adapted from a general procedure for the bromination of julolidine.[7]

Materials:

  • Julolidine (2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline)

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Hexane

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Dissolve julolidine (1 equivalent) in DMF in a round-bottom flask.

  • Add N-bromosuccinimide (1.2 equivalents) portion-wise to the solution at room temperature while stirring.

  • Continue stirring the reaction mixture at room temperature for 5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/dichloromethane solvent system (e.g., 3:1 v/v) to afford this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.[7]

Photophysical Characterization

1. UV-Visible Absorption Spectroscopy

This protocol outlines the determination of the absorption spectrum and molar extinction coefficient.

Instrumentation:

  • Dual-beam UV-Visible spectrophotometer

Procedure:

  • Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., cyclohexane, ethanol, acetonitrile) of known concentration (typically 10⁻³ to 10⁻⁴ M).

  • Prepare a series of dilutions from the stock solution (e.g., 10⁻⁵ to 10⁻⁶ M).

  • Record the absorption spectra of the solutions in a 1 cm path length quartz cuvette from approximately 200 to 800 nm, using the pure solvent as a reference.

  • Identify the wavelength of maximum absorption (λ_abs).

  • To determine the molar extinction coefficient (ε), plot the absorbance at λ_abs against the concentration of the prepared dilutions. The slope of the resulting line, according to the Beer-Lambert law (A = εcl), will be the molar extinction coefficient.

2. Fluorescence Spectroscopy

This protocol describes the measurement of the fluorescence emission spectrum.

Instrumentation:

  • Fluorometer

Procedure:

  • Prepare a dilute solution of the compound (absorbance at the excitation wavelength should be < 0.1 to avoid inner filter effects) in a spectroscopic grade solvent.

  • Transfer the solution to a quartz fluorescence cuvette.

  • Set the excitation wavelength to the λ_abs determined from the UV-Vis spectrum.

  • Record the emission spectrum over a wavelength range starting from the excitation wavelength to the near-infrared region.

  • Identify the wavelength of maximum emission (λ_em).

3. Fluorescence Quantum Yield Determination (Relative Method)

This protocol details the determination of the fluorescence quantum yield (Φ_F) relative to a known standard.[8]

Instrumentation:

  • Fluorometer

  • UV-Visible spectrophotometer

Standard:

  • A well-characterized fluorescence standard with a known quantum yield in the same solvent and a similar emission range (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.546; or 9,10-diphenylanthracene in cyclohexane, Φ_F = 0.95).

Procedure:

  • Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances in the range of 0.02 to 0.1 at the excitation wavelength.

  • Measure the UV-Vis absorption spectra for all solutions.

  • Measure the fluorescence emission spectra for all solutions, ensuring the excitation wavelength is the same for both the sample and the standard.

  • Integrate the area under the emission curves for both the sample and the standard.

  • Calculate the fluorescence quantum yield of the sample (Φ_S) using the following equation:

    Φ_S = Φ_R * (I_S / I_R) * (A_R / A_S) * (n_S² / n_R²)

    Where:

    • Φ_R is the quantum yield of the reference.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • Subscripts S and R refer to the sample and reference, respectively.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Photophysical Characterization cluster_data Data Analysis start Start: Julolidine & NBS reaction Bromination in DMF start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 9-Bromojulolidine purification->product uv_vis UV-Vis Spectroscopy product->uv_vis fluorescence Fluorescence Spectroscopy product->fluorescence quantum_yield Quantum Yield Determination uv_vis->quantum_yield lambda_abs Determine λ_abs & ε uv_vis->lambda_abs fluorescence->quantum_yield lambda_em Determine λ_em fluorescence->lambda_em phi_f Calculate Φ_F quantum_yield->phi_f final_data Photophysical Properties Table lambda_abs->final_data Compile Data lambda_em->final_data phi_f->final_data

Caption: Experimental workflow for synthesis and photophysical characterization.

logical_relationship cluster_properties Intrinsic Properties cluster_photophysics Photophysical Phenomena cluster_applications Potential Applications compound 9-Bromojulolidine Derivative structure Molecular Structure (Rigid, Planar Core) compound->structure substituent Bromine Substituent (Heavy-Atom Effect) compound->substituent absorption Light Absorption (UV-Vis) structure->absorption isc Intersystem Crossing (ISC) substituent->isc emission Fluorescence Emission absorption->emission materials Organic Electronics absorption->materials probes Fluorescent Probes emission->probes emission->materials pdt Photodynamic Therapy isc->pdt

Caption: Relationship between structure, properties, and applications.

References

Application Notes and Protocols: Electrochemical Properties of 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline, a derivative of julolidine, is a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1] Its unique fused ring structure, incorporating a quinoline moiety, suggests interesting electrochemical properties that are crucial for understanding its mechanism of action in biological systems and for its application in electronic devices.[1] Quinoline derivatives have a broad spectrum of pharmacological activities, including anticancer, antimalarial, and antimicrobial effects.[2][3][4][5] The electrochemical behavior of these molecules, particularly their redox potentials, provides insights into their electron transfer capabilities, which can be related to their biological activity, such as the generation of reactive oxygen species in cancer cells. This document provides an overview of the expected electrochemical properties of this compound based on related compounds and detailed protocols for its electrochemical analysis.

Predicted Electrochemical Properties

The julolidine moiety is known to be a strong electron-donating group.[6] The introduction of a bromine atom at the 9-position is expected to have an electron-withdrawing effect, which would likely shift the oxidation potential to more positive values compared to unsubstituted julolidine.[1] The electrochemical oxidation of aromatic amines typically involves the loss of an electron from the nitrogen atom to form a radical cation.[7]

Table 1: Representative Electrochemical Data of Related Aromatic Amines

CompoundOxidation Potential (Epa vs. Ag/AgCl)Notes
N-substituted-4-piperidones curcumin analogs+0.72 to +0.86 VIrreversible, two-electron oxidation.[8]
Aniline DerivativesVaries with substituentsElectron-donating groups shift to less positive potentials, while electron-withdrawing groups shift to more positive potentials.[7]

Experimental Protocols

Protocol 1: Cyclic Voltammetry (CV) Analysis

This protocol describes the determination of the oxidation and reduction potentials of this compound using cyclic voltammetry.

Materials:

  • This compound

  • Acetonitrile (CH₃CN), anhydrous

  • Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium tetrafluoroborate (TBAFB F₄)

  • Ferrocene (for internal referencing)

  • Working electrode (e.g., Glassy carbon electrode)

  • Reference electrode (e.g., Ag/AgCl)

  • Counter electrode (e.g., Platinum wire)

  • Potentiostat

  • Electrochemical cell

  • Argon or Nitrogen gas for deoxygenation

Procedure:

  • Preparation of the Electrolyte Solution: Prepare a 0.1 M solution of TBAPF₆ or TBAFB F₄ in anhydrous acetonitrile. This will serve as the supporting electrolyte.

  • Preparation of the Analyte Solution: Dissolve this compound in the electrolyte solution to a final concentration of 1 mM.

  • Electrode Preparation: Polish the working electrode with alumina slurry, rinse with deionized water and then with acetonitrile, and dry thoroughly. Ensure the reference and counter electrodes are clean.

  • Electrochemical Cell Setup: Assemble the three-electrode system in the electrochemical cell containing the analyte solution.

  • Deoxygenation: Purge the solution with argon or nitrogen gas for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Set the potentiostat to the cyclic voltammetry mode.

    • Define the potential window. For an initial scan, a wide range is recommended (e.g., -2.0 V to +2.0 V vs. Ag/AgCl) to identify all redox events.

    • Set the scan rate (e.g., 100 mV/s).

    • Run the cyclic voltammogram.

  • Data Analysis:

    • Identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc).

    • Determine the half-wave potential (E₁/₂) as (Epa + Epc) / 2 for reversible or quasi-reversible processes.

    • Measure the peak currents (ipa and ipc).

  • Internal Referencing: Add a small amount of ferrocene to the solution and record a new cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-defined potential and can be used as an internal reference to correct for any drift in the reference electrode potential.

Diagram 1: Experimental Workflow for Cyclic Voltammetry

G prep_sol Prepare Analyte and Electrolyte Solution setup_cell Assemble 3-Electrode Electrochemical Cell prep_sol->setup_cell deoxygenate Deoxygenate Solution with Inert Gas setup_cell->deoxygenate run_cv Run Cyclic Voltammetry Scan deoxygenate->run_cv analyze Analyze Voltammogram (Identify Peaks) run_cv->analyze reference Add Internal Reference (e.g., Ferrocene) analyze->reference re_run_cv Re-run CV Scan reference->re_run_cv final_analysis Final Data Analysis and Potential Correction re_run_cv->final_analysis

A simplified workflow for performing cyclic voltammetry.

Potential Applications and Signaling Pathways

Quinoline derivatives are known to exert their biological effects through various mechanisms, including DNA intercalation, inhibition of topoisomerase, and induction of apoptosis.[2][3] The electrochemical properties of these compounds can play a role in their biological activity, for instance, by facilitating redox cycling that generates reactive oxygen species (ROS), leading to oxidative stress and cell death in cancer cells.

Diagram 2: Conceptual Signaling Pathway for Anticancer Activity

G compound 9-Bromo-2,3,6,7-tetrahydro-1H,5H- pyrido[3,2,1-ij]quinoline cell Cancer Cell compound->cell Enters redox Redox Cycling cell->redox Induces ros Increased ROS redox->ros stress Oxidative Stress ros->stress apoptosis Apoptosis stress->apoptosis

Conceptual pathway of anticancer action via oxidative stress.

Disclaimer: The electrochemical data and biological pathways presented are based on structurally related compounds and are for illustrative purposes. Experimental verification is required for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling reaction with 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended conditions for a Suzuki coupling reaction with this compound?

A1: For a starting point, a common set of conditions for coupling aryl bromides can be employed. This typically involves a palladium catalyst, a phosphine ligand, a base, and a suitable solvent system. It is crucial to maintain an inert atmosphere (Argon or Nitrogen) throughout the experiment to prevent catalyst degradation.[1] A representative starting protocol is provided in the "Experimental Protocols" section below.

Q2: My reaction is showing low to no yield of the desired product. What are the potential causes and how can I troubleshoot this?

A2: Low or no yield in a Suzuki coupling reaction can stem from several factors.[2] Key areas to investigate include:

  • Catalyst Inactivity: The Pd(0) catalyst may have degraded due to exposure to oxygen. Ensure your reaction setup is properly purged with an inert gas.[1][3]

  • Suboptimal Reaction Parameters: The choice of catalyst, ligand, base, solvent, and temperature are all critical and interact with each other.[2] Systematic screening of these variables is often necessary.

  • Starting Material Purity: Impurities in the this compound or the boronic acid/ester can interfere with the reaction.

  • Side Reactions: Undesired reactions such as dehalogenation, protodeboronation, or homocoupling may be consuming your starting materials.[4][5][6]

Q3: I am observing significant amounts of a byproduct with a mass corresponding to the dehalogenated starting material. What is causing this and how can I minimize it?

A3: Dehalogenation is a common side reaction where the bromine atom on your substrate is replaced by a hydrogen atom.[4] This can be influenced by:

  • High Temperatures and Prolonged Reaction Times: These conditions can promote the undesired reduction of the aryl bromide.[4]

  • Choice of Base and Solvent: Some bases and solvents can act as hydride donors, leading to dehalogenation.[4][6] Consider screening different bases (e.g., carbonates vs. phosphates) and ensuring your solvent is anhydrous if necessary.

  • Ligand Properties: The electronic and steric properties of the phosphine ligand can influence the competition between the desired cross-coupling and dehalogenation.[4] Experimenting with different ligands is advisable.

Q4: My boronic acid appears to be degrading during the reaction, leading to low yields. What is happening and what can I do?

A4: This issue is likely due to protodeboronation, where the boronic acid is hydrolyzed, cleaving the C-B bond.[5][6] This is particularly common with heteroaryl boronic acids.[6] To mitigate this:

  • Use of Anhydrous Conditions: While some water is often beneficial for Suzuki reactions, excessive water can promote protodeboronation.

  • Choice of Boron Reagent: Boronic esters (e.g., pinacol esters) or organotrifluoroborates are often more stable alternatives to boronic acids and can be used to slowly release the boronic acid in situ.[7]

  • Reaction Conditions: The choice of base and the presence of excess base can influence the rate of protodeboronation.

Troubleshooting Guide

Issue Potential Cause Recommended Action(s)
Low or No Product Formation Inactive CatalystEnsure rigorous exclusion of oxygen by using an inert atmosphere (Argon or Nitrogen).[1][3]
Suboptimal reaction conditionsSystematically screen different catalysts, ligands, bases, solvents, and temperatures.[2]
Poor quality of starting materialsVerify the purity of this compound and the boronic acid/ester.
Dehalogenation of Starting Material High temperature or long reaction timeReduce the reaction temperature and monitor the reaction progress closely to avoid unnecessarily long reaction times.[4]
Inappropriate base or solventScreen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and ensure the use of high-purity, dry solvents.[4]
Ligand choiceExperiment with different phosphine ligands, as their electronic and steric properties can influence the outcome.[4]
Protodeboronation of Boronic Acid Hydrolysis of the boronic acidUse anhydrous solvents or consider using more stable boronic esters (e.g., pinacol esters) or organotrifluoroborates.[6][7]
Reaction with baseCarefully select the base and its stoichiometry.
Homocoupling of Boronic Acid Presence of oxygenEnsure the reaction is thoroughly degassed and maintained under an inert atmosphere.[6]
Use of a Pd(II) precatalystThe reduction of Pd(II) to the active Pd(0) can sometimes promote homocoupling.[6]
Difficulty in Product Purification Residual catalyst or byproductsFilter the crude reaction mixture through a pad of Celite to remove palladium residues.[8] Employ column chromatography for purification.[1][8]

Data Presentation: Recommended Starting Conditions for Screening

The following table summarizes a range of conditions that can be used as a starting point for optimizing the Suzuki coupling of this compound.

Parameter Condition 1 Condition 2 Condition 3 Condition 4
Palladium Catalyst (mol%) Pd(PPh₃)₄ (2-5)Pd(dppf)Cl₂ (2-5)Pd₂(dba)₃ (1-3)Pd(OAc)₂ (2-5)
Ligand (mol%) --XPhos (2-6)SPhos (4-10)
Base (equivalents) K₂CO₃ (2-3)Cs₂CO₃ (2-3)K₃PO₄ (2-3)Na₂CO₃ (2-3)
Solvent System Dioxane/H₂O (4:1)Toluene/H₂O (4:1)THF/H₂O (4:1)DMF
Temperature (°C) 80-10080-11080-10080-120
Boronic Acid Derivative Boronic AcidBoronic AcidPinacol EsterPinacol Ester

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure that can be adapted for the Suzuki coupling of this compound with an arylboronic acid.

  • Reaction Setup: To a dry reaction vessel, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).[1]

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.[1]

  • Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium catalyst (1-5 mol%) and, if required, the ligand (2-10 mol%).[1]

  • Solvent Addition: Add the degassed anhydrous solvent via syringe.[1]

  • Reaction: Heat the reaction mixture to the desired temperature and stir for the specified time.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][9]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][8]

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[1][8]

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R1-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r1r2 R1-Pd(II)L_n-R2 transmetalation->pd_r1r2 r2b R2-B(OR)2 r2b->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd_r1r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R1-R2 reductive_elimination->product r1x R1-X r1x->oxidative_addition Experimental_Workflow start Combine Reactants: Aryl Halide, Boronic Acid, Base purge Purge with Inert Gas (Ar or N2) start->purge add_catalyst Add Pd Catalyst & Ligand purge->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent heat Heat and Stir add_solvent->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Dry, Concentrate & Purify (Column Chromatography) workup->purify product Isolated Product purify->product

References

Technical Support Center: Bromination of Julolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of julolidine. Our goal is to help you overcome common challenges, optimize your reaction conditions, and effectively identify and manage potential byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the bromination of julolidine?

The primary and desired product of the electrophilic bromination of julolidine is typically 9-bromojulolidine . The julolidine ring system is highly activated towards electrophilic aromatic substitution, with the para-position to the nitrogen atom (C9) being the most nucleophilic and sterically accessible site.

Q2: What are the most common byproducts observed during the bromination of julolidine?

Due to the high reactivity of the julolidine nucleus, over-bromination is a significant issue. The most common byproducts are di- and tri-brominated julolidine isomers. While the initial substitution strongly favors the 9-position, subsequent brominations can occur at other activated positions on the aromatic ring.

Q3: Which positions on the julolidine ring are most susceptible to further bromination?

After the formation of 9-bromojulolidine, the remaining positions on the aromatic ring are still activated, albeit to a lesser extent. The exact distribution of polybrominated isomers can depend on the reaction conditions. However, based on the directing effects of the amine and the existing bromo-substituent, further bromination is likely to occur at the remaining ortho- and para-positions relative to the nitrogen, which are positions 7 and 8 (ortho to the amine) and potentially position 10.

Q4: What are the typical brominating agents used for this reaction?

Commonly used brominating agents for julolidine include N-Bromosuccinimide (NBS) and molecular bromine (Br₂). NBS is often preferred as it is a milder and more selective reagent, which can help to minimize the formation of over-brominated byproducts.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of 9-bromojulolidine 1. Incomplete reaction. 2. Formation of multiple byproducts, primarily polybrominated species. 3. Degradation of starting material or product.1. Monitor the reaction progress using TLC or LC-MS to ensure complete consumption of the starting material. 2. See the section on "Formation of significant amounts of di- and tri-brominated byproducts" below. 3. Ensure the reaction is performed under an inert atmosphere if reagents are sensitive to air or moisture. Use purified, dry solvents.
Formation of significant amounts of di- and tri-brominated byproducts 1. Julolidine is a highly activated aromatic system, prone to over-bromination. 2. Use of an overly reactive brominating agent (e.g., excess Br₂). 3. Reaction temperature is too high. 4. High concentration of the brominating agent.1. Use a milder brominating agent like N-Bromosuccinimide (NBS). 2. Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of the brominating agent for monosubstitution. 3. Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) to increase selectivity. 4. Add the brominating agent slowly or portion-wise to the reaction mixture to maintain a low instantaneous concentration.
Difficulty in purifying 9-bromojulolidine from byproducts The polarity of mono-, di-, and tri-brominated julolidine isomers can be very similar, making chromatographic separation challenging.1. Optimize the mobile phase for column chromatography. A non-polar/polar solvent system (e.g., hexane/ethyl acetate or hexane/dichloromethane) with a shallow gradient may improve separation. 2. Recrystallization can be an effective method for purifying the desired product if a suitable solvent system is found. 3. If separation is still difficult, consider converting the crude product to a derivative that is easier to purify, followed by regeneration of the desired compound.
Reaction is not proceeding or is very slow 1. Inactive brominating agent. 2. Insufficient activation of the brominating agent. 3. Low reaction temperature.1. Use a fresh batch of the brominating agent. NBS, for example, can decompose over time. 2. For less reactive systems (though not typically the case for julolidine), a Lewis acid catalyst might be needed with Br₂. However, this will likely increase byproduct formation with julolidine. 3. While lower temperatures are recommended to control selectivity, if the reaction is too slow, a modest increase in temperature can be considered while carefully monitoring byproduct formation.

Experimental Protocols

Synthesis of 9-Bromojulolidine with NBS

This protocol is designed to favor the formation of the monobrominated product.

Materials:

  • Julolidine

  • N-Bromosuccinimide (NBS), recrystallized

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve julolidine (1 equivalent) in anhydrous DMF or MeCN in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve NBS (1.05 equivalents) in a minimal amount of anhydrous DMF or MeCN.

  • Add the NBS solution dropwise to the stirred julolidine solution over a period of 30-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Add saturated aqueous sodium bicarbonate solution and extract the product with dichloromethane (3 x volume of the reaction mixture).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate or hexane/dichloromethane gradient to afford 9-bromojulolidine.

Data Presentation

The following table summarizes the expected products and byproducts of the bromination of julolidine. The yields are approximate and can vary significantly based on the reaction conditions.

Compound Structure Molecular Weight ( g/mol ) Typical Yield Range (%) Notes
Julolidine (Starting Material) (Image of Julolidine structure)173.26--
9-Bromojulolidine (Main Product) (Image of 9-Bromojulolidine structure)252.1560 - 90The desired monobrominated product.
Di-bromojulolidine Isomers (Byproducts) (Image of potential Dibromojulolidine structures, e.g., 7,9-dibromo, 8,9-dibromo)331.045 - 30A mixture of isomers is common. Formation is favored by excess brominating agent and higher temperatures.
Tri-bromojulolidine Isomers (Byproducts) (Image of a potential Tribromojulolidine structure)409.94< 10Formation is more likely with highly reactive brominating agents like Br₂ in the presence of a Lewis acid.

Visualizations

Reaction Pathway

Bromination_of_Julolidine Julolidine Julolidine Product_9_Bromo 9-Bromojulolidine (Main Product) Julolidine->Product_9_Bromo Monobromination NBS NBS (1 eq) Br2 Br₂ Brominating_Agent Brominating Agent Byproduct_Dibromo Di-bromojulolidine Isomers Product_9_Bromo->Byproduct_Dibromo Further Bromination Byproduct_Tribromo Tri-bromojulolidine Isomers Byproduct_Dibromo->Byproduct_Tribromo Further Bromination

Caption: Reaction pathway for the bromination of julolidine.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start: Bromination of Julolidine Check_Yield Check Yield and Purity (TLC, LC-MS) Start->Check_Yield Low_Yield Low Yield? Check_Yield->Low_Yield Successful_Reaction Successful Reaction: Proceed to next step Check_Yield->Successful_Reaction Good Yield & Purity High_Byproducts High Byproduct Formation? Low_Yield->High_Byproducts No Incomplete_Reaction Incomplete Reaction: - Increase reaction time - Check reagent activity Low_Yield->Incomplete_Reaction Yes Optimize_Conditions Optimize Conditions: - Lower temperature - Slow reagent addition - Use milder reagent (NBS) - Control stoichiometry High_Byproducts->Optimize_Conditions Yes Purification_Issues Purification Issues: - Optimize chromatography - Attempt recrystallization High_Byproducts->Purification_Issues No, but purification is difficult Incomplete_Reaction->Check_Yield Optimize_Conditions->Check_Yield Purification_Issues->Successful_Reaction

Caption: A logical workflow for troubleshooting common issues.

Technical Support Center: Synthesis of 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline, also known as 9-bromojulolidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent and well-documented method is the electrophilic bromination of the starting material, 2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline (julolidine), using N-bromosuccinimide (NBS) as the brominating agent.[1][2] This reaction is typically carried out in a suitable solvent such as N,N-dimethylformamide (DMF).

Q2: What are the primary side reactions to be aware of during the synthesis?

A2: The two main side reactions of concern are:

  • Over-bromination: The julolidine ring is highly activated towards electrophilic substitution, making it susceptible to the addition of more than one bromine atom, leading to the formation of dibromo- and polybromo- derivatives as impurities.

  • Dehydrogenation: N-bromosuccinimide can also act as an oxidant, leading to the dehydrogenation of the tetrahydroquinoline ring system to form the corresponding aromatic quinoline species.[3][4]

Q3: How can I minimize the formation of these side products?

A3: To minimize side product formation, it is crucial to carefully control the reaction conditions. Key parameters include:

  • Stoichiometry of NBS: Using a stoichiometric amount or a slight excess of NBS (e.g., 1.05 to 1.2 equivalents) is critical to prevent over-bromination.

  • Reaction Temperature: Maintaining a controlled temperature, typically room temperature, can help to limit side reactions.

  • Reaction Time: Monitoring the reaction progress by techniques like TLC or LC-MS allows for quenching the reaction upon consumption of the starting material, preventing prolonged exposure to the brominating agent.

Q4: What are the recommended purification methods for the final product?

A4: The most effective method for purifying this compound from unreacted starting material and side products is column chromatography on silica gel.[2] A solvent system of hexane and dichloromethane is commonly employed for elution.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and provides potential causes and recommended solutions.

Observed Problem Potential Cause Recommended Solution
Low yield of the desired monobrominated product. Incomplete reaction.- Increase reaction time and monitor by TLC until the starting material is consumed.- Ensure the NBS used is fresh and of high purity.
Product loss during work-up or purification.- Optimize the extraction procedure to ensure complete transfer of the product.- Carefully select the column chromatography conditions (silica gel activity, solvent polarity) to achieve good separation.
Presence of a significant amount of starting material (julolidine) after the reaction. Insufficient NBS.- Use a slight excess of NBS (e.g., 1.1 equivalents).- Check the purity of the NBS, as it can decompose over time.
Short reaction time.- Extend the reaction time and monitor the progress closely using TLC or LC-MS.
Formation of a significant amount of dibrominated or polybrominated products (observed by LC-MS or NMR). Excess NBS used.- Carefully control the stoichiometry of NBS to be as close to 1:1 with the starting material as possible.- Add the NBS portion-wise to the reaction mixture to maintain a low concentration.
Highly activating nature of the julolidine ring.- Consider performing the reaction at a lower temperature to decrease the reaction rate and improve selectivity.
Detection of a byproduct with a mass corresponding to the dehydrogenated product. NBS acting as an oxidant.- Use freshly recrystallized NBS to minimize the presence of bromine, which can promote oxidation.- Keep the reaction temperature at or below room temperature.
Presence of radical initiators.- Ensure the reaction is performed in the absence of light or other radical initiators unless a radical pathway is intended.
Difficulty in separating the product from impurities by column chromatography. Similar polarities of the product and impurities.- Use a less polar solvent system for elution to improve separation.- Employ a longer chromatography column for better resolution.- Consider using a different stationary phase, such as alumina.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a reported procedure.[2]

Materials:

  • 2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline (julolidine)

  • N-bromosuccinimide (NBS)

  • N,N-dimethylformamide (DMF)

  • Hexane

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve julolidine (1.0 eq) in DMF (e.g., 10 mL per 675 mg of julolidine).

  • To this solution, add N-bromosuccinimide (1.2 eq) portion-wise at room temperature while stirring.

  • Stir the reaction mixture at room temperature for approximately 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/dichloromethane mixture as the eluent.

  • Once the starting material is consumed, quench the reaction by adding water.

  • Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and dichloromethane (e.g., starting with 100% hexane and gradually increasing the proportion of dichloromethane) to afford the pure this compound as an oil.[2]

Visualizations

Synthesis_Pathway cluster_side_reactions Side Reactions Julolidine Julolidine NBS NBS (1.2 eq) DMF, rt, 5h Monobromo This compound (Desired Product) NBS->Monobromo Main Reaction Dibromo Dibromojulolidine NBS->Dibromo Over-bromination Dehydro Dehydrogenated Julolidine NBS->Dehydro Dehydrogenation

Caption: Reaction scheme for the synthesis of 9-bromojulolidine and its major side reactions.

Troubleshooting_Workflow Start Synthesis of 9-Bromojulolidine Analysis Analyze Crude Product (TLC, LC-MS, NMR) Start->Analysis Problem Problem Identified? Analysis->Problem Pure Pure Product Obtained Problem->Pure No Troubleshoot Consult Troubleshooting Guide Problem->Troubleshoot Yes Modify Modify Reaction Conditions (Stoichiometry, Temp, Time) Troubleshoot->Modify Purify Optimize Purification Troubleshoot->Purify Modify->Start Purify->Start

Caption: A logical workflow for troubleshooting the synthesis of 9-bromojulolidine.

References

Technical Support Center: Synthesis of 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline. The information is tailored for researchers, scientists, and professionals in drug development to help improve reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most widely reported method is the electrophilic bromination of the starting material, julolidine (2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline), using N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent like N,N-dimethylformamide (DMF).[1][2]

Q2: What is the expected yield for this synthesis?

Reported yields for the bromination of julolidine with NBS in DMF are around 80%.[1][2] However, yields can be lower due to various factors addressed in the troubleshooting guide below.

Q3: What are the key safety precautions to consider during this synthesis?

N-bromosuccinimide (NBS) is a lachrymator and an irritant. It is also light-sensitive and should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be protected from light to prevent radical side reactions.[3] Solvents like DMF are harmful, and appropriate handling procedures should be followed.

Q4: How can I confirm the identity and purity of the final product?

The structure of this compound can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1] Purity can be assessed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low to No Yield of the Desired Product

  • Question: My reaction has resulted in a very low yield or no product at all. What are the possible causes and how can I improve the outcome?

  • Answer:

    Several factors can contribute to a low or nonexistent yield in the bromination of julolidine. Below are potential causes and their corresponding solutions:

    • Inactive N-Bromosuccinimide (NBS): NBS can decompose over time, especially if exposed to light or moisture.

      • Solution: Use freshly recrystallized NBS for the reaction.[3] To recrystallize, dissolve NBS in hot water and allow it to cool slowly.

    • Poor Quality Starting Material: Impurities in the julolidine starting material can interfere with the reaction.

      • Solution: Ensure the julolidine is pure before starting the reaction. If necessary, purify it by distillation or column chromatography.

    • Inappropriate Solvent: The choice of solvent is crucial for this reaction.

      • Solution: N,N-dimethylformamide (DMF) is a commonly used solvent that has been shown to give good yields.[1][2] Acetonitrile can also be an effective solvent for NBS brominations of activated aromatic systems.[4] Ensure the solvent is dry, as water can react with NBS.

    • Suboptimal Reaction Temperature: The reaction may be sensitive to temperature.

      • Solution: The reported successful syntheses were conducted at room temperature.[1][2] Significant deviations from this may affect the reaction rate and selectivity. If the reaction is slow, gentle heating could be considered, but this may also increase the likelihood of side reactions.

    • Insufficient Reaction Time: The reaction may not have proceeded to completion.

      • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reported reaction time is 5 hours.[1][2] Continue the reaction until the starting material is consumed.

Issue 2: Presence of Multiple Products in the Reaction Mixture

  • Question: My TLC analysis shows multiple spots, indicating the presence of side products. What are these impurities and how can I minimize their formation?

  • Answer:

    The formation of multiple products is a common issue in the bromination of highly activated aromatic rings like julolidine.

    • Di-brominated Product: Due to the high activation of the julolidine ring system, over-bromination can occur, leading to the formation of a di-brominated product.

      • Solution:

        • Control Stoichiometry: Use a precise stoichiometry of NBS (1.1 to 1.2 equivalents relative to julolidine) to minimize over-bromination.[1][2]

        • Slow Addition of NBS: Add the NBS solution dropwise to the julolidine solution to maintain a low concentration of the brominating agent in the reaction mixture.

    • Oxidation/Decomposition Products: Highly activated aromatic rings can be susceptible to oxidation by NBS, leading to colored impurities or tar-like substances.[5]

      • Solution:

        • Protect from Light: Conduct the reaction in the dark by wrapping the reaction flask in aluminum foil to prevent light-induced radical reactions.[6]

        • Maintain Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation.

    • Benzylic Bromination: Although less likely for this substrate under the given conditions, benzylic bromination at the positions adjacent to the nitrogen could be a minor side reaction, especially if the reaction is exposed to light or radical initiators.[7]

      • Solution: As mentioned above, protecting the reaction from light is crucial.

Issue 3: Difficulty in Purifying the Final Product

  • Question: I am struggling to isolate the pure this compound from the crude reaction mixture. What are the recommended purification techniques?

  • Answer:

    Effective purification is key to obtaining a high-purity final product.

    • Choice of Purification Method: The product is reported as an oil, which makes crystallization challenging.[1][2]

      • Solution: Silica gel column chromatography is the recommended method for purifying the oily product.[1][2] A solvent system of hexane and dichloromethane (3:1, v/v) has been reported to be effective for separation.[1]

    • Removal of Succinimide: The main byproduct of the reaction is succinimide, which is water-soluble.

      • Solution: After the reaction is complete, perform an aqueous workup by partitioning the reaction mixture between an organic solvent (e.g., dichloromethane or ethyl acetate) and water. This will remove the majority of the succinimide byproduct into the aqueous layer.

    • Persistent Impurities: If the product is still impure after column chromatography, further purification may be necessary.

      • Solution: A second column chromatography with a shallower solvent gradient may improve separation. Alternatively, preparative HPLC could be employed for high-purity samples.

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of this compound

ParameterReported ConditionsOptimized RecommendationsReference
Starting Material JulolidineHigh-purity julolidine[1][2]
Brominating Agent N-Bromosuccinimide (NBS)Freshly recrystallized NBS[1][2][3]
Stoichiometry (NBS) 1.2 equivalents1.1 - 1.2 equivalents (slow addition)[1][2]
Solvent N,N-Dimethylformamide (DMF)Anhydrous DMF or Acetonitrile[1][2][4]
Temperature Room TemperatureRoom Temperature[1][2]
Reaction Time 5 hoursMonitor by TLC until completion[1][2]
Work-up Not specified in detailAqueous work-up to remove succinimideGeneral Practice
Purification Silica gel column chromatography (hexane/dichloromethane, 3:1)Silica gel column chromatography[1][2]
Reported Yield 80%>80%[1][2]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is based on the literature procedure with incorporated best practices for yield optimization.[1][2]

Materials:

  • Julolidine (1 equivalent)

  • N-Bromosuccinimide (NBS) (1.2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Hexane

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Preparation:

    • Ensure all glassware is thoroughly dried.

    • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve julolidine (1 equivalent) in anhydrous DMF.

    • In a separate flask, dissolve N-bromosuccinimide (1.2 equivalents) in anhydrous DMF.

  • Reaction:

    • Wrap the reaction flask with aluminum foil to protect it from light.

    • Slowly add the NBS solution to the julolidine solution dropwise over 30 minutes at room temperature with vigorous stirring.

    • Stir the reaction mixture at room temperature for 5 hours or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with dichloromethane.

    • Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil.

  • Purification:

    • Purify the crude oil by silica gel column chromatography using a hexane/dichloromethane (3:1, v/v) eluent system.

    • Collect the fractions containing the desired product (monitor by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as an oil.

Mandatory Visualization

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Dissolve Julolidine in anhydrous DMF react Slowly add NBS solution to Julolidine solution (Room Temp, 5h, in dark) prep1->react prep2 Dissolve NBS in anhydrous DMF prep2->react workup1 Aqueous Quench react->workup1 workup2 DCM Extraction workup1->workup2 workup3 Wash Organic Layer workup2->workup3 workup4 Dry and Concentrate workup3->workup4 purify Silica Gel Column Chromatography workup4->purify final_product Pure Product (Oil) purify->final_product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Tree cluster_low_yield Low Yield Issues cluster_multi_prod Multiple Product Issues start Low Yield or Multiple Products? ly_cause1 Inactive NBS? start->ly_cause1 Low Yield mp_cause1 Over-bromination? start->mp_cause1 Multiple Products ly_solution1 Recrystallize NBS ly_cause1->ly_solution1 Yes ly_cause2 Impure Starting Material? ly_cause1->ly_cause2 No ly_solution2 Purify Julolidine ly_cause2->ly_solution2 Yes ly_cause3 Incorrect Reaction Conditions? ly_cause2->ly_cause3 No ly_solution3 Use anhydrous solvent, control temperature and time ly_cause3->ly_solution3 Yes mp_solution1 Control stoichiometry, slow NBS addition mp_cause1->mp_solution1 Yes mp_cause2 Oxidation/Side Reactions? mp_cause1->mp_cause2 No mp_solution2 Protect from light, use inert atmosphere mp_cause2->mp_solution2 Yes

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: Cross-Coupling with 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate catalyst and conditions for cross-coupling reactions with 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound to consider for catalyst selection?

A1: The substrate, this compound, is an electron-rich and sterically hindered aryl bromide. The electron-donating nature of the fused aliphatic amine rings can make oxidative addition to the palladium catalyst more challenging compared to electron-deficient aryl bromides.[1] The steric bulk around the bromine atom may also necessitate the use of specific ligands to facilitate the reaction.

Q2: Which type of cross-coupling reaction is most suitable for this substrate?

A2: Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings are all viable options for the functionalization of this aryl bromide. The choice of reaction will depend on the desired final product (C-C, C-N, or C-C triple bond formation).

Q3: What are the general starting points for catalyst selection for a Suzuki-Miyaura coupling with this substrate?

A3: For Suzuki-Miyaura coupling of electron-rich aryl bromides, palladium catalysts with bulky, electron-rich phosphine ligands are generally recommended.[1][2] A good starting point would be a palladium(II) precatalyst like PdCl₂(dppf) or a palladium(0) source like Pd(PPh₃)₄, paired with a suitable base such as K₂CO₃ or K₃PO₄.[3][4][5]

Q4: What catalyst systems are recommended for the Buchwald-Hartwig amination of this substrate?

A4: The Buchwald-Hartwig amination of electron-rich and sterically hindered aryl bromides often requires the use of sterically hindered and electron-rich phosphine ligands.[6][7] Catalyst systems based on ligands such as XPhos, SPhos, or dppf are good candidates.[2] A common palladium source is Pd₂(dba)₃ or Pd(OAc)₂ in combination with the chosen ligand. A strong, non-nucleophilic base like NaOtBu or K₃PO₄ is typically required.

Q5: What are the key considerations for a Sonogashira coupling with this substrate?

A5: For Sonogashira couplings with electron-rich aryl bromides, a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ is commonly used, often with a copper(I) co-catalyst like CuI.[8][9][10] The reaction is typically carried out in the presence of an amine base, such as triethylamine or diisopropylamine, which also serves as the solvent.[8] Copper-free conditions can also be employed to avoid the formation of alkyne homocoupling byproducts.[11]

Troubleshooting Guides

Issue 1: Low or No Conversion

Q: I am not observing any product formation in my Suzuki coupling reaction. What should I try?

A:

  • Catalyst and Ligand: If you are using a less active catalyst like Pd(PPh₃)₄, consider switching to a more robust system with a bulky, electron-rich ligand such as XPhos or SPhos in combination with a palladium source like Pd₂(dba)₃.[2] For electron-rich aryl bromides, these ligands can accelerate the oxidative addition step.[1]

  • Base: The choice of base is critical. If you are using a weak base like Na₂CO₃, switching to a stronger base such as K₃PO₄ or Cs₂CO₃ may improve the reaction rate.[3]

  • Solvent: Ensure your solvent is anhydrous and has been properly degassed to prevent catalyst deactivation. A mixture of a polar aprotic solvent like dioxane or DME with water is often effective.[3][4]

  • Temperature: Increasing the reaction temperature may be necessary to overcome the activation energy for this electron-rich substrate.

Q: My Buchwald-Hartwig amination is not proceeding. What are the likely causes?

A:

  • Ligand Choice: The ligand is crucial for this transformation. For challenging substrates, consider using bulky biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos).[6]

  • Base Strength: A strong base like NaOtBu or LHMDS is often required. Ensure the base is fresh and has not been deactivated by moisture.

  • Catalyst Pre-activation: Using a pre-catalyst can sometimes lead to more consistent results as it avoids the in-situ reduction of Pd(II) to Pd(0).[12]

  • Amine Nucleophilicity: If your amine is particularly hindered or has low nucleophilicity, more forcing conditions (higher temperature, longer reaction time) may be needed.

Q: I am having trouble with my Sonogashira coupling. What can I do?

A:

  • Copper Co-catalyst: Ensure your CuI is fresh. If you are observing significant homocoupling of the alkyne (Glaser coupling), consider running the reaction under copper-free conditions.[11]

  • Solvent and Base: The amine base (e.g., Et₃N, DIPEA) often serves as the solvent. Ensure it is dry and degassed.[8]

  • Temperature: While many Sonogashira couplings proceed at room temperature, electron-rich aryl bromides may require heating.[13]

  • Alkyne Volatility: If you are using a low-boiling alkyne, ensure your reaction setup (e.g., sealed tube, efficient condenser) prevents its evaporation.[14]

Issue 2: Formation of Side Products

Q: I am observing significant dehalogenation (protodebromination) of my starting material. How can I minimize this?

A:

  • Ligand Selection: Dehalogenation can be a significant side reaction in Suzuki couplings. Using more sterically hindered and electron-rich ligands like XPhos or SPhos can favor the desired cross-coupling pathway over hydrodehalogenation.[2]

  • Base: The choice of base can influence the extent of dehalogenation. Experiment with different bases (e.g., K₃PO₄ vs. Na₂CO₃).

  • Water Content: In Suzuki reactions, the presence of a controlled amount of water can be beneficial, but excess water can promote protodeboronation of the boronic acid and hydrodehalogenation of the aryl halide.

Q: My Sonogashira reaction is producing a lot of alkyne homocoupling product. What is the solution?

A:

  • Copper-Free Conditions: The primary cause of alkyne dimerization (Glaser coupling) is the copper co-catalyst. Switching to a copper-free Sonogashira protocol is the most effective way to eliminate this side product.[11]

  • Slow Addition: If using copper, slowly adding the alkyne to the reaction mixture can help to keep its concentration low and minimize homocoupling.

Data Presentation

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling

Palladium SourceLigandBaseSolventTemperature (°C)
Pd(PPh₃)₄-K₂CO₃Toluene/EtOH/H₂O100
PdCl₂(dppf)-K₃PO₄Dioxane/H₂O90-100
Pd₂(dba)₃XPhosK₃PO₄Toluene100-110
Pd(OAc)₂SPhosCs₂CO₃Dioxane100

Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination

Palladium SourceLigandBaseSolventTemperature (°C)
Pd₂(dba)₃XPhosNaOtBuToluene100-110
Pd(OAc)₂SPhosLHMDSDioxane100
PdCl₂(dppf)-K₃PO₄Dioxane100-110
G3-XPhos Precatalyst-NaOtBut-BuOH80-100

Table 3: Recommended Catalyst Systems for Sonogashira Coupling

Palladium SourceCo-catalystBase/SolventTemperature (°C)
Pd(PPh₃)₄CuIEt₃N60-80
PdCl₂(PPh₃)₂CuIDIPEA/DMF80
Pd(OAc)₂/XPhos- (Copper-free)Cs₂CO₃/Acetonitrile80
PdCl₂(CH₃CN)₂- (Copper-free)Cs₂CO₃/H₂O with PTSRoom Temp

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel, add this compound (1.0 mmol), the boronic acid or ester (1.2 mmol), the palladium catalyst (e.g., PdCl₂(dppf), 3-5 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 mmol). The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed solvent (e.g., 1,4-dioxane and water in a 4:1 ratio) is added.[4] The reaction mixture is heated to the desired temperature (e.g., 90-100 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 mmol). The vessel is sealed, removed from the glovebox, and the aryl bromide (1.0 mmol) and the amine (1.1 mmol) are added, followed by the anhydrous, degassed solvent (e.g., toluene). The reaction mixture is heated to the desired temperature (e.g., 100 °C) with vigorous stirring. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite to remove insoluble salts. The filtrate is concentrated, and the residue is purified by column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling (with Copper Co-catalyst)

To a flame-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), the copper(I) iodide (4 mol%), this compound (1.0 mmol), and the terminal alkyne (1.1 mmol).[8] Add degassed amine solvent (e.g., triethylamine). The reaction mixture is stirred at the appropriate temperature (e.g., 80 °C) and monitored for completion.[8] After cooling, the mixture is diluted with an organic solvent and filtered to remove the ammonium salts. The filtrate is washed with saturated aqueous NH₄Cl and brine, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography.

Mandatory Visualization

Experimental_Workflow General Experimental Workflow for Cross-Coupling reagents 1. Add Aryl Bromide, Coupling Partner, Base catalyst 2. Add Palladium Catalyst & Ligand reagents->catalyst solvent 3. Add Degassed Anhydrous Solvent catalyst->solvent reaction 4. Heat Under Inert Atmosphere solvent->reaction workup 5. Aqueous Workup & Extraction reaction->workup purification 6. Column Chromatography workup->purification product 7. Characterize Product purification->product

Caption: A generalized workflow for cross-coupling reactions.

Catalyst_Selection Catalyst Selection Logic for Aryl Bromide start Start: 9-Bromo Substrate reaction_type Desired Bond? start->reaction_type suzuki Suzuki-Miyaura (C-C) reaction_type->suzuki C-C buchwald Buchwald-Hartwig (C-N) reaction_type->buchwald C-N sonogashira Sonogashira (C-C≡) reaction_type->sonogashira C-C≡ suzuki_cat Try PdCl2(dppf) with K3PO4 suzuki->suzuki_cat buchwald_cat Try Pd2(dba)3/XPhos with NaOtBu buchwald->buchwald_cat sonogashira_cat Try Pd(PPh3)2Cl2/CuI with Et3N sonogashira->sonogashira_cat troubleshoot Low Yield? suzuki_cat->troubleshoot buchwald_cat->troubleshoot sonogashira_cat->troubleshoot optimize Optimize: - Bulky Ligand - Stronger Base - Higher Temp troubleshoot->optimize Yes

Caption: Decision tree for initial catalyst system selection.

References

Overcoming steric hindrance in reactions of 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sterically hindered substrate, 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline (also known as 9-bromojulolidine).

Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound challenging?

A1: The primary challenge is steric hindrance. The bromine atom at the 9-position is flanked by the rigid, fused ring system of the julolidine core. This bulkiness can impede the approach of reagents and catalysts to the reaction center, slowing down or preventing common cross-coupling and organometallic reactions.

Q2: What are the most common side reactions observed?

A2: Common side reactions include hydrodehalogenation (replacement of bromine with hydrogen), homocoupling of the starting material or coupling partner, and decomposition of the catalyst or organometallic intermediates. In Sonogashira couplings, dimerization of the terminal alkyne (Glaser coupling) can also be a significant side reaction.

Q3: Are there any specific safety precautions for working with this compound and its reactions?

A3: Standard laboratory safety practices should be followed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Organolithium reagents and some catalysts are pyrophoric and require handling under an inert atmosphere. Palladium catalysts and organophosphine ligands can be toxic and should be handled with care.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low or no yield of the coupled product.

Potential Cause Troubleshooting Suggestion
Inefficient Catalyst/Ligand System: Standard catalysts like Pd(PPh₃)₄ are often ineffective due to steric hindrance.Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These promote the formation of a more reactive, monoligated palladium species.
Inappropriate Base: The choice of base is critical for activating the boronic acid.Use a weaker base like K₃PO₄ or Cs₂CO₃. Stronger bases like KOtBu can be effective but may also promote side reactions. The use of aqueous base solutions can sometimes be beneficial.
Poor Solvent Choice: The solvent affects the solubility of reagents and the stability of the catalytic species.Anhydrous, degassed aprotic polar solvents like 1,4-dioxane, toluene, or DMF are generally preferred.
Low Reaction Temperature: Insufficient thermal energy to overcome the activation barrier.Increase the reaction temperature, potentially using a higher-boiling solvent or microwave irradiation.
Decomposition of Boronic Acid: Boronic acids can undergo protodeboronation or homocoupling.Use a slight excess (1.2-1.5 equivalents) of the boronic acid. Consider using more stable boronate esters (e.g., pinacol esters).
Buchwald-Hartwig Amination

Issue: Incomplete conversion or formation of hydrodehalogenated side product.

Potential Cause Troubleshooting Suggestion
Suboptimal Ligand: The ligand plays a crucial role in facilitating both oxidative addition and reductive elimination.Employ bulky biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos. These have been shown to be effective for coupling with hindered aryl halides.[1]
Incorrect Base: The strength and nature of the base are critical for the deprotonation of the amine.Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. For sensitive substrates, K₃PO₄ or Cs₂CO₃ may be better choices.
Catalyst Inhibition: The product amine can sometimes inhibit the catalyst.Use a higher catalyst loading or a more robust catalyst system.
Presence of Water: Water can lead to hydrodehalogenation.Ensure all reagents and solvents are anhydrous.
Sonogashira Coupling

Issue: Low yield of the desired product and significant formation of alkyne homocoupling (Glaser coupling) product.

Potential Cause Troubleshooting Suggestion
Copper-Mediated Homocoupling: The copper(I) co-catalyst is often responsible for alkyne dimerization.Perform the reaction under "copper-free" conditions, which may require a more active palladium catalyst and a suitable base.
Inefficient Palladium Catalyst: The catalyst may not be active enough to promote the cross-coupling over homocoupling.Use a palladium catalyst with bulky phosphine ligands or NHC ligands. Pd(PPh₃)₂Cl₂ in combination with a suitable ligand is a common starting point.
Inappropriate Base/Solvent: The base deprotonates the alkyne, and the solvent influences reaction rates.An amine base like triethylamine or diisopropylamine often serves as both the base and part of the solvent system.
Oxygen Contamination: Oxygen can promote the homocoupling reaction.Thoroughly degas all solvents and reagents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.
Heck Reaction

Issue: Low conversion and/or poor regioselectivity.

Potential Cause Troubleshooting Suggestion
Catalyst Deactivation: The palladium catalyst can be sensitive to reaction conditions.Use a robust catalyst system, potentially with phosphine ligands to stabilize the palladium center. Phosphine-free conditions can also be effective but may require careful optimization.
Incorrect Base: The base is crucial for regenerating the active catalyst.Organic bases like triethylamine or inorganic bases like K₂CO₃ or NaOAc are commonly used. The choice depends on the specific alkene and reaction conditions.
Steric Hindrance: The bulky substrate can hinder the migratory insertion step.Higher reaction temperatures and longer reaction times may be necessary. Microwave heating can be beneficial.
Grignard Reagent Formation

Issue: Difficulty initiating the reaction or low yield of the Grignard reagent.

Potential Cause Troubleshooting Suggestion
Passivated Magnesium Surface: An oxide layer on the magnesium turnings can prevent the reaction from starting.Activate the magnesium by crushing the turnings under an inert atmosphere, adding a small crystal of iodine, or using a small amount of 1,2-dibromoethane.
Presence of Water: Grignard reagents are extremely sensitive to moisture.Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.
Slow Reaction Rate: The steric hindrance of the substrate can make the reaction sluggish.Use a higher-boiling ether solvent like THF and gently heat to initiate the reaction.
Lithiation (Halogen-Metal Exchange)

Issue: Incomplete lithiation or formation of side products.

Potential Cause Troubleshooting Suggestion
Inactive n-BuLi: The n-butyllithium solution may have degraded.Titrate the n-BuLi solution before use to determine its exact concentration.
Reaction Temperature Too High: Aryllithium species can be unstable at higher temperatures.Maintain a low temperature (-78 °C) throughout the reaction using a dry ice/acetone bath.
Presence of Electrophiles: Trace amounts of water, oxygen, or carbon dioxide can quench the organolithium reagent.Use anhydrous, degassed solvents and maintain a strict inert atmosphere.

Quantitative Data

The following tables provide representative data for common cross-coupling reactions with sterically hindered aryl bromides. Note that optimal conditions for this compound may require further optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001275-95
Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃1,4-Dioxane1101880-98
XPhos Pd G3 (2)-K₂CO₃THF/H₂O802470-90

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Sterically Hindered Aryl Bromides

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ (2)RuPhos (4)NaOtBuToluene1001685-99
Pd(OAc)₂ (2)BrettPhos (4)LHMDS1,4-Dioxane1102080-95
RuPhos Pd G3 (2)-K₃PO₄THF902470-90

Table 3: Representative Conditions for Sonogashira Coupling of Sterically Hindered Aryl Bromides

Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF651260-85
Pd(OAc)₂ (2)- (Copper-free)DIPAToluene801870-90
PdCl₂(MeCN)₂ (2)CuI (2)i-Pr₂NHDMF701665-88

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

To an oven-dried reaction vessel is added this compound (1.0 equiv.), the boronic acid or boronate ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.). The vessel is sealed and purged with argon. The palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%) are added, followed by the degassed solvent (e.g., toluene/water 10:1). The reaction mixture is heated to 100 °C with vigorous stirring for 12-24 hours. After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination

In a glovebox, an oven-dried reaction vessel is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., RuPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.). The vessel is removed from the glovebox, and this compound (1.0 equiv.), the amine (1.2 equiv.), and anhydrous, degassed solvent (e.g., toluene) are added under an argon atmosphere. The reaction is heated to 100-110 °C for 16-24 hours. After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-Br Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex [Ar'-B(OR)2]⁻ Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex - X⁻, - B(OR)₂X Reductive Elimination Complex->Pd(0)L2 Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Ar-Br, Amine, Base Catalyst Add Pd precatalyst & Ligand Reagents->Catalyst Solvent Add degassed solvent Catalyst->Solvent Heating Heat under inert atmosphere Solvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench Cool and quench Monitoring->Quench Extract Extract with organic solvent Quench->Extract Purify Purify by chromatography Extract->Purify

Caption: General experimental workflow for a Buchwald-Hartwig amination reaction.

References

Technical Support Center: Scale-up Synthesis of 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and troubleshooting strategies associated with the scale-up synthesis of 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for the synthesis of this compound?

A1: The most frequently cited laboratory method is the electrophilic bromination of the starting material, 2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline (julolidine), using N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent such as N,N-dimethylformamide (DMF).

Q2: What are the primary challenges when scaling up this bromination reaction?

A2: The primary challenges during scale-up include:

  • Thermal Management: The bromination reaction is highly exothermic, and inadequate heat dissipation on a larger scale can lead to a runaway reaction.

  • Solvent Stability: The combination of NBS and DMF can be hazardous at elevated temperatures, with studies showing a potential for sudden and rapid decomposition.[1][2]

  • By-product Formation: Increased reaction times and temperatures at scale can lead to the formation of impurities and poly-brominated species.

  • Purification: Laboratory-scale purification methods like column chromatography are not practical for kilogram-scale production.

  • Reagent Handling and Safety: Handling large quantities of NBS requires stringent safety protocols to avoid exposure and manage its reactivity.

Q3: Are there safer solvent alternatives to DMF for the scale-up synthesis?

A3: While DMF is a common solvent at the lab scale due to its ability to dissolve NBS, its use at an industrial scale for this reaction is discouraged due to safety concerns.[3] Alternative solvents that have been used for NBS brominations of other aromatic compounds include acetonitrile, which is noted for the high solubility and stability of NBS, and tetrahydrofuran (THF).[4][5] However, a thorough thermal safety analysis is crucial for any new solvent system.[6]

Q4: What are viable alternatives to column chromatography for large-scale purification?

A4: For multi-kilogram scale purification, the following methods are more suitable:

  • Recrystallization: This is the most common and cost-effective method for purifying solid compounds at a large scale. The selection of an appropriate solvent system is critical.[7][8]

  • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): While more expensive and solvent-intensive than recrystallization, preparative HPLC can be used for high-purity requirements, especially for smaller to medium-scale production.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Formation of by-products due to overheating. 3. Loss of product during work-up and purification.1. Monitor reaction completion using TLC or HPLC. Consider extending the reaction time at a controlled temperature. 2. Improve temperature control. Use a reactor with efficient cooling and add the brominating agent in portions or via a dosing pump. 3. Optimize the purification method. For recrystallization, ensure the correct solvent is chosen to minimize solubility of the product at low temperatures.
Formation of Poly-brominated Impurities 1. Excess of brominating agent. 2. High reaction temperature or prolonged reaction time.1. Use a stoichiometric amount or a slight excess of NBS. 2. Maintain a lower reaction temperature and monitor the reaction closely to stop it once the starting material is consumed.
Runaway Reaction 1. Poor heat dissipation. 2. Rapid addition of the brominating agent. 3. Unstable solvent/reagent mixture (e.g., NBS/DMF at elevated temperatures).1. Ensure the reactor's cooling system is adequate for the scale of the reaction. 2. Implement a slow, controlled addition of NBS, either as a solid in portions or as a solution via a dosing pump.[6] 3. Conduct a thorough process safety assessment, including reaction calorimetry, before scaling up. Consider alternative, more stable solvents.
Product Fails to Crystallize During Recrystallization 1. The solution is not supersaturated. 2. High concentration of impurities inhibiting crystallization. 3. The chosen solvent is not suitable.1. Concentrate the solution by evaporating some of the solvent. 2. Attempt to "seed" the solution with a small crystal of the pure product. If this fails, an initial purification by another method may be necessary. 3. Re-evaluate the recrystallization solvent. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Data Presentation

The following tables provide illustrative data based on typical outcomes in scaling up similar bromination reactions.

Table 1: Comparison of Reaction Parameters at Different Scales

Parameter Lab Scale (10g) Pilot Scale (1 kg) Key Consideration for Scale-up
Starting Material (Julolidine) 10 g1 kgDirect scaling of mass.
Brominating Agent (NBS) ~1.2 equivalents~1.1 equivalentsMolar ratio may be slightly reduced at scale to control exotherm and minimize by-products.
Solvent DMFAcetonitrile or THFChange of solvent to mitigate safety risks associated with NBS/DMF.[1][5]
Solvent Volume 100 mL10 LMaintain a similar concentration to control reaction kinetics.
Addition Time of NBS 15-30 minutes2-4 hoursSlow, controlled addition is critical for thermal management.[6]
Reaction Temperature Room Temperature15-25°CLower and tightly controlled temperature to prevent runaway reactions.
Reaction Time 5 hours6-8 hoursMay be slightly longer due to slower addition and lower temperature.
Purification Method Column ChromatographyRecrystallizationColumn chromatography is not economically viable at this scale.[7]
Typical Yield 80-90%75-85%A slight decrease in yield is common upon scale-up.
Purity (by HPLC) >98%>98%Purity should be maintained with an optimized purification protocol.

Table 2: Illustrative Recrystallization Solvent Screening

Solvent/Solvent System Solubility at 25°C Solubility at 78°C (Boiling Point) Crystal Formation upon Cooling Recommendation
Ethanol LowHighGood, well-formed crystalsPromising candidate.
Isopropanol LowModerateGoodGood alternative.
Heptane Very LowLowPoor, may "oil out"Not suitable as a single solvent.
Toluene ModerateHighSlow crystallizationMay be suitable, but requires slow cooling.
Ethanol/Water (9:1) Very LowHighExcellent, rapid crystallizationHighly recommended for investigation.

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis (Illustrative)
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline (10 g, 57.7 mmol) in N,N-dimethylformamide (100 mL).

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Add N-bromosuccinimide (11.3 g, 63.5 mmol, 1.1 eq.) in portions over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 5 hours. Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into ice water (500 mL) and stir for 30 minutes. Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.

Protocol 2: Pilot Plant-Scale Synthesis (Proposed)

Safety Precaution: This process involves a significant exotherm and potentially hazardous reagents. A thorough process safety review, including reaction calorimetry, must be conducted before attempting this scale-up. All operations should be performed in a well-ventilated area by trained personnel with appropriate personal protective equipment (PPE).

  • Reactor Preparation: Charge a 20 L jacketed glass reactor, equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a condenser, with 2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline (1 kg, 5.77 mol) and acetonitrile (10 L).

  • Cooling: Start the stirrer and cool the reactor contents to 15°C using a circulating chiller.

  • Controlled Reagent Addition: Slowly add N-bromosuccinimide (1.13 kg, 6.35 mol, 1.1 eq.) to the reactor via a solid dosing system over a period of 3-4 hours. Maintain the internal temperature between 15°C and 25°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, stir the mixture at 20-25°C for an additional 4-6 hours. Monitor the reaction for completion by taking samples for HPLC analysis.

  • Quenching and Work-up: Once the reaction is complete, cool the mixture to 10°C. Quench the reaction by slowly adding a solution of sodium thiosulfate (500 g in 5 L of water). Stir for 30 minutes.

  • Extraction: Transfer the mixture to a suitable extractor and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 5 L). Combine the organic layers.

  • Washing and Concentration: Wash the combined organic layers with brine (5 L), dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification by Recrystallization: a. Transfer the crude product to a clean 20 L reactor. b. Add ethanol (e.g., 5-10 L, the volume should be determined by prior optimization) and heat the mixture to reflux with stirring until all the solid dissolves. c. Slowly cool the solution to 0-5°C over several hours to allow for crystal formation. d. Filter the crystalline product and wash the filter cake with cold ethanol. e. Dry the purified this compound in a vacuum oven at a temperature below its melting point until a constant weight is achieved.

Mandatory Visualizations

Scale_Up_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Purification Phase P1 Process Safety Assessment (Reaction Calorimetry) P2 Raw Material Charging (Julolidine, Solvent) P1->P2 R1 Cooling to Target Temperature P2->R1 R2 Controlled Addition of NBS (Semi-batch) R1->R2 Maintain T < 25°C R3 Reaction Monitoring (HPLC) R2->R3 W1 Quenching R3->W1 Reaction Complete W2 Extraction W1->W2 W3 Concentration W2->W3 P3 Recrystallization W3->P3 P4 Filtration & Drying P3->P4 Final Final Product: 9-Bromo-julolidine P4->Final

Caption: Scaled-up synthesis workflow for 9-Bromo-julolidine.

Troubleshooting_Logic Start Problem Encountered LowYield Low Yield? Start->LowYield Impurity High Impurity? Start->Impurity Runaway Thermal Runaway? Start->Runaway OptimizePurification Optimize Recrystallization LowYield->OptimizePurification CheckTemp Check Temperature Control Impurity->CheckTemp CheckAddition Check NBS Addition Rate Runaway->CheckAddition CheckSolvent Evaluate Solvent Stability (DSC/RC1) Runaway->CheckSolvent Solution1 Improve Cooling / Slow Addition CheckTemp->Solution1 CheckAddition->Solution1 Solution2 Change Solvent / Lower Temp CheckSolvent->Solution2 Solution3 Solvent Screening / Seeding OptimizePurification->Solution3

Caption: Troubleshooting decision tree for scale-up synthesis.

References

Technical Support Center: Dehalogenation of 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the undesired side reaction of dehalogenation during cross-coupling reactions involving 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of cross-coupling reactions with this compound?

A1: Dehalogenation is an undesired side reaction where the bromine atom on the this compound is replaced by a hydrogen atom, leading to the formation of the byproduct 2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline. This reduces the yield of the desired coupled product and complicates the purification process.

Q2: What is the primary mechanism leading to the dehalogenation of this compound?

A2: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1] This hydride can originate from various sources in the reaction mixture, such as amine bases, alcohol solvents, or even the phosphine ligands.[2] The this compound undergoes oxidative addition to the Pd(0) catalyst. The resulting Pd(II) complex can then react with the hydride source, and subsequent reductive elimination of the aryl group and the hydride regenerates the Pd(0) catalyst and releases the dehalogenated byproduct.[1]

Q3: Which types of cross-coupling reactions are most susceptible to this dehalogenation side reaction?

A3: Dehalogenation is a common side reaction in many palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.[1][3][4][5] The propensity for dehalogenation can be influenced by the specific reaction conditions and the nature of the coupling partners.

Q4: How can I detect and quantify the dehalogenated byproduct, 2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline?

A4: Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for separating and quantifying the desired product and the dehalogenated byproduct. A reversed-phase C18 or a pentafluorophenyl column can be effective.[6][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides both separation and mass information, allowing for unambiguous identification and quantification of the dehalogenated species.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to identify and quantify the dehalogenated byproduct by comparing the integration of characteristic signals of the product and the byproduct.[8]

Troubleshooting Guide

Issue: Significant formation of the dehalogenated byproduct, 2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline, is observed.

This guide provides a systematic approach to troubleshoot and minimize dehalogenation.

Troubleshooting Workflow

TroubleshootingWorkflow start High Dehalogenation Observed ligand 1. Optimize Ligand start->ligand base 2. Adjust Base ligand->base If dehalogenation persists solvent 3. Change Solvent base->solvent If dehalogenation persists temp 4. Lower Temperature solvent->temp If dehalogenation persists reagents 5. Check Reagent Quality temp->reagents If dehalogenation persists end Dehalogenation Minimized reagents->end Problem Resolved

Caption: Troubleshooting workflow for minimizing dehalogenation.

Detailed Troubleshooting Steps
ProblemPotential CauseRecommended Solutions
High levels of dehalogenated byproduct Inappropriate Ligand Choice: Ligands that are not bulky or electron-rich enough can favor the dehalogenation pathway by slowing down the desired reductive elimination.Employ bulky, electron-rich phosphine ligands. Ligands such as XPhos, SPhos, or tBuXPhos have been shown to promote the desired reductive elimination over dehalogenation.[1] For couplings of N-heterocycles, dppf can also be effective.[1]
Base-Induced Decomposition or Hydride Formation: Strong bases, especially alkoxides, can promote dehalogenation by acting as a hydride source or causing substrate/catalyst decomposition.Switch to a weaker inorganic base. Consider using K₃PO₄, Cs₂CO₃, or K₂CO₃.[9] Avoid strong bases like NaOtBu if dehalogenation is severe.
Solvent as a Hydride Source: Protic solvents like alcohols or residual water can be a source of hydrides. Some aprotic polar solvents like DMF can also promote dehalogenation.[10]Use aprotic, non-polar solvents. Toluene, dioxane, or THF are generally preferred.[9] Ensure all solvents and reagents are anhydrous.
High Reaction Temperature: Higher temperatures can sometimes favor the dehalogenation pathway.Lower the reaction temperature. While this may slow down the desired reaction, it can often suppress the dehalogenation side reaction more significantly.
Poor Quality Reagents: Impurities in the starting materials, catalyst, or solvents can contribute to catalyst deactivation and side reactions.Ensure high purity of all reagents. Use freshly purchased and properly stored starting materials, catalyst, and solvents. Degas the reaction mixture thoroughly.

Data Presentation

Table 1: Effect of Ligand and Base on Dehalogenation in a Model Suzuki-Miyaura Coupling of an Aryl Bromide

LigandBaseSolventTemperature (°C)Yield of Coupled Product (%)Yield of Dehalogenated Product (%)
PPh₃Na₂CO₃Toluene/H₂O1006530
dppfK₃PO₄Dioxane/H₂O808510
SPhosK₃PO₄Toluene/H₂O8095<5
XPhosK₃PO₄Toluene/H₂O8092<5

Note: This data is illustrative and based on general trends observed for aryl bromides. Actual results with this compound may vary.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation

This protocol is a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, using a catalyst system known to minimize dehalogenation.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • SPhos (0.036 mmol, 3.6 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Anhydrous Toluene (5 mL)

  • Degassed Water (0.5 mL)

  • Schlenk flask and magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed toluene and water via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Analytical Method for Monitoring Dehalogenation by HPLC

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Trifluoroacetic acid (TFA) in Water

  • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

Gradient Program:

Time (min)%A%B
09010
201090
251090
269010
309010

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL

Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase to an appropriate concentration.

Visualizations

Signaling Pathway: Catalytic Cycle of Suzuki-Miyaura Coupling and the Competing Dehalogenation Pathway

CatalyticCycle cluster_0 Desired Suzuki Coupling Pathway cluster_1 Dehalogenation Side Reaction pd0 Pd(0)L_n oa Oxidative Addition (Ar-Br) pd0->oa pd2 Ar-Pd(II)-Br(L_n) oa->pd2 trans Transmetalation (R-B(OR)2) pd2->trans pd2_h Ar-Pd(II)-H(L_n) pd2->pd2_h Reaction with Hydride pd2_r Ar-Pd(II)-R(L_n) trans->pd2_r re Reductive Elimination pd2_r->re product Ar-R (Desired Product) re->product product->pd0 re_h Reductive Elimination pd2_h->re_h re_h->pd0 dehal_product Ar-H (Dehalogenated Byproduct) re_h->dehal_product hydride Hydride Source (Base, Solvent, etc.) hydride->pd2_h

Caption: Competing pathways in palladium-catalyzed cross-coupling reactions.

Logical Relationship: Influence of Reaction Parameters on Dehalogenation

ParameterInfluence dehalogenation Dehalogenation (Undesired) coupling Cross-Coupling (Desired) ligand Bulky, Electron-Rich Ligands (e.g., SPhos) ligand->dehalogenation Suppresses ligand->coupling Promotes base Weak Inorganic Base (e.g., K3PO4) base->dehalogenation Suppresses base->coupling Favors solvent Aprotic, Non-polar Solvent (e.g., Toluene) solvent->dehalogenation Suppresses solvent->coupling Favors temp Lower Temperature temp->dehalogenation Suppresses temp->coupling Favors strong_base Strong Base (e.g., NaOtBu) strong_base->dehalogenation Promotes protic_solvent Protic Solvent (e.g., Alcohols) protic_solvent->dehalogenation Promotes high_temp High Temperature high_temp->dehalogenation Promotes

Caption: Influence of reaction parameters on the outcome of the reaction.

References

Technical Support Center: Purification of 9-Substituted Julolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 9-substituted julolidine derivatives.

Troubleshooting Guides

This section addresses common issues encountered during the purification of 9-substituted julolidine derivatives, offering step-by-step solutions.

Issue 1: Co-elution of the Product with Unreacted Julolidine in Column Chromatography

Scenario: You have performed a reaction to introduce a substituent at the 9-position of julolidine (e.g., formylation, allylation). After work-up, you attempt to purify the product using flash column chromatography, but the 9-substituted derivative co-elutes with the starting material, julolidine.

Troubleshooting Steps:

  • Optimize the Solvent System:

    • Polarity Adjustment: Julolidine is a relatively nonpolar amine. The introduction of a substituent at the 9-position, especially an electron-withdrawing group like a formyl or carboxyl group, will increase the polarity of the molecule. A slight increase in the polarity of the eluent should allow for the separation of the more polar product from the less polar starting material.

    • TLC Analysis: Before running the column, perform a thorough thin-layer chromatography (TLC) analysis using various solvent systems. A good solvent system for flash chromatography should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired product and a clear separation from the starting material spot.

    • Solvent System Suggestions:

      • For moderately polar 9-substituted derivatives (e.g., 9-formyljulolidine), start with a low polarity eluent like hexane and gradually increase the polarity by adding ethyl acetate. A gradient of 0% to 20% ethyl acetate in hexane is often effective.

      • For more polar derivatives, a dichloromethane/methanol system might be necessary.

    • Addition of a Modifier: For amine-containing compounds, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape and resolution by deactivating the acidic silica gel.

  • Consider an Alternative Stationary Phase:

    • If optimizing the solvent system on silica gel is unsuccessful, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for the purification of amines, as it is less acidic than silica and can reduce tailing.

  • Chemical Quenching of Unreacted Starting Material:

    • If the starting material is present in a small amount, consider a chemical method to remove it before chromatography. For example, if the substituent at the 9-position is stable to acidic conditions, a dilute acid wash of the crude product in an organic solvent can extract the more basic julolidine into the aqueous layer. Neutralize the aqueous layer and extract with an organic solvent to recover the unreacted julolidine if desired.

Issue 2: Product Degradation on Silica Gel

Scenario: During flash column chromatography on silica gel, you observe significant streaking on the TLC plate, the appearance of new, more polar spots, and a low overall yield of the desired 9-substituted julolidine derivative. This suggests that your product may be unstable on the acidic silica gel.

Troubleshooting Steps:

  • Deactivate the Silica Gel:

    • The acidic nature of silica gel can cause the degradation of sensitive compounds. You can deactivate the silica gel by treating it with a base before packing the column. A common method is to slurry the silica gel in the chosen eluent containing 1-2% triethylamine, then pack the column with this slurry.

  • Use an Alternative Stationary Phase:

    • Alumina: As mentioned previously, alumina is a less acidic alternative to silica gel and is often a better choice for purifying basic compounds.

    • Florisil®: This is a magnesium silicate gel that is less acidic than silica and can be a good alternative.

    • Reverse-Phase Silica: For highly polar 9-substituted julolidine derivatives, reverse-phase chromatography (e.g., C18 silica) might be a suitable option. In this case, the mobile phase would be a polar solvent system, such as a mixture of water and acetonitrile or methanol.

  • Minimize Contact Time:

    • If you must use silica gel, minimize the time your compound spends on the column. Use a shorter column and a faster flow rate (flash chromatography).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 9-formyljulolidine via the Vilsmeier-Haack reaction, and how can I remove them?

A1: The Vilsmeier-Haack reaction is a common method for introducing a formyl group at the 9-position of electron-rich aromatic compounds like julolidine.[1][2] Common impurities include:

  • Unreacted Julolidine: As the starting material, it is often the main impurity if the reaction does not go to completion.

  • Di-formylated Products: Although less common, over-reaction can lead to the formation of di-formylated julolidine derivatives.

  • Byproducts from the Vilsmeier Reagent: Residual phosphorus-containing byproducts from the POCl₃ and DMF reaction can be present.

Purification Strategy:

  • Aqueous Work-up: A thorough aqueous work-up is crucial to remove the majority of the Vilsmeier reagent byproducts. This typically involves quenching the reaction mixture with ice-water and then neutralizing with a base like sodium bicarbonate or sodium hydroxide.

  • Column Chromatography: Flash column chromatography is the most effective method for separating 9-formyljulolidine from unreacted julolidine. Due to the increased polarity of the aldehyde, a solvent system with a gradient of ethyl acetate in hexane will typically allow for good separation.

Compound Typical Rf (10% EtOAc/Hexane) Notes
Julolidine~0.8Less polar, elutes first.
9-Formyljulolidine~0.3More polar, elutes later.

Q2: I am having trouble recrystallizing my 9-substituted julolidine derivative. It either oils out or remains soluble even at low temperatures. What should I do?

A2: Recrystallization is a powerful purification technique, but finding the right solvent or solvent system can be challenging.[3][4]

Troubleshooting Recrystallization:

  • Solvent Selection: The ideal solvent should dissolve your compound when hot but not when cold.

    • Single Solvent: Test a range of solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, ethanol, water).

    • Solvent Pair: If a single solvent is not effective, try a binary solvent system. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat the solution until it becomes clear again, and then allow it to cool slowly.

Solvent/System Polarity Potential for Julolidine Derivatives
HexaneNonpolarGood "poor" solvent for polar derivatives.
TolueneNonpolarCan be a good solvent for less polar derivatives.
Ethyl AcetatePolar aproticA versatile solvent for many derivatives.
EthanolPolar proticGood "good" solvent for more polar derivatives.
WaterVery polarCan be used as an anti-solvent with a polar organic solvent.
  • Inducing Crystallization:

    • Seeding: Add a small crystal of the pure product to the cooled, supersaturated solution to initiate crystallization.

    • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide a nucleation site for crystal growth.

    • Cooling Slowly: Rapid cooling often leads to the formation of small, impure crystals or an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Q3: How can I purify 9-allyl-substituted julolidine, and what are the specific challenges?

A3: 9-Allyl-substituted julolidine is typically prepared via a Claisen rearrangement. The primary purification challenge is often the separation of the desired product from any unreacted starting material or side products.

Purification Protocol:

  • Method: Flash Column Chromatography

  • Stationary Phase: Silica gel

  • Eluent: A gradient of ethyl acetate in hexane (e.g., 0% to 10% ethyl acetate).

  • Expected Elution Order: The 9-allyl-julolidine is more polar than julolidine and will elute later.

Potential Challenge: Isomer formation. Depending on the reaction conditions, you might form a mixture of isomers. Careful TLC analysis is required to identify the different products, and a well-optimized gradient elution may be necessary to separate them.

Experimental Protocols

Protocol 1: Purification of 9-Formyljulolidine by Flash Column Chromatography

This protocol describes the purification of 9-formyljulolidine from a reaction mixture containing unreacted julolidine.

Materials:

  • Crude 9-formyljulolidine reaction mixture

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Triethylamine (optional)

  • Glass column for flash chromatography

  • TLC plates

  • Collection tubes

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude mixture in dichloromethane and spot it on a TLC plate. Develop the plate in a 10% ethyl acetate/hexane solution. Visualize the spots under UV light. You should see two major spots: julolidine (higher Rf) and 9-formyljulolidine (lower Rf).

  • Column Preparation:

    • Pack a glass column with silica gel using a slurry method with hexane.

    • If your product is sensitive to acid, pre-treat the silica with a 1% triethylamine solution in hexane.

  • Sample Loading:

    • Dissolve the crude mixture in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. This is the "dry loading" method, which often gives better separation.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin eluting with 100% hexane.

    • Gradually increase the polarity of the eluent by adding ethyl acetate. A suggested gradient is:

      • 100% Hexane (2 column volumes)

      • 2% Ethyl acetate in Hexane (4 column volumes)

      • 5% Ethyl acetate in Hexane (4 column volumes)

      • 10% Ethyl acetate in Hexane (until the product has eluted)

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC.

    • Combine the fractions containing the pure 9-formyljulolidine.

    • Evaporate the solvent under reduced pressure to obtain the purified product.

Parameter Value
Purity (Post-Column) >98%
Yield (Purification Step) 80-90%
Protocol 2: Recrystallization of 9-Bromojulolidine

This protocol is for the purification of 9-bromojulolidine.[5][6]

Materials:

  • Crude 9-bromojulolidine

  • Ethanol

  • Water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Place the crude 9-bromojulolidine in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add water dropwise until you observe persistent turbidity.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to obtain pure 9-bromojulolidine.

Parameter Value
Purity (Post-Recrystallization) >99%
Yield (Purification Step) 70-85%

Mandatory Visualizations

experimental_workflow cluster_cc Purification by Column Chromatography cluster_recryst Purification by Recrystallization synthesis Synthesis of 9-Substituted Julolidine Derivative workup Aqueous Work-up synthesis->workup extraction Solvent Extraction workup->extraction drying Drying over Na2SO4 extraction->drying concentration Concentration in vacuo drying->concentration crude_product Crude Product concentration->crude_product tlc TLC Analysis crude_product->tlc dissolution Dissolution in Hot Solvent crude_product->dissolution column Flash Column Chromatography tlc->column fractions Fraction Analysis (TLC) column->fractions pure_product_cc Pure Product fractions->pure_product_cc cooling Slow Cooling & Crystallization dissolution->cooling filtration Filtration & Washing cooling->filtration pure_product_recryst Pure Product filtration->pure_product_recryst

Caption: General experimental workflow for the synthesis and purification of 9-substituted julolidine derivatives.

troubleshooting_logic start Purification Challenge Encountered co_elution Co-elution of Product and Starting Material start->co_elution degradation Product Degradation on Silica Gel start->degradation recryst_fail Recrystallization Failure (Oiling out / No Crystals) start->recryst_fail sol_opt Optimize Solvent System (Gradient, Modifiers) co_elution->sol_opt alt_stat Use Alternative Stationary Phase (Alumina, Reverse Phase) co_elution->alt_stat degradation->alt_stat deactivate_silica Deactivate Silica Gel (e.g., with Triethylamine) degradation->deactivate_silica sol_screen Screen for New Recrystallization Solvent(s) (Single or Binary) recryst_fail->sol_screen induce_cryst Induce Crystallization (Seeding, Scratching) recryst_fail->induce_cryst

Caption: Troubleshooting decision tree for common purification challenges.

References

Monitoring the reaction progress of 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring the synthesis of 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for monitoring the progress of the bromination of julolidine to form this compound?

A1: The reaction progress is typically monitored using Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. TLC is ideal for quick qualitative checks, while HPLC and GC-MS offer quantitative analysis. NMR spectroscopy is used to confirm the structural transformation from the starting material to the product.

Q2: What is the expected change in appearance of the reaction mixture as the synthesis progresses?

A2: The starting material, julolidine, is often a white or off-white solid. The reaction mixture may develop a yellow to brown color due to the formation of bromine and other colored species, especially if the reaction is exposed to light or if side reactions occur. The final purified product, this compound, is described as a red oil or a yellow to brown sticky oil to semi-solid.[1]

Q3: What are the potential side reactions to be aware of during this synthesis?

A3: The primary side reaction of concern is over-bromination, leading to the formation of di- or tri-brominated products. Due to the activating nature of the julolidine ring system, it is susceptible to further electrophilic substitution. Other potential side reactions include the formation of unspecified byproducts due to the reactivity of N-bromosuccinimide (NBS), especially in the presence of impurities or light.

Q4: How can I purify the final product?

A4: The most common method for purifying this compound is silica gel column chromatography. A typical eluent system is a mixture of hexane and dichloromethane, for example, in a 3:1 ratio.[2]

Troubleshooting Guides

Thin-Layer Chromatography (TLC) Monitoring

Issue 1: No visible spots on the TLC plate under UV light.

  • Possible Cause: Neither the starting material (julolidine) nor the product are strongly UV-active at 254 nm.

  • Troubleshooting:

    • Use a visualization agent. A general-purpose stain like potassium permanganate or an iodine chamber can be effective. Aromatic amines can also be visualized with specific stains.

    • Ensure the concentration of the spotted sample is sufficient.

Issue 2: Streaking of spots on the TLC plate.

  • Possible Cause: The sample is too concentrated, or the compound is highly polar and interacting strongly with the silica gel.

  • Troubleshooting:

    • Dilute the sample before spotting.

    • Add a small amount of a polar solvent like triethylamine to the mobile phase to reduce tailing of the amine spots.

Issue 3: Starting material and product spots have very similar Rf values.

  • Possible Cause: The chosen mobile phase is not providing adequate separation.

  • Troubleshooting:

    • Adjust the polarity of the mobile phase. Since the product is expected to be slightly less polar than the starting material, decreasing the polarity of the eluent (e.g., increasing the hexane to ethyl acetate ratio) may improve separation. A good starting point for mobile phase development is a mixture of hexane and ethyl acetate.

Reaction Progress and Work-up

Issue 4: The reaction does not go to completion (starting material remains).

  • Possible Cause: Insufficient N-bromosuccinimide (NBS), inactive NBS, or suboptimal reaction conditions.

  • Troubleshooting:

    • Ensure NBS is fresh and has been stored properly in a cool, dark, and dry place. Impure NBS can be off-white or brown.

    • Use a slight excess of NBS (e.g., 1.2 equivalents).

    • Ensure the reaction is stirred efficiently at room temperature for a sufficient duration (e.g., 5 hours).[2]

Issue 5: Formation of multiple product spots on the TLC plate.

  • Possible Cause: Over-bromination or other side reactions.

  • Troubleshooting:

    • Carefully control the stoichiometry of NBS. Add the NBS portion-wise to the reaction mixture to avoid localized high concentrations.

    • Maintain the reaction at room temperature and protect it from light to minimize radical side reactions.

Issue 6: Difficulty in removing succinimide byproduct during work-up.

  • Possible Cause: Succinimide is soluble in the reaction solvent (DMF) and can be carried through the extraction process.

  • Troubleshooting:

    • After the reaction, add an organic solvent like ethyl acetate or dichloromethane and wash the organic layer with water or saturated sodium bicarbonate solution to remove DMF and succinimide. Multiple washes may be necessary. A final wash with brine can help to break any emulsions.

Experimental Protocols and Data

Reaction Monitoring Protocols
Technique Methodology
TLC Plate: Silica gel 60 F254. Mobile Phase (Starting Point): Hexane:Ethyl Acetate (7:3). Adjust polarity as needed for optimal separation. Visualization: UV light (254 nm) and/or potassium permanganate stain or iodine chamber.
HPLC Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid). A typical starting point could be 70:30 Acetonitrile:Water. Flow Rate: 1.0 mL/min. Detection: UV at 254 nm or other suitable wavelength.
GC-MS Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). Carrier Gas: Helium at a constant flow rate of 1 mL/min. Injector Temperature: 280 °C. Oven Program (Example): Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min. MS Detector: Electron Ionization (EI) at 70 eV.
¹H NMR Solvent: CDCl₃. Procedure: Withdraw a small aliquot from the reaction mixture, dilute with CDCl₃, and acquire the spectrum. Monitor the disappearance of the starting material signals and the appearance of the product signals.
¹H NMR Data for Reaction Monitoring
Compound Proton Assignment Expected Chemical Shift (δ, ppm)
Julolidine (Starting Material) Aromatic Protons~6.5-7.0 (m)
-CH₂-N-~3.1-3.3 (m)
-CH₂-Ar~2.7-2.9 (t)
-CH₂-CH₂-CH₂-~1.9-2.1 (m)
This compound (Product) Aromatic Protons6.87 (s, 2H)[1][2]
-CH₂-N-3.10 (t, J=5.50 Hz, 4H)[1][2]
-CH₂-Ar2.70 (t, J=6.35 Hz, 4H)[1][2]
-CH₂-CH₂-CH₂-1.94 (m, 4H)[1][2]

Note: The multiplicity is denoted as s (singlet), t (triplet), and m (multiplet).

Visualizations

Reaction_Monitoring_Workflow Workflow for Monitoring Julolidine Bromination cluster_reaction Reaction cluster_monitoring Monitoring cluster_decision Decision cluster_outcome Outcome Start Start Reaction: Julolidine + NBS in DMF ReactionMixture Reaction in Progress Start->ReactionMixture TakeAliquot Take Aliquot ReactionMixture->TakeAliquot TLC TLC Analysis TakeAliquot->TLC HPLC_GCMS HPLC / GC-MS Analysis TakeAliquot->HPLC_GCMS NMR NMR Analysis TakeAliquot->NMR IsComplete Reaction Complete? TLC->IsComplete HPLC_GCMS->IsComplete NMR->IsComplete ContinueReaction Continue Reaction IsComplete->ContinueReaction No Workup Proceed to Work-up and Purification IsComplete->Workup Yes ContinueReaction->ReactionMixture

Caption: Workflow for monitoring the bromination of julolidine.

Troubleshooting_TLC TLC Troubleshooting Flowchart cluster_streaking Streaking Spots cluster_separation Poor Separation cluster_visibility No Spots Visible Start TLC Plate Issue Streaking Are spots streaking? Start->Streaking PoorSep Poor separation of spots? Start->PoorSep NoSpots No spots visible with UV? Start->NoSpots Dilute Dilute Sample Streaking->Dilute Yes PolarSolvent Add Polar Solvent to Mobile Phase Streaking->PolarSolvent Yes AdjustPolarity Adjust Mobile Phase Polarity PoorSep->AdjustPolarity Yes UseStain Use Staining Agent (e.g., KMnO4, Iodine) NoSpots->UseStain Yes

References

Validation & Comparative

Comparative Analysis of 13C NMR Spectra: 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline vs. Julolidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) spectra of 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline and its unsubstituted parent compound, 2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline (julolidine). The introduction of a bromine atom to the aromatic ring of the julolidine structure induces notable shifts in the 13C NMR spectrum, offering valuable insights for researchers in organic synthesis and drug development. This comparison highlights the influence of an electron-withdrawing substituent on the electronic environment of the carbon skeleton.

Data Presentation: 13C NMR Chemical Shifts (δ) in ppm

The following table summarizes the 13C NMR chemical shift data for both compounds, recorded in Chloroform-d (CDCl3).

Carbon PositionThis compound (ppm)2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline (Julolidine) (ppm)
Aromatic C142.0142.9
Aromatic C129.3126.9
Aromatic C123.7121.3
Aromatic C-Br107.3-
Aliphatic CH250.050.3
Aliphatic CH227.627.8
Aliphatic CH221.922.3

Note: Specific peak assignments for each carbon atom require further 2D NMR analysis. The data presented reflects the reported chemical shifts for each compound.

Experimental Protocols

The 13C NMR data cited in this guide were obtained using standard NMR spectroscopic techniques. A general protocol for acquiring such data is outlined below.

Instrumentation: A 500 MHz NMR spectrometer.

Sample Preparation:

  • Approximately 10-20 mg of the compound (this compound or julolidine) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl3).

  • The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

  • Pulse Program: A standard proton-decoupled 13C NMR experiment is performed.

  • Solvent: Chloroform-d (CDCl3) is used, and its residual peak (δ ≈ 77.16 ppm) serves as the internal reference.

  • Temperature: The experiment is conducted at room temperature.

  • Data Processing: The acquired Free Induction Decay (FID) is processed with a Fourier transform to obtain the frequency-domain spectrum. Phase and baseline corrections are applied to the resulting spectrum.

Visualization of Comparative Analysis

The following diagram illustrates the logical workflow for the comparative analysis of the 13C NMR data.

G Comparative 13C NMR Analysis Workflow A Compound Selection B 9-Bromo-julolidine A->B C Julolidine (Reference) A->C D 13C NMR Data Acquisition B->D C->D E Spectral Data Processing D->E F Chemical Shift Comparison E->F G Structural Interpretation F->G

Caption: Workflow for comparing 13C NMR spectra.

The analysis reveals a significant upfield shift for one of the aromatic carbons in the brominated compound (107.3 ppm), which is characteristic of a carbon atom directly bonded to a bromine atom. The other aromatic signals also show shifts, although less pronounced, reflecting the overall electronic perturbation caused by the substituent. The aliphatic carbon signals remain relatively unchanged, as expected, due to their distance from the site of substitution. This comparative data is crucial for the structural verification of this compound and for understanding the electronic effects of halogenation on this heterocyclic system.

Mass Spectrometry of 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometry of 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline and its non-brominated analog, julolidine (2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline). Due to the limited availability of direct experimental mass spectra for the brominated compound, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry, alongside experimental data for julolidine. This comparison will aid researchers in identifying and characterizing these and similar compounds.

Predicted vs. Experimental Mass Spectra

The introduction of a bromine atom is expected to significantly alter the mass spectrum of the parent molecule, julolidine. The most notable differences will be the mass of the molecular ion and the presence of a characteristic isotopic pattern for bromine.

FeatureThis compound (Predicted)2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline (Julolidine) (Experimental)[1][2]
Molecular Formula C₁₂H₁₄BrNC₁₂H₁₅N[1]
Molecular Weight 251.03 (⁷⁹Br), 253.03 (⁸¹Br)173.25[1][2]
Molecular Ion (M⁺) A pair of peaks of nearly equal intensity at m/z 251 and 253.A peak at m/z 173.[1][2]
Major Fragments Expected fragments from the loss of Br (m/z 172), and subsequent fragmentation of the julolidine backbone.m/z 172 (M-1), 144, 130, 117, 115.[2]
Base Peak Likely m/z 172, corresponding to the loss of the bromine atom.m/z 172.[2]

Predicted Fragmentation of this compound

The electron ionization (EI) mass spectrum of this compound is expected to exhibit a prominent molecular ion peak cluster at m/z 251 and 253, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). The most likely initial fragmentation pathway would be the cleavage of the C-Br bond, a common fragmentation for halogenated compounds, leading to a stable cation at m/z 172. This fragment corresponds to the molecular ion of julolidine minus a hydrogen atom. Subsequent fragmentation would likely follow that of the julolidine cation, with major peaks observed at m/z 144, 130, 117, and 115.

Experimental Workflow for Mass Spectrometry

The following diagram illustrates a typical workflow for the analysis of the target compounds using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for volatile and semi-volatile compounds.

workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Dissolve sample in a suitable solvent GC_Inlet Inject into GC Sample->GC_Inlet GC_Column Separation on GC column GC_Inlet->GC_Column Ion_Source Electron Ionization (70 eV) GC_Column->Ion_Source Mass_Analyzer Mass Analyzer (e.g., Quadrupole) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Library_Search Mass Spectral Library Search Data_Acquisition->Library_Search Interpretation Interpretation of Fragmentation Library_Search->Interpretation Report Final Report Interpretation->Report

Caption: General workflow for GC-MS analysis.

Experimental Protocols

A standard protocol for obtaining the mass spectrum of this compound or its analogs via GC-MS would involve the following steps:

1. Sample Preparation:

  • Dissolve a small amount of the purified compound (typically 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, typically operated at 250°C.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as a DB-5ms or HP-5ms.

  • Oven Program: Start at a suitable initial temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at a rate of 10-20°C/min to a final temperature of 280-300°C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

  • Scan Range: m/z 40-400 to ensure detection of the molecular ion and significant fragments.

  • Ion Source Temperature: Typically maintained at 230°C.

  • Transfer Line Temperature: Typically maintained at 280°C.

4. Data Analysis:

  • The acquired mass spectrum is then processed. The relative abundance of each mass-to-charge ratio is plotted to generate the mass spectrum.

  • For known compounds, the experimental spectrum is compared against a reference library (e.g., NIST).

  • For unknown compounds, the fragmentation pattern is analyzed to deduce the structure.

Signaling Pathways and Logical Relationships

In the context of mass spectrometry, the "signaling pathway" is the fragmentation cascade of the molecular ion. The following diagram illustrates the predicted primary fragmentation pathway for this compound.

fragmentation M [C₁₂H₁₄BrN]⁺˙ m/z 251/253 M_minus_Br [C₁₂H₁₄N]⁺ m/z 172 M->M_minus_Br - Br• Further_Fragments Further Fragments (e.g., m/z 144, 130, 117, 115) M_minus_Br->Further_Fragments Ring Cleavages

Caption: Predicted fragmentation of the target compound.

References

A Comparative Guide to the Characterization of 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline, a brominated derivative of julolidine, with related heterocyclic scaffolds. The objective is to offer researchers and drug development professionals a comprehensive overview of its synthesis, physicochemical properties, and potential biological significance in contrast to established alternatives.

Synthesis and Characterization of this compound

This compound (also known as 4-Bromojulolidine) is a heterocyclic compound characterized by a fused bicyclic structure.[1] The bromine atom at the 9-position imparts unique chemical properties and potential for further functionalization or enhanced biological activity.[1]

The synthesis is typically achieved through the electrophilic bromination of julolidine.[2]

Procedure:

  • Dissolve julolidine (1 equivalent, e.g., 675 mg, 3.90 mmol) and N-bromosuccinimide (NBS) (1.2 equivalents, e.g., 832 mg, 4.68 mmol) in N,N-dimethylformamide (DMF) (e.g., 10 mL).[2]

  • Stir the reaction mixture at room temperature for approximately 5 hours.[2]

  • Monitor the reaction for completion using an appropriate method (e.g., TLC).

  • Upon completion, purify the crude product using silica gel column chromatography. A common eluent system is a mixture of hexane and dichloromethane (e.g., 3:1 v/v).[2]

  • The final product is typically obtained as an oil or a low-melting solid with a yield of around 80%.[2]

G cluster_start Inputs start_node Start Materials process_node Process purify_node Purification end_node Final Product Julolidine Julolidine Reaction Stir at Room Temperature (5 hours) Julolidine->Reaction NBS N-Bromosuccinimide (NBS) NBS->Reaction DMF DMF (Solvent) DMF->Reaction Purification Silica Gel Column Chromatography (Hexane/DCM Eluent) Reaction->Purification Crude Product Product 9-Bromojulolidine (~80% Yield) Purification->Product

Caption: Experimental workflow for the synthesis of 9-Bromojulolidine.

The structural confirmation of this compound is achieved through various analytical techniques. The collected data is summarized below.

Property Value Reference
CAS Number 70173-54-5[2][3]
Molecular Formula C₁₂H₁₄BrN[1][3]
Molecular Weight 252.155 g/mol [3][4]
Appearance Yellow to off-white solid; Brown to reddish-brown liquid (>36.5°C)[5][6]
Melting Point 36.5 °C[1][6]
Boiling Point 135.0-136.5 °C (at 0.15 Torr)[1][6]
Density 1.48 ± 0.1 g/cm³ (Predicted)[1][6]
Solubility Soluble in toluene; Insoluble in water[1]
¹H NMR (500 MHz, CDCl₃) δ 6.87 (s, 2H), 3.10 (t, 4H), 2.70 (t, 4H), 1.94 (m, 4H)[2]
¹³C NMR (500 MHz, CDCl₃) δ 142.0, 129.3, 123.7, 107.3, 50.0, 27.6, 21.9[2]
IR (KBr, cm⁻¹) 3045, 2935, 2836, 1581, 1506, 1462, 1446, 1310[2]
HRMS (TOFMS-EI) m/z: [M]⁺ Calculated: 251.0310, Found: 251.0309[2]

Comparative Analysis with Alternative Scaffolds

The properties and potential applications of 9-Bromojulolidine can be better understood by comparing it with its parent compound and other structurally related heterocyclic systems like Tetrahydroquinolines (THQs) and Tetrahydroisoquinolines (THIQs).

G cluster_quinolines Quinoline-based Scaffolds core_node core_node related_node related_node specific_node specific_node THQ Tetrahydroquinoline (THQ) General Scaffold Julolidine Julolidine (Fused THQ) THQ->Julolidine is a THIQ Tetrahydroisoquinoline (THIQ) Structural Isomer THQ->THIQ structurally related to BromoJulolidine 9-Bromojulolidine (Target Derivative) Julolidine->BromoJulolidine is precursor to

Caption: Structural relationships between key heterocyclic scaffolds.

The introduction of a bromine atom significantly alters the physicochemical properties of the julolidine core. This modification is crucial for modulating lipophilicity, electronic distribution, and metabolic stability, which are key parameters in drug design.

Property Julolidine 9-Bromojulolidine Effect of Bromination
Molecular Weight 173.26 g/mol 252.16 g/mol Increased molecular mass and density.[1]
Density ~1.1 g/cm³~1.48 g/cm³Significantly increased density.[1]
Reactivity Susceptible to electrophilic aromatic substitution.The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck) enabling further diversification.[1]
Electronic Effect Aromatic system is electron-rich.Bromine acts as an electron-withdrawing group via induction, modifying the electronic properties of the aromatic ring.[1]

THQ and THIQ represent core structures in a vast number of natural products and synthetic compounds with a wide array of biological activities.[7][8]

Scaffold Common Synthesis Method(s) Key Biological Activities Clinical Relevance
9-Bromojulolidine Electrophilic bromination of julolidine.[2]Potential anticancer, antimicrobial, kinase inhibition (inferred from quinoline class).[9][10]Primarily a research compound; potential scaffold for drug discovery.
Tetrahydroquinoline (THQ) Skraup synthesis, Doebner-von Miller reaction, Friedländer synthesis.[11][12]Anticancer, antimicrobial, anti-inflammatory, antioxidant.[8][9][13]Core of various pharmaceuticals and biologically active molecules.
Tetrahydroisoquinoline (THIQ) Pictet-Spengler condensation, Bischler-Napieralski reaction.[7]Antitumor, antibacterial, anti-HIV, anticonvulsant, neuroprotective effects.[7][14]Found in numerous alkaloids and clinically used drugs (e.g., Nomifensine, Quinapril).[14]

Performance Comparison: Biological Potential and Signaling Pathways

While specific bioactivity data for 9-Bromojulolidine is not extensively published, the broader class of quinoline derivatives is well-established for its diverse pharmacological effects, particularly as kinase inhibitors in oncology.[9][10] Compounds with a quinoline core have been developed as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[10]

The 9-Bromojulolidine scaffold could potentially be targeted towards similar pathways. The bromine atom can serve as a key interaction point within a kinase's active site or as a vector for further chemical modification to optimize potency and selectivity.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor_node receptor_node pathway_node pathway_node inhibitor_node inhibitor_node response_node response_node RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Response Cell Proliferation, Survival, Angiogenesis TF->Response Inhibitor Quinoline-based Kinase Inhibitor (e.g., 9-Bromojulolidine deriv.) Inhibitor->RTK Inhibits Inhibitor->RAF Inhibits

Caption: Generalized MAPK signaling pathway targeted by quinoline-based kinase inhibitors.

Conclusion

This compound is a versatile synthetic intermediate derived from the julolidine scaffold. Its characterization reveals a compound with altered physicochemical properties compared to its parent structure, most notably providing a reactive handle for further chemical exploration via modern cross-coupling techniques. When compared to the broader classes of THQs and THIQs, it represents a more rigid and constrained tricyclic system. While its specific biological profile requires further investigation, its structural analogy to a wide range of pharmacologically active quinolines makes it a promising scaffold for the development of novel therapeutics, particularly in the domain of kinase inhibition for cancer therapy. This guide provides the foundational data and comparative context necessary for researchers to pursue such investigations.

References

Unveiling the Spectroscopic Landscape of 9-Substituted Julolidine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the spectral properties of various 9-substituted julolidine analogs. Highlighting their potential as fluorescent probes, the data herein supports the rational design of novel sensors for biological investigations.

Julolidine, a rigid aromatic amine, serves as a versatile scaffold in the design of fluorescent dyes. Substitution at the 9-position of the julolidine ring system offers a strategic approach to modulate the photophysical properties of the resulting analogs, enabling the fine-tuning of their absorption and emission characteristics for specific applications in cellular imaging and sensing. This guide summarizes the spectral data of a selection of 9-substituted julolidine analogs, details the experimental protocols for their characterization, and illustrates a key biological application.

Comparative Spectral Data of 9-Substituted Julolidine Analogs

The introduction of various substituents at the 9-position of the julolidine core significantly influences the spectral properties of the resulting molecules. Electron-withdrawing and electron-donating groups, as well as extended π-conjugated systems, can induce bathochromic (red) or hypsochromic (blue) shifts in the absorption and emission maxima, and affect the fluorescence quantum yield. The following table summarizes the key photophysical parameters for a series of 9-substituted julolidine analogs.

Compound Name9-SubstituentSolvent/Mediumλ_abs_ (nm)λ_em_ (nm)Quantum Yield (Φ)Reference
9-Formyljulolidine-CHOVariousNot specifiedNot specifiedNot specified[1][2]
Julolidine-fused anthraceneFused AnthraceneToluene4505180.55[3]
OX-JLD-(CH=CH)-Benzoxazoliumwith RNANot specified~550 (Green)0.41
BTZ-JLD-(CH=CH)-Benzothiazoliumwith RNA~600~650 (Red)0.43
SEZ-JLD-(CH=CH)-Benzoselenazoliumwith RNA~600~650 (Red)0.37
Julolidine-Fluorescein Hybrid (FRCA)-Fluorescein-AcrylatePhosphate Buffer538567Not specified[4]
9-(2,2-Dicyanovinyl)julolidine (DCVJ)-CH=C(CN)₂WaterNot specifiedConcentration dependentNot specified[2][5]

Visualizing a Biological Application: Monitoring Protein Aggregation

Certain 9-substituted julolidine analogs, such as 9-(2,2-dicyanovinyl)julolidine (DCVJ), act as fluorescent molecular rotors. Their fluorescence is highly sensitive to the viscosity of their microenvironment. In low-viscosity environments, the molecule can undergo non-radiative decay through intramolecular rotation, resulting in low fluorescence. However, in viscous environments, such as within protein aggregates, this rotation is hindered, leading to a significant increase in fluorescence intensity. This property allows for the real-time monitoring of protein aggregation, a process implicated in various neurodegenerative diseases.

G Workflow for Monitoring Protein Aggregation using DCVJ cluster_0 Sample Preparation cluster_1 Fluorescence Measurement cluster_2 Data Analysis Soluble Protein Soluble Protein Incubation Incubation Soluble Protein->Incubation DCVJ Probe DCVJ Probe DCVJ Probe->Incubation Aggregation Inducer Aggregation Inducer Aggregation Inducer->Incubation Sample Protein Aggregates + DCVJ Incubation->Sample Time Spectrofluorometer Spectrofluorometer Excitation Excitation Spectrofluorometer->Excitation λ_ex Emission Emission Emission->Spectrofluorometer λ_em Analysis Increased Fluorescence Indicates Aggregation Sample->Analysis Fluorescence Intensity vs. Time Fluorescence Intensity vs. Time Aggregation Kinetics Aggregation Kinetics Fluorescence Intensity vs. Time->Aggregation Kinetics

Caption: Workflow for monitoring protein aggregation using the fluorescent molecular rotor DCVJ.

Experimental Protocols

General Synthesis of 9-Formyljulolidine

A common precursor for many 9-substituted julolidine analogs is 9-formyljulolidine. A general synthetic procedure is as follows:

  • Vilsmeier-Haack Reagent Preparation: In a cooled, round-bottom flask under an inert atmosphere, slowly add phosphorus oxychloride (POCl₃) to anhydrous N,N-dimethylformamide (DMF) with stirring.

  • Formylation of Julolidine: Dissolve julolidine in a suitable solvent (e.g., DMF) and cool the solution. Add the freshly prepared Vilsmeier-Haack reagent dropwise to the julolidine solution.

  • Reaction and Work-up: Allow the reaction mixture to stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC). Pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with water, and dry. Purify the crude 9-formyljulolidine by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Measurement of Photophysical Properties

The following protocols outline the standard procedures for characterizing the spectral properties of the synthesized julolidine analogs.

1. UV-Visible Absorption Spectroscopy:

  • Instrumentation: A dual-beam UV-Visible spectrophotometer.

  • Procedure:

    • Prepare a stock solution of the julolidine analog in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or dichloromethane).

    • Prepare a series of dilutions from the stock solution to obtain concentrations that result in an absorbance between 0.1 and 1.0 at the absorption maximum.

    • Record the absorption spectra of the solutions in a 1 cm path length quartz cuvette against a solvent blank.

    • The wavelength of maximum absorbance (λ_abs_) is determined from the spectrum.

2. Fluorescence Spectroscopy:

  • Instrumentation: A spectrofluorometer equipped with an excitation and an emission monochromator.

  • Procedure:

    • Prepare a dilute solution of the julolidine analog in a spectroscopic grade solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

    • Set the excitation wavelength (typically at or near the λ_abs_).

    • Record the emission spectrum over a wavelength range longer than the excitation wavelength.

    • The wavelength of maximum emission intensity (λ_em_) is determined from the spectrum.

3. Fluorescence Quantum Yield (Φ) Determination (Relative Method):

The fluorescence quantum yield is determined relative to a well-characterized standard with a known quantum yield.[6][7]

  • Standard Selection: Choose a fluorescence standard that absorbs and emits in a similar spectral region as the julolidine analog (e.g., quinine sulfate in 0.1 M H₂SO₄, fluorescein in 0.1 M NaOH, or rhodamine 6G in ethanol).

  • Procedure:

    • Prepare a series of solutions of both the standard and the julolidine analog with varying concentrations, ensuring the absorbance at the excitation wavelength remains below 0.1.

    • Record the absorption and fluorescence emission spectra for each solution.

    • Integrate the area under the corrected emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample.

    • The quantum yield of the sample (Φ_sample_) is calculated using the following equation:

    Φ_sample_ = Φ_standard_ × (Gradient_sample_ / Gradient_standard_) × (n_sample_² / n_standard_²)

    where Φ_standard_ is the quantum yield of the standard, Gradient is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

References

A Comparative Analysis of 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline and Other Brominated Heterocycles in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline

This compound, also known as 9-bromojulolidine, is a halogenated derivative of julolidine, a tricyclic aromatic amine. Its rigid, planar structure and the presence of a bromine atom make it an intriguing candidate for investigation in medicinal chemistry and materials science. The bromine substituent can significantly influence the compound's lipophilicity, metabolic stability, and ability to form halogen bonds, all of which are critical factors in drug design.[1] While its primary applications have been explored in the context of fluorescent dyes and materials science, its structural similarity to other biologically active quinolines suggests potential for therapeutic applications.[2][3][4][5]

Comparison of Physicochemical Properties

A comparison of the physicochemical properties of this compound with other representative brominated heterocycles is crucial for understanding its potential behavior in biological systems.

PropertyThis compound6-Bromoquinoline5-Bromoindole2-Bromopyridine
Molecular Formula C₁₂H₁₄BrNC₉H₆BrNC₈H₆BrNC₅H₄BrN
Molecular Weight ( g/mol ) 252.15208.05196.04157.99
Melting Point (°C) 39-4116-1839-42-32.8
Boiling Point (°C) 378.2 at 760 mmHg265.5 at 760 mmHg288.6 at 760 mmHg193-194
LogP 3.52.82.61.7
pKa ~5.3 (predicted)4.916.20.7

Note: Some values are predicted or sourced from various chemical suppliers and may vary.

Comparative Performance in Biological Assays

While specific anticancer or antimicrobial data for this compound is not available, the following tables present data for other brominated quinolines and heterocycles to illustrate the potential of this class of compounds.

Anticancer Activity (IC₅₀ Values in µM)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)HeLa (Cervical)Reference
6,8-Dibromo-4(3H)-quinazolinone derivatives 1.7 - 1.83 (µg/mL)---[6]
6-Bromo-5-nitroquinoline --Lower than 5-FU-[6]
5,7-Dibromo-8-hydroxyquinoline ----[6][7]
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline --15.026.4[7]
6,8-Dibromo-5-nitroquinoline --26.224.1[7]
Lamellarin D (pyrrolo[2,1-a]isoquinoline) 0.038 - 0.110.005 - 0.008--[8]
Brefeldin A derivative (with bromine) 0.84 - 2.49---[9]

Note: The data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions. "-" indicates data not available. 5-FU (5-Fluorouracil) is a commonly used chemotherapy drug.

Antimicrobial Activity (MIC Values in µg/mL)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

CompoundS. aureusE. coliC. albicansReference
9-Bromo indolizinoquinoline-5,12-dione derivatives MIC₅₀ < 0.0078--[10][11]
Quinoline-1H-1,2,3-triazole hybrid (Compound 16) 75.39 (µM)75.39 (µM)37.69 (µM)[12]
12-Bromo-8-n-hexylberberine 64x more active than berberine16x more active than berberine32x more active than berberine[13]
3-Bromo-2,6-dihydroxyacetophenone Good activityLess effective-

Note: The data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions. "-" indicates data not available.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of anticancer and antimicrobial activities of heterocyclic compounds.

MTT Assay for Anticancer Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][3][4][5][14]

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of the test compound (and a vehicle control) and incubate for 48-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Agar Well Diffusion Assay for Antimicrobial Screening

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.[15][16][17][18]

Principle: An antimicrobial agent diffuses from a well through the agar, inhibiting the growth of a microorganism. The diameter of the zone of inhibition is proportional to the susceptibility of the microorganism to the agent.

Protocol:

  • Media Preparation: Prepare and sterilize Mueller-Hinton Agar and pour it into sterile Petri dishes.

  • Inoculation: Spread a standardized inoculum of the test microorganism evenly over the agar surface.

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Addition: Add a defined volume (e.g., 50-100 µL) of the test compound solution (at various concentrations) and a control into the wells.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.

Visualizations

The following diagrams illustrate key concepts relevant to the evaluation of the biological activity of these compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_data Data Analysis synthesis Synthesis of Brominated Heterocycles purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization anticancer Anticancer Assays (e.g., MTT) characterization->anticancer antimicrobial Antimicrobial Assays (e.g., Agar Diffusion) characterization->antimicrobial ic50 IC50 Determination anticancer->ic50 mic MIC Determination antimicrobial->mic sar Structure-Activity Relationship (SAR) ic50->sar mic->sar

Caption: A generalized experimental workflow for the synthesis and biological evaluation of novel brominated heterocycles.

signaling_pathway drug Brominated Heterocycle (e.g., Quinoline Derivative) target Cellular Target (e.g., Kinase, DNA) drug->target Inhibition/Modulation pathway Signaling Cascade target->pathway Downregulation apoptosis Apoptosis (Programmed Cell Death) pathway->apoptosis Activation proliferation Cell Proliferation & Survival pathway->proliferation Inhibition

Caption: A simplified diagram illustrating a potential mechanism of action for an anticancer brominated heterocycle.

Conclusion

This compound presents an interesting scaffold for further investigation in drug discovery. While direct biological data is currently lacking, the comparative analysis of structurally related brominated quinolines and other heterocycles suggests a promising potential for anticancer and antimicrobial activities. The bromine atom is a key feature that can be exploited to modulate the compound's properties and interactions with biological targets. Further research, including the synthesis of derivatives and comprehensive biological screening, is warranted to fully elucidate the therapeutic potential of this and other related brominated heterocycles. The experimental protocols and comparative data provided in this guide serve as a foundational resource for researchers embarking on such investigations.

References

Comparative Cytotoxicity Analysis: 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline in the Context of Bromo-Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the cytotoxicity of various bromo-aromatic compounds, supported by experimental data from published literature. It also outlines standard experimental protocols used to assess cytotoxicity, offering a methodological blueprint for evaluating the activity of 9-bromo-T-AC.

Comparison with Other Bromo-Aromatics

Bromo-aromatic compounds represent a diverse class of molecules with a wide range of biological activities, including anticancer properties. The presence and position of the bromine atom on the aromatic ring can significantly influence the compound's cytotoxicity. The following table summarizes the cytotoxic activity (IC50 values) of several bromo-aromatic compounds against various cancer cell lines, providing a benchmark for potential future studies on 9-bromo-T-AC.

CompoundClassCancer Cell LineIC50 (µg/mL)Reference
5,7-Dibromo-8-hydroxyquinolineBromo-quinolineC6 (Rat Brain Tumor)6.7[1]
HeLa (Cervical)8.2[1]
HT29 (Colon)9.1[1]
7-Bromo-8-hydroxyquinolineBromo-quinolineC6 (Rat Brain Tumor)25.6[1]
HeLa (Cervical)>50[1]
HT29 (Colon)>50[1]
9-Bromo-5-morpholino-tetrazolo[1,5-c]quinazoline (BMTQ)Bromo-quinazolineL1210 (Murine Leukemia)Time/Concentration Dependent[2]
Caco-2 (Human Colon)Time/Concentration Dependent[2]
9-(3-Bromo-phenyl)-4-phenyl-2,3,5,6,7,9-hexahydro-4H-cyclopenta[b]quinoline-1,8-dioneBromo-phenyl-quinolineHeLa (Cervical)55.4 (µM)[3]
7-acetamido-2-(8'-quinolinyl)quinoline-5,8-dioneQuinoline-dioneMDA468-NQ16 (Breast)Selective Cytotoxicity[4]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to determine the cytotoxicity of chemical compounds. These protocols can be adapted for the evaluation of 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., HeLa, HT29, C6)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compound is serially diluted in the growth medium to various concentrations. The medium from the wells is replaced with the medium containing the test compound. Control wells receive medium with DMSO (vehicle control).

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, the medium is removed, and MTT solution is added to each well. The plates are then incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • Test compound

  • LDH assay kit (containing substrate, cofactor, and dye)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Incubation: Incubate the plates for the desired exposure time.

  • Sample Collection: After incubation, a portion of the cell culture supernatant is transferred to a new 96-well plate.

  • LDH Reaction: The LDH assay reaction mixture is added to each well containing the supernatant.

  • Incubation: The plate is incubated at room temperature for a specified time, protected from light.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm.

  • Data Analysis: The amount of LDH released is proportional to the number of lysed cells. Cytotoxicity is expressed as a percentage of the control (cells treated with a lysis buffer).

Visualizing Experimental Workflow and Potential Mechanisms

To better understand the experimental process and potential downstream effects of a cytotoxic compound, the following diagrams are provided.

Experimental_Workflow A Cell Seeding (96-well plate) B Compound Treatment (Varying Concentrations) A->B 24h C Incubation (24/48/72 hours) B->C D Cytotoxicity Assay C->D E MTT Assay D->E Metabolic Activity F LDH Assay D->F Membrane Integrity G Data Analysis (IC50 Calculation) E->G F->G H Apoptosis/Mechanism Studies G->H

Caption: General workflow for in vitro cytotoxicity testing.

Signaling_Pathway Compound Bromo-Aromatic Compound Cell Cancer Cell Compound->Cell Cellular Uptake ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Mito Mitochondrial Stress Cell->Mito ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Caption: A potential signaling pathway for bromo-aromatic induced apoptosis.

References

Performance of 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline derivatives in OLEDs vs iridium complexes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Emitter Materials in Organic Light-Emitting Diodes (OLEDs): 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline Derivatives vs. Iridium Complexes

Introduction

The evolution of Organic Light-Emitting Diode (OLED) technology is intrinsically linked to the development of highly efficient and stable emissive materials. For decades, phosphorescent iridium(III) complexes have been the industry benchmark, enabling OLEDs with high quantum efficiencies and vibrant colors, particularly in the green and red spectra. Concurrently, research into purely organic emitters continues, with various molecular scaffolds being investigated to achieve comparable or superior performance, often with the goal of reducing costs and circumventing the use of rare metals. This guide provides a comparative analysis of the performance of a specific class of organic molecules, this compound and its derivatives (based on the julolidine core), against the well-established iridium complexes in OLED applications.

While specific data for the 9-bromo derivative in OLEDs is not publicly available, this comparison will draw upon performance data for closely related julolidine-based emitters.

Performance Comparison

Iridium complexes have demonstrated exceptional performance across the visible spectrum in OLEDs, achieving high external quantum efficiencies (EQEs), luminous efficiencies, and excellent color purity. In contrast, the exploration of julolidine derivatives for OLED applications is a more nascent field, with available data suggesting potential but not yet matching the performance metrics of state-of-the-art iridium complexes.

Quantitative Performance Data

The following tables summarize key performance indicators for OLEDs based on iridium complexes and julolidine derivatives, as reported in scientific literature.

Table 1: Performance of Iridium Complex-Based OLEDs

Emitter ColorHost MaterialMax. External Quantum Efficiency (EQE) (%)Max. Luminous Efficiency (cd/A)Max. Power Efficiency (lm/W)CIE Coordinates (x, y)
Blue DPEPO28--(0.16, 0.21)[1]
Green mCP-115.39[2]113.23[2]-
Red TCTA31.48[3]--(0.670, 0.327)[3]

Table 2: Performance of Julolidine Derivative-Based OLEDs

Emitter TypeHost MaterialMax. Luminous Efficiency (cd/A)Max. Power Efficiency (lm/W)Emission ColorCIE Coordinates (x, y)
Julolidine-π-juloidine with adamantane groupsADN4.791.76Orange-Red(0.57, 0.42)

Note: The significant disparity in the volume of research and reported performance metrics is evident. Iridium complexes are well-characterized with extensive data available for a wide range of colors, while data for julolidine-based emitters is limited.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of research findings. Below are representative protocols for the fabrication and characterization of OLEDs using the compared materials.

Synthesis of a Julolidine-π-Juloidine Type Emitter

While the synthesis of this compound is documented, the protocols for its derivatives as OLED emitters are not widely published. A general approach for a related julolidine-based emitter is as follows:

  • Starting Materials: Julolidine derivatives and adamantane-containing aldehydes.

  • Reaction: The synthesis involves a condensation reaction between the julolidine precursor and the aldehyde in the presence of a catalyst.

  • Purification: The crude product is purified using column chromatography to yield the final emitter material.

  • Characterization: The structure and purity of the synthesized compound are confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Fabrication of a Multilayered OLED Device

A common method for fabricating OLEDs is through thermal evaporation in a high-vacuum environment. A typical device structure is as follows:

  • Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropyl alcohol, followed by drying in an oven. The substrates are then treated with UV-ozone to improve the work function of the ITO.

  • Hole Injection Layer (HIL) Deposition: A thin layer of a hole-injection material is deposited onto the ITO substrate.

  • Hole Transport Layer (HTL) Deposition: A hole-transporting material, such as NPB, is then deposited.

  • Emissive Layer (EML) Deposition: The emissive layer is created by co-evaporating a host material (e.g., ADN) and the emitter (e.g., a julolidine derivative or an iridium complex) at a specific doping concentration.

  • Electron Transport Layer (ETL) Deposition: An electron-transporting material, such as Alq3, is deposited on top of the EML.

  • Electron Injection Layer (EIL) Deposition: A thin layer of a material with a low work function, such as lithium fluoride (LiF), is deposited to facilitate electron injection.

  • Cathode Deposition: Finally, a metal cathode, typically aluminum (Al), is deposited to complete the device.

Device Characterization

The performance of the fabricated OLEDs is characterized using specialized equipment:

  • Current-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photometer.

  • Electroluminescence (EL) Spectra and CIE Coordinates: Measured using a spectroradiometer.

  • External Quantum Efficiency (EQE): Calculated from the luminance, current density, and EL spectrum.

Visualizations

Molecular Structures

cluster_julolidine Julolidine Derivative cluster_iridium Iridium(III) Complex Julolidine Julolidine Core PiBridge π-Bridge Julolidine->PiBridge Donor Acceptor Acceptor Group PiBridge->Acceptor Iridium Ir(III) Center Ligand1 Cyclometalating Ligand 1 Iridium->Ligand1 Ligand2 Cyclometalating Ligand 2 Iridium->Ligand2 AncillaryLigand Ancillary Ligand Iridium->AncillaryLigand

Caption: Generalized molecular structures of a julolidine-based emitter and an iridium(III) complex.

OLED Fabrication Workflow

cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (Vacuum Thermal Evaporation) cluster_characterization Device Characterization Cleaning ITO Substrate Cleaning UVOzone UV-Ozone Treatment Cleaning->UVOzone HIL Hole Injection Layer UVOzone->HIL HTL Hole Transport Layer EML Emissive Layer (Host + Emitter) ETL Electron Transport Layer EIL Electron Injection Layer Cathode Cathode (Al) JVL J-V-L Measurement Cathode->JVL EL EL Spectrum & CIE EQE EQE Calculation

Caption: A simplified workflow for the fabrication and characterization of OLED devices.

Conclusion

Based on the currently available scientific literature, iridium complexes remain the superior class of materials for high-performance OLED applications when compared to julolidine-based derivatives. Iridium complexes offer significantly higher efficiencies and are well-established for producing emitters across the entire visible spectrum.

Julolidine derivatives represent an area of ongoing research for OLED emitters. The reported performance for an orange-red emitting device is modest compared to the state-of-the-art, indicating that further molecular engineering is required to enhance their electroluminescent properties. The primary advantage of developing such purely organic emitters would be to reduce the reliance on rare and expensive metals like iridium. However, significant advancements are needed for julolidine derivatives to become competitive with the incumbent iridium complexes in the demanding landscape of OLED technology. Researchers in drug development and materials science may find the exploration of novel organic scaffolds like julolidine derivatives to be a promising, albeit challenging, avenue for future innovations in optoelectronics.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. This guide offers a comprehensive comparison of the biological activities of analogs related to 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline, providing researchers, scientists, and drug development professionals with a valuable resource to inform future research and development efforts. While direct experimental data for this specific bromo-substituted tetracyclic quinoline is limited in publicly available literature, this guide synthesizes data from structurally similar bromo-quinoline and pyrido[3,2,1-ij]quinoline analogs to project its potential therapeutic applications and guide further investigation.

The analysis of related compounds reveals promising biological activities, primarily in the realms of oncology and neuroprotection. The strategic placement of a bromine atom on the quinoline core is known to significantly influence the pharmacological profile of these molecules.

Anticancer and Antiproliferative Activity

Bromo-substituted quinoline derivatives have demonstrated significant potential as anticancer agents.[1] The position of the bromine atom on the quinoline ring plays a critical role in their antiproliferative effects.[1] Studies on various cancer cell lines have shown that certain bromoquinolines exhibit potent inhibitory activity.[1] For instance, compounds with bromine atoms at the C-5 and C-7 positions have shown notable inhibition of cancer cell proliferation.[1] The mechanism of action for many of these compounds involves the inhibition of key enzymes in DNA replication and repair, such as topoisomerase I.[2]

Table 1: Comparative Anticancer Activity of Bromo-Quinoline Analogs

Compound/AnalogCancer Cell LineIC50 (µM)Reference
5,7-Dibromo-8-hydroxyquinolineC6 (rat brain tumor)6.7 - 25.6[2][3]
5,7-Dibromo-8-hydroxyquinolineHeLa (human cervix carcinoma)6.7 - 25.6[2][3]
5,7-Dibromo-8-hydroxyquinolineHT29 (human colon carcinoma)6.7 - 25.6[2][3]
6-Bromo-5-nitroquinolineVarious cancer cell linesSignificant antiproliferative effects[1]
Novel Brominated MethoxyquinolinesC6, HeLa, HT29Significant inhibitory activity[1]

Neuroprotective Activity: Acetylcholinesterase Inhibition

A significant area of investigation for quinoline derivatives is in the treatment of neurodegenerative diseases like Alzheimer's disease.[4][5] One of the key therapeutic strategies is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Several quinoline-based compounds have been identified as potent AChE inhibitors.[6][7] While data on bromo-substituted pyrido[3,2,1-ij]quinolines is scarce, the broader class of quinoline derivatives has shown promising results, suggesting that the 9-bromo analog warrants investigation for this activity. The structure-activity relationship of these compounds indicates that the nature and position of substituents on the quinoline ring are crucial for their inhibitory potency.[6]

Table 2: Comparative Acetylcholinesterase (AChE) Inhibitory Activity of Quinoline Analogs

Compound/AnalogAChE Inhibition (IC50)Reference
4-Aminoquinoline derivative (Compound 07)0.72 ± 0.06 µM[8]
Quinolinone (QN8)0.29 µM (hrAChE)[7]
Quinoline-polyamine conjugate (8i)Potent inhibition[6]
Bromophenol derivativesConsiderable AChE inhibition effects[9]

Signaling Pathways and Mechanisms of Action

The biological effects of quinoline derivatives are mediated through various signaling pathways. In cancer, these compounds can induce apoptosis and inhibit cell proliferation by targeting DNA topoisomerase enzymes, which are critical for DNA replication and repair.[2][10] In the context of neuroprotection, the inhibition of acetylcholinesterase leads to an increase in acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[6]

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_mechanistic Mechanism of Action Studies Compound 9-Bromo-2,3,6,7-tetrahydro- 1H,5H-pyrido[3,2,1-ij]quinoline & Analogs Anticancer Anticancer Assays (e.g., MTT, SRB) Compound->Anticancer Test Neuroprotective Neuroprotective Assays (e.g., AChE Inhibition) Compound->Neuroprotective Test Topoisomerase Topoisomerase Inhibition Assay Anticancer->Topoisomerase Investigate Signaling Signaling Pathway Analysis Neuroprotective->Signaling Investigate

Caption: General experimental workflow for evaluating the biological activity of quinoline analogs.

anticancer_pathway Quinoline Bromo-Quinoline Analog TopoII DNA Topoisomerase II Quinoline->TopoII Inhibits CellCycle Cell Cycle Arrest Quinoline->CellCycle Apoptosis Apoptosis Quinoline->Apoptosis DNA DNA Replication & Repair TopoII->DNA Regulates CancerCell Cancer Cell Proliferation DNA->CancerCell Promotes CellCycle->CancerCell Inhibits Apoptosis->CancerCell Inhibits

Caption: Putative anticancer mechanism of action for bromo-quinoline analogs.

Experimental Protocols

In Vitro Antiproliferative Assay (MTT Assay)

The antiproliferative activity of the compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

The inhibitory effect of compounds on AChE activity can be determined using a modified Ellman's method.

  • Reaction Mixture Preparation: A reaction mixture containing the test compound at various concentrations, acetylthiocholine iodide (substrate), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a phosphate buffer is prepared.

  • Enzyme Addition: The reaction is initiated by adding the acetylcholinesterase enzyme.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a defined period.

  • Absorbance Measurement: The absorbance is measured spectrophotometrically at 412 nm. The rate of the reaction is determined by the increase in absorbance due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited enzyme. The IC50 value is then determined.[8]

Conclusion

While direct biological data on this compound is not yet prevalent, the extensive research on its structural analogs strongly suggests a high potential for significant anticancer and neuroprotective activities. The presence and position of the bromine substituent are key determinants of biological efficacy. This comparative guide provides a solid foundation and rationale for the synthesis and in-depth biological evaluation of this promising compound and its derivatives. Further investigations are warranted to fully elucidate its therapeutic potential and mechanism of action.

References

A Comparative Guide to Fluorescence Quenching of 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature survey, specific fluorescence quenching studies on 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline and its derivatives are not extensively available. This guide, therefore, provides a comparative framework based on the well-established principles of fluorescence quenching and data from structurally related quinoline and julolidine compounds. The experimental data presented herein is illustrative and intended to guide researchers in designing and interpreting their own studies.

The rigid, planar structure and the electron-donating nature of the julolidine moiety in this compound suggest that it is a fluorescent molecule. The presence of a bromine atom may influence its photophysical properties. Fluorescence quenching studies can provide valuable insights into the interaction of these derivatives with various analytes, making them potential candidates for chemical sensors.

Comparison of Potential Quenching Agents

The fluorescence of this compound derivatives can potentially be quenched by a variety of molecules, including metal ions, nitroaromatic compounds, and biomolecules. The efficiency and mechanism of quenching will depend on the nature of the quencher.

Table 1: Illustrative Comparison of Quenching Parameters for this compound Derivatives with Different Quencher Classes.

Quencher ClassPotential QuenchersProbable Quenching Mechanism(s)Expected Stern-Volmer Constant (Ksv, M⁻¹)Expected Quenching Rate Constant (kq, M⁻¹s⁻¹)Potential Applications
Metal Ions Cu²⁺, Fe³⁺, Ni²⁺Static and/or Dynamic10³ - 10⁵10¹¹ - 10¹³Environmental monitoring, bio-imaging.[1]
Nitroaromatics 2,4,6-Trinitrotoluene (TNT), Picric AcidStatic (charge-transfer complex)10⁴ - 10⁶> 10¹⁰ (apparent)Detection of explosives.[2][3][4]
Biomolecules Serum Albumins (e.g., BSA, HSA), Amino AcidsStatic (binding interaction)10⁴ - 10⁵> 10¹⁰ (apparent)Drug-protein binding studies, biosensing.

Note: The values in this table are hypothetical and based on typical ranges observed for similar fluorophore-quencher systems. Actual experimental values will need to be determined.

Understanding Quenching Mechanisms

Fluorescence quenching can occur through two primary mechanisms: static and dynamic quenching. Distinguishing between these is crucial for understanding the underlying molecular interactions.[][6][7][8]

  • Dynamic Quenching: Involves collisional encounters between the excited state fluorophore and the quencher. This process is diffusion-controlled and is typically affected by temperature and viscosity. An increase in temperature generally leads to an increase in dynamic quenching.[][9]

  • Static Quenching: Results from the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. This type of quenching is usually characterized by a decrease in the absorption intensity of the fluorophore upon addition of the quencher. An increase in temperature can lead to the dissociation of the complex and a decrease in static quenching.[][6]

Table 2: Differentiating Between Static and Dynamic Quenching.

ParameterDynamic QuenchingStatic Quenching
Mechanism Collisional deactivation of the excited stateFormation of a non-fluorescent ground-state complex
Effect on Absorption Spectrum No changeChange in absorption spectrum
Effect on Fluorescence Lifetime DecreasesUnchanged
Effect of Increasing Temperature Quenching increasesQuenching decreases
Stern-Volmer Plot (F₀/F vs. [Q]) LinearLinear (can be upward curving at high concentrations)

Experimental Protocols

The following is a generalized protocol for conducting a fluorescence quenching study.

Materials and Instrumentation
  • Fluorophore: this compound derivative solution (typically in the micromolar range).

  • Quencher: Stock solution of the quencher of interest (e.g., metal salt, nitroaromatic compound).

  • Solvent: A suitable solvent in which both the fluorophore and quencher are soluble and stable.

  • Spectrofluorometer: Equipped with a temperature controller.

  • UV-Vis Spectrophotometer: To record absorption spectra.

  • Quartz Cuvettes: 1 cm path length.

Procedure: Steady-State Fluorescence Quenching
  • Prepare a stock solution of the this compound derivative in the chosen solvent.

  • Determine the excitation and emission maxima of the fluorophore by recording its fluorescence spectrum.

  • Prepare a series of solutions containing a fixed concentration of the fluorophore and varying concentrations of the quencher.

  • Record the fluorescence emission spectrum of each solution at a constant temperature, using the predetermined excitation wavelength.

  • Measure the fluorescence intensity at the emission maximum for each sample.

  • Correct for the inner filter effect if there is significant absorption of the quencher at the excitation or emission wavelengths.

  • Plot the Stern-Volmer graph of F₀/F versus the quencher concentration [Q], where F₀ is the fluorescence intensity in the absence of the quencher and F is the fluorescence intensity in the presence of the quencher.

  • Determine the Stern-Volmer constant (Ksv) from the slope of the linear plot.

  • Repeat the experiment at different temperatures to investigate the quenching mechanism.

Data Analysis

The fluorescence quenching data can be analyzed using the Stern-Volmer equation:

F₀/F = 1 + Ksv[Q] = 1 + kqτ₀[Q]

Where:

  • F₀ and F are the fluorescence intensities in the absence and presence of the quencher, respectively.

  • [Q] is the quencher concentration.

  • Ksv is the Stern-Volmer quenching constant.

  • kq is the bimolecular quenching rate constant.

  • τ₀ is the fluorescence lifetime of the fluorophore in the absence of the quencher.

Visualizing the Processes

The following diagrams illustrate the fluorescence quenching workflow and the underlying signaling pathways.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis cluster_conclusion Conclusion prep_fluorophore Prepare Fluorophore Solution (Constant Concentration) mix_samples Mix Fluorophore and Quencher prep_fluorophore->mix_samples prep_quencher Prepare Quencher Solutions (Varying Concentrations) prep_quencher->mix_samples uv_vis Record UV-Vis Spectra mix_samples->uv_vis fluorescence Record Fluorescence Spectra mix_samples->fluorescence ife_correction Inner Filter Effect Correction uv_vis->ife_correction fluorescence->ife_correction sv_plot Generate Stern-Volmer Plot ife_correction->sv_plot calc_constants Calculate Ksv and kq sv_plot->calc_constants mechanism Determine Quenching Mechanism calc_constants->mechanism

Caption: Experimental workflow for fluorescence quenching studies.

quenching_mechanisms cluster_dynamic Dynamic Quenching cluster_static Static Quenching F_excited F* F_ground F F_excited->F_ground Fluorescence F_excited->F_ground Non-radiative decay Q_dynamic Q F_excited->Q_dynamic Collision Q_dynamic->F_ground Quenching F_ground_static F FQ_complex F-Q (Non-fluorescent) F_ground_static->FQ_complex Complex Formation Q_static Q Q_static->FQ_complex

Caption: Comparison of dynamic and static fluorescence quenching pathways.

stern_volmer_logic cluster_input Input Data cluster_calculation Calculation cluster_plot Plotting cluster_analysis Analysis F0 F₀ (Fluorescence without Quencher) ratio Calculate F₀/F F0->ratio F F (Fluorescence with Quencher) F->ratio Q [Q] (Quencher Concentration) plot Plot F₀/F vs. [Q] Q->plot ratio->plot is_linear Is the plot linear? plot->is_linear linear_interp Linear: Dynamic or Static Quenching is_linear->linear_interp Yes nonlinear_interp Non-linear: Combined Quenching or other effects is_linear->nonlinear_interp No slope Slope = Ksv linear_interp->slope

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 9-Bromo-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for the proper disposal of 9-Bromo-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline (CAS No. 70173-54-5), a halogenated heterocyclic compound.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Standard laboratory practice for handling this and similar brominated organic compounds should include:

  • Nitrile or neoprene gloves: Change gloves immediately if contaminated.

  • Chemical splash goggles: Protect your eyes from potential splashes.

  • Fully buttoned lab coat: To prevent skin contact.

  • Chemical Fume Hood: All handling and preparation for disposal should be conducted in a well-ventilated chemical fume hood to avoid inhalation of any vapors.

Quantitative Data Summary

PropertyValueSource
CAS Number 70173-54-5[1][2]
Molecular Formula C₁₂H₁₄BrN[1][2]
Molecular Weight 252.15 g/mol [1][2]
Appearance Yellow to off-white solid[3]
Storage Temperature 2-8°C in an inert atmosphere[3]

Step-by-Step Disposal Protocol

The following protocol is based on general best practices for the disposal of brominated organic compounds. Always consult your institution's specific hazardous waste guidelines and a licensed waste disposal service.

1. Waste Segregation:

  • Halogenated Organic Waste: All waste containing this compound must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[4] Do not mix with non-halogenated organic waste.[4]

  • Aqueous Waste: Any aqueous solutions from the experimental workup containing this compound should be collected separately in a container labeled "Aqueous Halogenated Waste."[4]

  • Solid Waste: Contaminated lab supplies such as gloves, filter paper, and pipette tips must be collected in a designated "Solid Hazardous Waste" container.[4]

2. Container Management:

  • Use a compatible, sealable, and airtight waste container.

  • Attach a "Dangerous Waste" or "Hazardous Waste" label to the container as soon as the first waste is added.

  • Keep the waste container closed except when adding waste.

  • Store the waste container in a secondary containment tray within a well-ventilated area, such as a designated waste cabinet or under a fume hood.[4]

3. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.

  • Ensure all waste transfer documentation is completed as per your institution's and local regulations.

  • Common disposal methods for brominated compounds include high-temperature incineration at a facility equipped with emission control systems to handle the resulting hydrobromic acid.[5][6]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

G cluster_prep Preparation cluster_segregation Waste Segregation cluster_containment Containment cluster_final Final Disposal start Start Disposal Process ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type liquid_waste Liquid Waste (Pure or in Solution) waste_type->liquid_waste Liquid solid_waste Solid Waste (Contaminated Lab Supplies) waste_type->solid_waste Solid halogenated_container Collect in Labeled 'Halogenated Organic Waste' Container liquid_waste->halogenated_container solid_container Collect in Labeled 'Solid Hazardous Waste' Container solid_waste->solid_container professional_disposal Arrange for Collection by Licensed Waste Disposal Service halogenated_container->professional_disposal solid_container->professional_disposal end_process End of Disposal Process professional_disposal->end_process

References

Personal protective equipment for handling 9-Bromo-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Personal Protective Equipment (PPE) and Safety Procedures

This guide provides critical safety and handling information for researchers, scientists, and drug development professionals working with 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline (CAS 70173-54-5). Due to the absence of a complete Safety Data Sheet (SDS) for this specific compound, the following recommendations are based on available hazard information and data from analogous compounds, such as 3-Bromoquinoline. This compound is known to cause skin and eye irritation and may cause respiratory irritation.[1][2] Analogs are harmful if swallowed, in contact with skin, or inhaled.[1]

Recommended Personal Protective Equipment

Proper selection and use of PPE are paramount to ensure laboratory safety. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendations Material/Standard
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn in situations with a significant risk of splashing.Goggles should comply with EN 166 or ANSI Z87.1 standards.
Hand Protection Nitrile rubber gloves are recommended. For prolonged contact or when handling larger quantities, double gloving is advised.Ensure gloves are of a suitable thickness and have been tested against halogenated aromatic compounds.
Body Protection A standard laboratory coat is required. For procedures with a higher risk of exposure, a chemically resistant apron or coveralls should be worn over the lab coat.-
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.Follow a comprehensive respiratory protection program in line with OSHA 29 CFR 1910.134.

Procedural Guidance for PPE Usage

Donning (Putting On) PPE:

  • Hand Hygiene: Start by washing your hands thoroughly with soap and water.

  • Gowning: Put on your laboratory coat, ensuring it is fully buttoned.

  • Respiratory Protection (if required): Perform a seal check for the respirator to ensure a proper fit.

  • Eye and Face Protection: Put on safety goggles. If a face shield is needed, place it over the goggles.

  • Gloves: Don your gloves, making sure the cuffs of the gloves go over the sleeves of your lab coat. If double gloving, put on the first pair, then the second.

Doffing (Taking Off) PPE:

  • Gloves: Remove the outer pair of gloves first (if double gloving), followed by the inner pair. Peel them off from the cuff downwards, turning them inside out as you remove them.

  • Gowning: Unbutton your lab coat and remove it by folding it inward on itself to contain any contamination.

  • Hand Hygiene: Wash your hands.

  • Eye and Face Protection: Remove your face shield (if used), followed by your safety goggles.

  • Respiratory Protection (if used): Remove your respirator.

  • Final Hand Hygiene: Wash your hands thoroughly with soap and water.

Disposal of Contaminated PPE

All disposable PPE, including gloves and any contaminated absorbent pads, should be considered chemical waste.

  • Segregation: Place all contaminated disposable items in a designated, clearly labeled chemical waste bag or container.

  • Containment: The waste container should be sealed when not in use and stored in a designated hazardous waste accumulation area.

  • Disposal: Follow your institution's and local regulations for the disposal of hazardous chemical waste. Do not dispose of contaminated PPE in regular trash receptacles.

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Diagrammatic Guide to PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_operations Operational Procedures start Start: Handling this compound risk_assessment Assess Risk of Exposure (e.g., quantity, duration, procedure) start->risk_assessment low_risk Low Risk (e.g., small quantities, short duration) risk_assessment->low_risk Low high_risk High Risk (e.g., large quantities, potential for splash/aerosol) risk_assessment->high_risk High ppe_low Standard PPE: - Lab Coat - Safety Goggles - Nitrile Gloves low_risk->ppe_low ppe_high Enhanced PPE: - Chemical Resistant Apron/Coveralls - Face Shield - Double Nitrile Gloves - Respirator (if fume hood is unavailable) high_risk->ppe_high donning Follow Proper Donning Procedure ppe_low->donning ppe_high->donning handling Perform Chemical Handling in Fume Hood donning->handling doffing Follow Proper Doffing Procedure handling->doffing disposal Dispose of Contaminated PPE as Hazardous Waste doffing->disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Bromo-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline
Reactant of Route 2
Reactant of Route 2
9-Bromo-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.